molecular formula C9H11F2N B172933 2-(3,5-Difluorophenyl)propan-2-amine CAS No. 130416-51-2

2-(3,5-Difluorophenyl)propan-2-amine

Cat. No.: B172933
CAS No.: 130416-51-2
M. Wt: 171.19 g/mol
InChI Key: OPFPWVYVDSZPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorophenyl)propan-2-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPWVYVDSZPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-(3,5-Difluorophenyl)propan-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacokinetic properties, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted or extrapolated from related compounds due to the limited availability of direct experimental data.

PropertyValueSource
Molecular Formula C₉H₁₁F₂NChemBK[1]
Molecular Weight 171.19 g/mol ChemBK[1]
CAS Number 130416-51-2Fluorochem[2]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point ~97 °C at 17 Torr (Predicted for 2-(2,3-difluorophenyl)propan-2-amine)ChemicalBook[3]
Melting Point Not available
Solubility Expected to be soluble in organic solvents. The presence of fluorine atoms may impact water solubility.[4]Inferred
pKa (of conjugate acid) ~8.62 (Predicted for 2-(2,3-difluorophenyl)propan-2-amine)ChemicalBook[3]
logP ~3.88 (Calculated for (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl)Guidechem[5]

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, followed by hydrolysis. In this case, 3,5-difluorobenzonitrile can serve as the nitrile precursor.

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

  • 3,5-Difluorobenzonitrile

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzonitrile (1 equivalent) in an excess of tert-butanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-tert-butyl-2-(3,5-difluorophenyl)propan-2-amide.

  • Hydrolysis: The resulting amide can be hydrolyzed to the desired amine by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) followed by workup.

  • Purification: The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography on silica gel.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 3,5-Difluorobenzonitrile + tert-Butanol B Ritter Reaction (H2SO4) A->B C N-tert-butyl-2-(3,5-difluorophenyl) propan-2-amide B->C D Hydrolysis (Acid or Base) C->D E Crude 2-(3,5-Difluorophenyl) propan-2-amine D->E F Extraction & Washing E->F G Drying & Concentration F->G H Distillation or Chromatography G->H I Pure 2-(3,5-Difluorophenyl) propan-2-amine H->I G Analytical Workflow cluster_analysis Analytical Characterization A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (MS, HRMS) A->C D HPLC A->D E Purity & Structural Confirmation B->E C->E D->E G Hypothesized Role in PROTAC cluster_protac PROTAC Structure and Function A 2-(3,5-Difluorophenyl) propan-2-amine (Building Block) E PROTAC Molecule A->E B Linker B->E C E3 Ligase Ligand C->E D Target Protein Ligand D->E F Ternary Complex Formation (PROTAC, E3 Ligase, Target Protein) E->F G Ubiquitination of Target Protein F->G H Proteasomal Degradation G->H

References

2-(3,5-Difluorophenyl)propan-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and a plausible synthetic route for 2-(3,5-Difluorophenyl)propan-2-amine. The information is curated for an audience engaged in chemical research and pharmaceutical development.

Molecular Identity and Structure

The compound, identified by the IUPAC name This compound , possesses a molecular structure characterized by a propane backbone. An amine group and a 3,5-difluorophenyl moiety are both substituted at the second carbon atom of the propane chain.

Key Identifiers:

  • Molecular Formula: C9H11F2N[1]

  • CAS Number: 130416-51-2[1][2]

The two-dimensional representation of the molecular structure is provided below.

Molecular structure of this compound.

Physicochemical Data

Comprehensive experimental data for this compound is limited in publicly accessible literature. The following table summarizes available data and includes computed values or data from analogous compounds for reference.

PropertyValueSource/Notes
Molecular Weight 171.19 g/mol [1]
Physical Form LiquidInferred from the dichlorinated analog.[3]
Storage Condition Under inert gas (Nitrogen or Argon)[1]
Purity (Typical) ≥95%Commercial availability.[2]

Disclaimer: Due to the scarcity of specific experimental data, some properties are based on structurally related compounds and should be considered as estimates.

Experimental Protocol: A Plausible Synthetic Route

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process commencing with a Friedel-Crafts reaction on 1,3-difluorobenzene, followed by the introduction of the aminopropyl group.

G cluster_0 cluster_1 cluster_2 Start 1,3-Difluorobenzene & Acetone Step1 Friedel-Crafts Alkylation Start->Step1 Intermediate1 2-(3,5-Difluorophenyl)propan-2-ol Step1->Intermediate1 Step2 Ritter Reaction (H₂SO₄, CH₃CN) Intermediate2 N-acetyl derivative Step2->Intermediate2 Step3 Amide Hydrolysis (NaOH or HCl) Product 2-(3,5-Difluorophenyl) propan-2-amine Step3->Product Intermediate1->Step2 Intermediate2->Step3

Proposed synthetic pathway for this compound.

Detailed Methodology
  • Preparation of 2-(3,5-Difluorophenyl)propan-2-ol (Intermediate 1):

    • This tertiary alcohol can be synthesized via a Friedel-Crafts alkylation of 1,3-difluorobenzene with acetone in the presence of a strong acid catalyst, such as anhydrous aluminum chloride or sulfuric acid. The reaction would involve the in-situ generation of a carbocation from acetone which then undergoes electrophilic aromatic substitution on the difluorobenzene ring.

  • Ritter Reaction to form N-acetyl derivative (Intermediate 2):

    • The 2-(3,5-difluorophenyl)propan-2-ol is dissolved in a nitrile, typically acetonitrile, which acts as both the solvent and the nitrogen source.

    • A strong mineral acid, such as concentrated sulfuric acid, is added cautiously to the mixture. The acid facilitates the formation of a stable tertiary carbocation from the alcohol.

    • The nitrogen atom of the acetonitrile performs a nucleophilic attack on the carbocation, leading to a nitrilium ion intermediate.

  • Hydrolysis to the Final Amine Product:

    • The reaction mixture containing the nitrilium ion is quenched with water. This hydrolysis step converts the intermediate to the corresponding N-acetyl amide.

    • The N-(2-(3,5-difluorophenyl)propan-2-yl)acetamide is then isolated.

    • Subsequent hydrolysis of this amide, under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions, will cleave the acetyl group to yield the desired primary amine, this compound.

Note: This is a generalized protocol. Optimization of reagents, reaction times, temperatures, and purification techniques would be necessary for a high-yield synthesis.

Signaling Pathways

Currently, there is no available information from the conducted searches that implicates this compound in specific biological signaling pathways. The broader class of phenylpropanamines is known to interact with various neurotransmitter systems; however, the specific biological activity of this difluorinated analog remains to be elucidated through dedicated pharmacological studies.

References

Spectral Data Analysis of 2-(3,5-Difluorophenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(3,5-Difluorophenyl)propan-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2(m)2HAr-H (meta to isopropylamine)
~ 6.7 - 6.9(m)1HAr-H (para to isopropylamine)
~ 1.6(s)6H-C(CH₃ )₂
~ 1.5(br s)2H-NH₂

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 163 (d, J ≈ 245 Hz)C -F
~ 148 (t, J ≈ 10 Hz)Ar-C -C(CH₃)₂NH₂
~ 112 (d, J ≈ 22 Hz)Ar-C H (meta to isopropylamine)
~ 102 (t, J ≈ 25 Hz)Ar-C H (para to isopropylamine)
~ 52-C (CH₃)₂NH₂
~ 30-C(C H₃)₂

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (asymmetric and symmetric)
2950 - 3000MediumC-H stretch (aliphatic)
~ 1600MediumN-H bend (scissoring)
1580 - 1620Medium-StrongC=C stretch (aromatic)
1100 - 1300StrongC-F stretch
1100 - 1200MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
171Moderate[M]⁺ (Molecular Ion)
156High[M - CH₃]⁺
114Moderate[M - C(CH₃)₂NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is recommended for referencing.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (solid): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Spectrometer: A mass spectrometer equipped with an electron ionization source.

    • Ionization Energy: 70 eV.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

    • Mass Range: m/z 40 - 500.

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Data (Background Subtraction) ir->process_ir process_ms Process MS Data (Peak Identification) ms->process_ms interpretation Structural Elucidation & Verification process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Workflow for Spectral Analysis of a Chemical Compound.

The Biological Activity of Fluorinated Propan-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to its biological targets.[1] This guide provides an in-depth technical overview of the known biological activities of fluorinated propan-2-amine derivatives, a class of compounds that includes potent psychoactive substances and potential therapeutic agents. The focus of this document is to present quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these compounds.

Core Biological Activity: Interaction with Monoamine Transporters

The primary biological targets of many fluorinated propan-2-amine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Fluorinated propan-2-amines can act as either reuptake inhibitors (blockers) or releasing agents (substrates) at these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the in vitro potencies of several key fluorinated propan-2-amine derivatives at human monoamine transporters. The data is presented as the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-Fluoroamphetamine (2-FA)310792250
4-Fluoroamphetamine (4-FA)7704206800
3-Fluoromethcathinone (3-FMC)Potent InhibitorPotent Inhibitor-

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[2]

Table 2: Monoamine Release (EC50, nM)

CompoundDA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
2-Fluoroamphetamine (2-FA)12127746
4-Fluoroamphetamine (4-FA)20037730
3-Fluoroethamphetamine (3-FEA)Strong ReleaserWeaker ReleaserStrong Releaser

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells and animal studies.[2][2]

Signaling Pathways

The interaction of fluorinated propan-2-amines with monoamine transporters initiates a cascade of intracellular signaling events. A key player in the action of amphetamine-like compounds is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[3][4]

TAAR1 Signaling Pathway

Upon entry into the presynaptic neuron, amphetamine analogs can activate TAAR1, which subsequently couples to different G-protein subtypes to initiate downstream signaling.

TAAR1_Signaling TAAR1 Signaling Pathway DAT DAT FPA Fluorinated Propan-2-amine FPA->DAT TAAR1 TAAR1 FPA->TAAR1 Activates Gs Gαs TAAR1->Gs Couples to G13 Gα13 TAAR1->G13 Couples to PKC PKC TAAR1->PKC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates (Internalization) RhoA RhoA G13->RhoA Activates PKC->DAT Phosphorylates (Efflux)

TAAR1 signaling cascade initiated by fluorinated propan-2-amines.

Activation of the Gs pathway leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The G13 pathway activation results in the stimulation of the small GTPase RhoA.[3][4] Both PKA and Protein Kinase C (PKC), which is also activated by TAAR1, can phosphorylate the dopamine transporter, leading to its internalization or reversal of its function to promote dopamine efflux.[5]

ERK and Akt Signaling

Amphetamine and its analogs have been shown to increase the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[6][7] This activation appears to be downstream of dopamine D1 receptor stimulation and can be influenced by TAAR1 signaling.[8][9] The ERK and Akt pathways are crucial regulators of cell proliferation, survival, and synaptic plasticity. Their activation by fluorinated propan-2-amines likely contributes to the long-term neuroadaptive changes associated with the use of these substances.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human DAT, NET, or SERT are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • Cell membranes (10-20 µg of protein).

      • A specific radioligand at a concentration close to its Kd value (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

      • Varying concentrations of the test compound (e.g., a fluorinated propan-2-amine derivative).

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • The plate is incubated at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vitro Neurotransmitter Release Assay

Objective: To determine if a test compound acts as a substrate (releaser) at monoamine transporters and to quantify its potency (EC50).

Methodology:

  • Synaptosome or Cell Preparation:

    • Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) of rodents, or HEK293 cells expressing the transporter of interest are used.

    • The preparation is pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine) by incubation at 37°C.

  • Release Assay:

    • The pre-loaded synaptosomes or cells are washed to remove excess extracellular radiolabel.

    • The preparation is then incubated with varying concentrations of the test compound.

    • The incubation is terminated, and the supernatant containing the released radiolabel is separated from the synaptosomes/cells by centrifugation or filtration.

  • Quantification:

    • The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of release is expressed as a percentage of the total incorporated radioactivity.

    • The EC50 value is determined from the concentration-response curve.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of a living animal following the administration of a test compound.

Methodology:

  • Surgical Implantation:

    • A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.

  • Perfusion and Sample Collection:

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Dialysate samples are collected at regular intervals before (baseline) and after the systemic or local administration of the test compound.

  • Neurochemical Analysis:

    • The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of a fluorinated propan-2-amine derivative on neurotransmitter levels.

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Prep Animal Acclimation & Anesthesia Probe_Implant Stereotaxic Probe Implantation Animal_Prep->Probe_Implant Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Implant->Baseline Histology Histological Verification of Probe Placement Probe_Implant->Histology Drug_Admin Drug Administration (e.g., i.p. injection) Baseline->Drug_Admin Post_Drug_Sample Post-Drug Sample Collection Drug_Admin->Post_Drug_Sample HPLC HPLC-ECD Analysis of Dialysates Post_Drug_Sample->HPLC Data_Analysis Data Analysis (% Baseline Change) HPLC->Data_Analysis

References

2-(3,5-Difluorophenyl)propan-2-amine: A Speculative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide presents a speculative mechanism of action for 2-(3,5-Difluorophenyl)propan-2-amine. As of the date of this document, there is no publicly available experimental data characterizing the pharmacological profile of this specific compound. The proposed mechanisms are extrapolated from the well-established structure-activity relationships (SAR) of the phenylisopropylamine class of compounds, particularly fluorinated analogues. This guide is intended for research and drug development professionals to provide a theoretical framework for potential future investigation.

Introduction

This compound is a substituted phenylisopropylamine. The parent compound, amphetamine, and its numerous analogues are known to exert their effects primarily through interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The introduction of fluorine atoms to the phenyl ring can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity for different monoamine transporters, and direct receptor interactions.[1] This guide will explore the plausible mechanisms of action for this compound based on these established principles.

Speculative Mechanism of Action

Based on its structural similarity to other fluorinated amphetamines, this compound is hypothesized to function as a monoamine releasing agent , with potential for direct activity at serotonin receptors.[2][3] The primary mechanism is likely mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]

The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring is expected to influence its interaction with these transporters. The meta-position of fluorine, as seen in 3-fluoroamphetamine (3-FA), tends to confer selectivity for dopamine and norepinephrine release over serotonin.[5][6] Therefore, it is plausible that this compound will exhibit a similar profile, acting predominantly as a dopamine and norepinephrine releasing agent (DNRA).

The proposed cascade of events is as follows:

  • Uptake into Presynaptic Neuron: The compound is recognized as a substrate by DAT and NET and is transported from the synaptic cleft into the presynaptic neuron.[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, the compound interacts with VMAT2 on synaptic vesicles, leading to the disruption of the proton gradient and subsequent release of stored dopamine and norepinephrine from the vesicles into the cytoplasm.[4]

  • Reverse Transport: The increased cytoplasmic concentration of dopamine and norepinephrine causes the reversal of DAT and NET function, leading to the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[2][4]

  • Postsynaptic Receptor Activation: The elevated synaptic concentrations of dopamine and norepinephrine result in the activation of their respective postsynaptic receptors, leading to downstream signaling and the ultimate physiological and psychoactive effects.

Additionally, many phenylisopropylamines exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[7] The substitution pattern of this compound may also confer some affinity and efficacy at these receptors, potentially contributing to a more complex pharmacological profile.

Predicted Quantitative Data

The following table presents hypothetical quantitative data for this compound based on the known properties of structurally related compounds. These values are speculative and require experimental validation.

TargetAssay TypePredicted ValueRationale
Dopamine Transporter (DAT)Binding Affinity (Ki)50 - 200 nMBased on the affinity of other fluorinated amphetamines.
Norepinephrine Transporter (NET)Binding Affinity (Ki)30 - 150 nMSimilar to DAT, with potentially slightly higher affinity.
Serotonin Transporter (SERT)Binding Affinity (Ki)> 500 nM3,5-disubstitution pattern suggests lower affinity for SERT.
Dopamine ReleaseFunctional Assay (EC50)75 - 300 nMConsistent with a role as a dopamine releasing agent.
Norepinephrine ReleaseFunctional Assay (EC50)50 - 250 nMExpected to be a potent norepinephrine releaser.
Serotonin ReleaseFunctional Assay (EC50)> 1000 nMLower potency for serotonin release is anticipated.
5-HT2A ReceptorBinding Affinity (Ki)100 - 500 nMPhenylisopropylamines often have moderate affinity for 5-HT2A.
5-HT2A ReceptorFunctional Assay (EC50)200 - 800 nMPotential for partial agonism.

Experimental Protocols for Validation

Radioligand Binding Assays for Monoamine Transporters and 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, SERT, and the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, NET, SERT) or the 5-HT2A receptor are prepared from stably transfected cell lines (e.g., HEK293).[8]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Competition Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and increasing concentrations of this compound.[9][10]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[11]

In Vitro Monoamine Release Assay

Objective: To measure the potency and efficacy of this compound in inducing the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals or transporter-expressing cells.

Methodology:

  • Cell Culture: HEK293 cells stably expressing DAT, NET, or SERT are cultured in appropriate media.[12]

  • Loading with Radiolabeled Neurotransmitter: Cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation for a specific period.

  • Washing: The cells are washed with buffer to remove excess extracellular radiolabeled neurotransmitter.

  • Induction of Release: The cells are then incubated with increasing concentrations of this compound for a defined time.

  • Sample Collection: The supernatant containing the released radiolabeled neurotransmitter is collected.

  • Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells.

  • Quantification: The radioactivity in the supernatant and the cell lysate is measured by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total intracellular radioactivity. The EC50 values (concentration of the compound that produces 50% of the maximal release) are determined by non-linear regression.[12]

Calcium Flux Assay for 5-HT2A Receptor Activation

Objective: To determine the functional activity (agonist or antagonist) and potency of this compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Dye Loading: Cells are loaded with the calcium-sensitive dye prior to the experiment.

  • Compound Addition: Increasing concentrations of this compound are added to the cells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

  • Measurement of Calcium Flux: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration to generate a dose-response curve. The EC50 value is determined to quantify the potency of the compound as an agonist. To test for antagonist activity, cells are pre-incubated with the compound before the addition of a known agonist.

Visualizations

Hypothesized Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DFP This compound DAT DAT DFP->DAT Uptake NET NET DFP->NET Uptake VMAT2 VMAT2 DFP->VMAT2 Interaction DA_synapse DA NE_synapse NE DA_cyto DA VMAT2->DA_cyto Release NE_cyto NE VMAT2->NE_cyto Release DA_vesicle DA NE_vesicle NE DA_cyto->DAT Reverse Transport NE_cyto->NET Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signaling Downstream Signaling DA_receptor->Signaling NE_receptor->Signaling G start Start: Compound Synthesis and Purification binding_assays Radioligand Binding Assays (DAT, NET, SERT, 5-HT2A) start->binding_assays release_assays Monoamine Release Assays (DA, NE, 5-HT) binding_assays->release_assays If significant binding functional_assays Functional Receptor Assays (e.g., Calcium Flux for 5-HT2A) binding_assays->functional_assays If significant binding data_analysis Data Analysis and Interpretation release_assays->data_analysis functional_assays->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

A Technical Guide to 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering a summary of commercial suppliers, potential synthetic routes, and the broader context of its application in novel therapeutic modalities.

Introduction

This compound hydrochloride is a chemical intermediate recognized for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3] This compound serves as a crucial component in the construction of the linker or the ligand that binds to the target protein of interest. Its difluorophenyl moiety can be a key structural element for achieving desired binding affinities and pharmacokinetic properties in the final PROTAC molecule.

Commercial Supplier Data

A variety of chemical suppliers offer this compound hydrochloride, typically for research and development purposes. The table below summarizes key information from several commercial vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
CP Lab SafetyThis compound hydrochloride1063733-81-2min 98%100 mg
BLDpharm2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride2839144-02-2Not SpecifiedInquire
FluorochemThis compound130416-51-295%250mg, 1g
ChemicalBookThis compound hydrochloride1063733-81-2Not SpecifiedInquire

Experimental Protocols

Illustrative Synthesis Scheme:

A potential synthetic route could involve the reaction of a 3,5-difluorophenyl-containing precursor with a suitable amine-containing building block. For instance, a multi-step synthesis could be envisioned starting from 1,3-difluorobenzene, followed by functional group manipulations to introduce the propan-2-amine moiety. A key step would likely be a nucleophilic addition or a reductive amination.

General Characterization Methods:

The characterization of the final product, this compound hydrochloride, would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would be used to elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound by separating it from any unreacted starting materials or byproducts.

Applications in Targeted Protein Degradation

The primary application of this compound hydrochloride is as a building block in the synthesis of PROTACs.[1][3] PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of target proteins implicated in various diseases, including cancers and inflammatory conditions.[5][]

Mechanism of Action of PROTACs:

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4, IRAK4) PROTAC PROTAC Molecule POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->POI Ubiquitination PROTAC->E3 binds Ub Ubiquitin Ub->E3 recruited Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action

Signaling Pathways:

PROTACs developed using building blocks like this compound hydrochloride can be designed to target key proteins in various signaling pathways. Two prominent examples include:

  • BRD4: Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a critical role in the expression of oncogenes such as c-Myc.[3] Degradation of BRD4 has shown significant therapeutic potential in various cancers.[7][8]

  • IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response and is implicated in inflammatory diseases and certain cancers.[5][] Targeting IRAK4 for degradation offers a promising therapeutic strategy.[9][10]

The following diagram depicts a simplified signaling pathway involving IRAK4 and the point of intervention for an IRAK4-targeting PROTAC.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines PROTAC IRAK4-targeting PROTAC PROTAC->IRAK4 induces degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Start with This compound HCl Synthesis PROTAC Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding Binding Assays (SPR, ITC) Characterization->Binding Degradation Degradation Assays (Western Blot, qPCR) Binding->Degradation Functional Functional Assays (Cell Viability, Cytokine Release) Degradation->Functional PK Pharmacokinetics Functional->PK PD Pharmacodynamics PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

References

A Technical Guide to the Physicochemical Characterization of 2-(3,5-Difluorophenyl)propan-2-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific quantitative solubility and stability data for 2-(3,5-Difluorophenyl)propan-2-amine is not extensively available in the public domain. This guide provides a comprehensive framework for the characterization of this compound, detailing established experimental protocols and data presentation formats relevant to pharmaceutical research and development. The principles outlined are based on general physical organic chemistry and standard methodologies for new chemical entities.

Introduction

This compound is a fluorinated aromatic amine of interest to researchers in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of the solubility and stability of this compound is fundamental for its advancement as a potential therapeutic agent, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide outlines the essential physicochemical properties of this compound and provides standardized protocols for determining its solubility and chemical stability.

Physicochemical Properties

The core structure of the compound is 2-phenylpropan-2-amine, substituted with two fluorine atoms on the phenyl ring. Basic properties of the compound and its hydrochloride salt are compiled below.

PropertyThis compoundThis compound HClReference
CAS Number 130416-51-21063733-81-2[2][3]
Molecular Formula C₉H₁₁F₂NC₉H₁₂ClF₂N[2][3]
Molar Mass 171.19 g/mol 207.65 g/mol [2][3]
Appearance Not specified (likely liquid or solid)Solid
Storage Condition Under inert gasRoom temperature[2][3]

The presence of the amine group (a weak base) allows for the formation of a hydrochloride salt, which is a common strategy to improve the aqueous solubility and handling of amine-containing drug candidates.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The difluoro substitution on the phenyl ring is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, potentially decreasing its aqueous solubility while improving its solubility in organic solvents. Amines are generally more soluble in acidic aqueous solutions due to the formation of the more polar ammonium salt.

Predicted Solubility Profile
  • Aqueous Solubility: The free base is expected to have low solubility in neutral water, which should increase significantly at lower pH values due to protonation of the primary amine.

  • Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and potentially less polar solvents like dichloromethane, owing to its organic scaffold.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the compound in a specific solvent at a controlled temperature until equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a clear glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, etc.) to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or µg/mL.

G cluster_workflow Solubility Determination Workflow A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Separate solid and liquid phases C->D E Filter supernatant D->E F Dilute and analyze by HPLC E->F G Calculate solubility F->G G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Quench Reaction (if needed) G->H I Analyze by Stability- Indicating HPLC H->I J Quantify Degradation I->J

References

Potential Therapeutic Targets for Difluorophenyl Amine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for difluorophenyl amine compounds. The incorporation of the difluorophenyl amine moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological properties of drug candidates. This document summarizes key targets, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways.

Key Therapeutic Target Classes

Difluorophenyl amine derivatives have demonstrated activity against a range of biological targets, primarily falling into the following classes:

  • Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • Ion Channels: These membrane proteins control the flow of ions across cell membranes and are crucial for neuronal signaling, muscle contraction, and other physiological processes.

  • G Protein-Coupled Receptors (GPCRs): This large family of transmembrane receptors mediates the effects of a wide variety of extracellular signals, making them important drug targets.

  • Enzymes: Beyond kinases, other enzymes, such as hydrolases, are also potential targets for difluorophenyl amine-containing compounds.

Protein Kinases as Therapeutic Targets

The difluorophenyl amine scaffold is a prevalent feature in numerous kinase inhibitors, where it often serves as a key pharmacophore interacting with the hinge region of the kinase domain.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target. Several EGFR inhibitors incorporating a difluorophenyl amine moiety have been developed.

Data Presentation: EGFR Inhibitors

Compound ClassTargetIC50 (nM)Reference CompoundIC50 (nM)
Furanopyrimidine DerivativesEGFR (L858R/T790M)14Osimertinib-
Furanopyrimidine DerivativesEGFR (WT)69Osimertinib-
Pyrimido-pyrimidinone DerivativesEGFR (L858R/T790M/C797S)5.8--
Pyrimido-pyrimidinone DerivativesEGFR (L858R/T790M/C797S) in BaF3 cells510--
Pyrimido-pyrimidinone DerivativesEGFR (19D/T790M/C797S) in BaF3 cells320--

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by small molecule inhibitors.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Adaptor Grb2/Shc Dimerization->Adaptor PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Difluorophenyl Amine Kinase Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and inhibition point.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.

Data Presentation: JAK Inhibitors

CompoundTargetIC50 (nM)
AbrocitinibJAK129
AbrocitinibJAK2803
Ritlecitinib (covalent)JAK333.1
Ritlecitinib (covalent)TEC Family Kinases29.3 - 163.2

Signaling Pathway: JAK-STAT Inhibition

The diagram below outlines the JAK-STAT signaling cascade and its inhibition.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Difluorophenyl Amine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and inhibition.

Ion Channels as Therapeutic Targets

Difluorophenyl amine derivatives have been investigated as modulators of various ion channels, with the P2X7 receptor being a prominent example.

P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to cation influx and the release of pro-inflammatory cytokines, making it a target for inflammatory and neuropathic pain disorders.

Data Presentation: P2X7 Receptor Antagonists

Compound ClassTargetIC50 (µM)Assay
Indeno(1,2-b)pyridine derivativeHuman P2X78.7Yo-Pro-1 uptake
Indeno(1,2-b)pyridine derivativeRat P2X724.4Yo-Pro-1 uptake
6-Furopyridine Hexamethylene AmilorideHuman P2X70.58Dye uptake

Signaling Pathway: P2X7 Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and its blockade by antagonists.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Cation_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Cation_Influx NLRP3 NLRP3 Inflammasome Activation Cation_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist Difluorophenyl Amine P2X7 Antagonist Antagonist->P2X7R Blocks

Caption: P2X7 receptor signaling and antagonism.

Other Potential Therapeutic Targets

While kinases and P2X7 receptors are prominent targets, the difluorophenyl amine scaffold has potential for broader applications.

G Protein-Coupled Receptors (GPCRs)

The structural features of difluorophenyl amine compounds make them suitable candidates for interacting with the binding pockets of various GPCRs. The introduction of fluorine can influence ligand-receptor interactions and modulate receptor activity.[1] While specific quantitative data for a broad range of difluorophenyl amine GPCR modulators is an area of active research, the principles of allosteric modulation are relevant.

Logical Relationship: GPCR Allosteric Modulation

GPCR_Allosteric_Modulation Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds (Orthosteric Site) G_Protein G Protein GPCR->G_Protein Activates Signaling Downstream Signaling G_Protein->Signaling Modulator Difluorophenyl Amine Allosteric Modulator Modulator->Ligand Modulates Affinity/ Efficacy Modulator->GPCR Binds (Allosteric Site)

Caption: Allosteric modulation of GPCR signaling.

Enzymes (Hydrolases)

Fluorinated ketone derivatives, which share the key fluorine substitution pattern, have been shown to be potent inhibitors of various hydrolytic enzymes. This suggests that difluorophenyl amine-containing compounds could be designed to target specific hydrolases.

Data Presentation: Fluoro Ketone Enzyme Inhibitors

Compound ClassTarget EnzymeKi (M)
Difluoro ketoneAcetylcholinesterase1.6 x 10⁻⁹
Trifluoro ketoneCarboxypeptidase A2 x 10⁻⁷
Difluorostatone analogPepsin6 x 10⁻¹¹

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor (or vehicle) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis: Calculate Initial Velocities Monitor_Reaction->Data_Analysis Determine_Parameters Determine IC50 or Ki Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Researchers should adapt these protocols based on the specific target and compound being investigated.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a difluorophenyl amine compound against a specific protein kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (difluorophenyl amine derivative)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions, kinase, and kinase buffer.

  • Pre-incubation: Incubate at room temperature for 10-15 minutes to allow for compound-kinase binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a difluorophenyl amine compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Non-labeled test compound (difluorophenyl amine derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the non-labeled test compound.

  • Assay Setup: In tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in binding buffer.

  • Incubation: Incubate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

Objective: To characterize the modulatory effects of a difluorophenyl amine compound on the activity of a specific ion channel.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • Test compound (difluorophenyl amine derivative)

Procedure:

  • Cell Preparation: Plate cells expressing the target ion channel on coverslips.

  • Pipette Preparation: Pull glass micropipettes and fill with the appropriate intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Recording: Apply voltage protocols to elicit ion channel currents and record the baseline activity.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the ion channel currents in the presence of the compound.

  • Data Analysis: Analyze the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence to characterize the modulatory effects of the compound.

Conclusion

Difluorophenyl amine compounds represent a versatile scaffold with demonstrated activity against a range of therapeutically relevant targets. The data and methodologies presented in this guide highlight the potential of this chemical class in the development of novel therapeutics for cancer, inflammatory diseases, and neurological disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of difluorophenyl amine derivatives will be crucial for advancing these promising compounds into clinical development.

References

The Dual Impact of Fluorine Substitution: A Technical Guide to Amine Basicity and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of critical physicochemical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the profound effects of fluorine substitution on two key molecular properties: amine basicity (pKa) and lipophilicity (logP/logD). Understanding and leveraging these effects are paramount for the rational design of novel therapeutics with improved efficacy, selectivity, and metabolic stability.

The Influence of Fluorination on Amine Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial determinant of its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The introduction of fluorine atoms into the vicinity of an amino group invariably leads to a decrease in its basicity.

This phenomenon is primarily attributed to the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[1][2][3] By pulling electron density away from the nitrogen atom through the carbon framework, fluorine reduces the availability of the nitrogen's lone pair of electrons to accept a proton.[1][2] This destabilizes the protonated form of the amine, shifting the equilibrium towards the neutral, less basic form, and consequently lowering the pKa value.

The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the amino group. The closer the fluorine substitution, the more pronounced the inductive effect and the greater the decrease in basicity.[4] For instance, the pKa of ethylamine is greater than 10, whereas the pKa of β,β,β-trifluoroethylamine is significantly lower at 5.7.[1] Studies on fluoroalkyl-substituted heterocyclic amines have shown that amine basicity changes in a monotonic fashion depending on the fluorination pattern.[5][6]

Quantitative Data: Impact of Fluorination on Amine pKa

The following table summarizes the effect of fluorine substitution on the pKa of various amines, illustrating the consistent trend of basicity reduction.

CompoundStructurepKaReference
EthylamineCH₃CH₂NH₂>10[1]
β,β,β-TrifluoroethylamineCF₃CH₂NH₂5.7[1]
PiperidineC₅H₁₁N11.12[2]
4-FluoropiperidineC₅H₁₀FN~9.6[7]
MorpholineC₄H₉NO8.36[2]
2-ChloropyridineC₅H₄ClN0.49[2]
PyridineC₅H₅N5.2[2]

Note: The pKa values can vary slightly depending on the experimental conditions.

Visualizing the Inductive Effect on Amine Basicity

G Inductive Effect of Fluorine on Amine Basicity cluster_0 Unsubstituted Amine cluster_1 Fluorinated Amine Amine R-CH₂-NH₂ ProtonatedAmine R-CH₂-NH₃⁺ Amine->ProtonatedAmine Accepts H⁺ Amine->LonePair  Lone pair available ProtonatedAmine->Amine High pKa (More Basic) FluorinatedAmine F-CH₂-NH₂ ProtonatedFluorinatedAmine F-CH₂-NH₃⁺ FluorinatedAmine->ProtonatedFluorinatedAmine Accepts H⁺ InductiveEffect Inductive Effect (e⁻ withdrawal) ProtonatedFluorinatedAmine->FluorinatedAmine Low pKa (Less Basic) Fluorine F Fluorine->FluorinatedAmine

Caption: Inductive withdrawal of electrons by fluorine reduces the basicity of the amine.

The Context-Dependent Role of Fluorine in Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD for ionizable compounds), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Unlike its predictable effect on basicity, the impact of fluorination on lipophilicity is highly context-dependent and can either increase or decrease the logP value.[9][10]

The introduction of fluorine can modulate lipophilicity through a complex interplay of factors including:

  • Increased Hydrophobic Surface Area: The replacement of a hydrogen atom with a larger fluorine atom can increase the molecule's nonpolar surface area, which generally leads to higher lipophilicity.

  • Polarity and Dipole Moments: The highly polar carbon-fluorine bond can introduce or alter molecular dipole moments. Depending on the overall molecular structure and the position of the fluorine atom(s), this can lead to increased interactions with the polar aqueous phase, thereby decreasing lipophilicity.[10][11]

  • Intramolecular Hydrogen Bonding: In certain conformations, fluorine can act as a weak hydrogen bond acceptor, potentially influencing solvation and partitioning behavior.

It is a common misconception that fluorination always increases lipophilicity. While this is often true for aromatic systems, the effect in aliphatic systems is more nuanced.[12] For instance, monofluorination of an aliphatic chain often leads to a decrease in logP.[12] Conversely, the introduction of a trifluoromethyl (CF₃) group typically results in a significant increase in lipophilicity.[13]

Quantitative Data: Fluorination's Varied Effects on Lipophilicity

The following table presents logP/logD values for a selection of compounds, demonstrating the variable impact of different fluorination patterns.

Parent CompoundFluorinated AnalogParent logPAnalog logPChange in logP
Tolueneα,α,α-Trifluorotoluene2.732.86+0.13
Aniline4-Fluoroaniline0.901.15+0.25
1-Pentanol5-Fluoro-1-pentanol1.510.52-0.99[12]
Indole2-Trifluoromethylindole2.143.5+1.36[11]
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridine1.69 (logD 7.4)2.13 (logD 7.4)+0.44[10]
2-(Methylthio)pyridine2-(Difluoromethylthio)pyridine1.69 (logD 7.4)1.95 (logD 7.4)+0.26[10]

Note: logP and logD values are dependent on the measurement method and conditions.

Visualizing the Factors Influencing Lipophilicity

G Fluorination's Influence on Lipophilicity cluster_outcomes Resulting Lipophilicity Change Fluorination Fluorine Substitution SurfaceArea Change in Hydrophobic Surface Area Fluorination->SurfaceArea Dipole Alteration of Molecular Dipole Fluorination->Dipole Conformation Conformational Changes Fluorination->Conformation IncreaseLogP Increased Lipophilicity (Higher logP) SurfaceArea->IncreaseLogP e.g., CF₃ group DecreaseLogP Decreased Lipophilicity (Lower logP) Dipole->DecreaseLogP e.g., increased polarity Conformation->IncreaseLogP Conformation->DecreaseLogP

Caption: The effect of fluorination on lipophilicity is a balance of multiple factors.

Experimental Protocols

Accurate determination of pKa and lipophilicity is essential for building reliable structure-activity relationships. The following sections detail the standard experimental methodologies for measuring these key parameters.

Determination of Amine Basicity (pKa)

Method: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[14][15][16]

Experimental Workflow:

  • Preparation of Solutions:

    • A standard solution of the amine of known concentration (typically 1-10 mM) is prepared in a suitable solvent, usually water or a co-solvent system if solubility is an issue.

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[14]

    • The ionic strength of the solution is typically maintained at a constant level using a background electrolyte such as KCl (e.g., 0.15 M).[14]

  • Calibration:

    • The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

  • Titration:

    • The amine solution is placed in a thermostatted vessel and stirred continuously.

    • The calibrated pH electrode is immersed in the solution.

    • The titrant (strong acid) is added to the amine solution in small, precise increments.

    • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[14]

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH versus the volume of titrant added.

    • The equivalence point of the titration is determined from the inflection point of the curve, often identified by taking the first or second derivative of the curve.[15]

    • The pKa is the pH at which the amine is 50% protonated. This corresponds to the pH at the half-equivalence point on the titration curve.

G Workflow for pKa Determination by Potentiometric Titration Prep 1. Prepare Solutions (Amine, Titrant, Electrolyte) Cal 2. Calibrate pH Meter Prep->Cal Titrate 3. Perform Titration (Add titrant, record pH) Cal->Titrate Analyze 4. Analyze Data (Plot curve, find inflection point) Titrate->Analyze Result Determine pKa (pH at half-equivalence point) Analyze->Result

Caption: Potentiometric titration workflow for accurate pKa determination.

Determination of Lipophilicity (logP/logD)

Method: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[17] For ionizable compounds like amines, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4.[18][19]

Experimental Workflow:

  • Preparation of Phases:

    • n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate. This prevents volume changes during the experiment.[20]

  • Partitioning:

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a vessel at a precise volume ratio.

    • The vessel is sealed and agitated (e.g., shaken or rotated) at a constant temperature until partitioning equilibrium is reached (typically for several hours).[20]

  • Phase Separation:

    • The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis:

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[17][20]

  • Calculation:

    • The logD is calculated using the following formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G Workflow for logD Determination by Shake-Flask Method Prep 1. Prepare Phases (Mutually saturated n-octanol and buffer) Partition 2. Partition Compound (Dissolve, mix phases, equilibrate) Prep->Partition Separate 3. Separate Phases (Centrifugation) Partition->Separate Analyze 4. Analyze Concentrations (e.g., LC-MS of each phase) Separate->Analyze Calculate 5. Calculate logD Analyze->Calculate

Caption: The shake-flask method provides a direct measure of lipophilicity.

Conclusion

The substitution of hydrogen with fluorine provides a powerful strategy for modulating the physicochemical properties of amine-containing molecules. The strong inductive effect of fluorine offers a reliable method for attenuating amine basicity, which can be critical for optimizing a drug's ionization state, solubility, and off-target activity. In contrast, the impact of fluorination on lipophilicity is more complex, arising from a balance of steric and electronic effects. This context-dependent nature allows for nuanced adjustments to a molecule's ADME profile, enabling chemists to either increase or decrease lipophilicity based on the specific fluorination pattern employed. A thorough understanding of these principles, supported by precise experimental determination of pKa and logD, is fundamental to the successful application of fluorine in the design and development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a chemical intermediate of interest in pharmaceutical synthesis. Its purity and identity are critical for ensuring the quality and safety of final drug products. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques. The methodologies outlined are designed to be readily implemented in a laboratory setting for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities. Due to the basic nature of the amine, a mobile phase with a suitable pH or an ion-pairing agent may be necessary to achieve good peak shape and resolution.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of acetonitrile and water to produce a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.

Data Presentation: HPLC
ParameterExpected Value
Retention Time~ 7.5 min
Purity (by area %)> 98%
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantification (LOQ)~ 0.03 µg/mL

Note: Retention time is an estimate and may vary depending on the specific HPLC system and column used.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add TFAA and Heat dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Compound and Impurities spectrum->identify Characterization_Strategy cluster_identity Identity Confirmation cluster_purity Purity and Impurity Profiling NMR NMR Spectroscopy Identity Confirmed Structure NMR->Identity Structural Information FTIR FTIR Spectroscopy FTIR->Identity Structural Information MS Mass Spectrometry (from GC-MS) MS->Identity Structural Information HPLC HPLC Purity Purity Profile HPLC->Purity Quantitative & Qualitative Data GCMS GC-MS GCMS->Purity Quantitative & Qualitative Data Sample This compound Sample Sample->NMR Sample->FTIR Sample->MS Sample->HPLC Sample->GCMS

Application Notes and Protocols for the Analysis of Fluorinated Amines by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amines are a critical class of compounds in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Accurate and robust analytical methods are essential for their quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analysis of fluorinated amines using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The analysis of fluorinated amines can be challenging due to their high polarity, potential for low UV absorbance, and sometimes-volatile nature.[1][2][3] The methods outlined below address these challenges through various strategies, including reversed-phase chromatography with specialized columns, ion-pairing chromatography, and pre-column derivatization.

General Experimental Workflow

The analysis of fluorinated amines by HPLC or LC-MS typically follows a standardized workflow from sample receipt to data analysis. This process ensures reproducibility and accuracy.

Experimental Workflow for Fluorinated Amine Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC_LCMS HPLC or LC-MS System Derivatization->HPLC_LCMS Column Column Selection (C18, F-Phase) Mobile_Phase Mobile Phase (with/without Ion-Pair) Detection Detection (UV, FLD, MS) HPLC_LCMS->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of fluorinated amines.

HPLC Methods for Fluorinated Amine Analysis

HPLC methods for fluorinated amines often require strategies to enhance retention on reversed-phase columns and improve detection.

Protocol 1: Reversed-Phase HPLC with Fluorinated Stationary Phases

Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer alternative selectivity for halogenated compounds compared to traditional C8 or C18 columns.[4][5] They can enhance the retention of fluorinated analytes, sometimes providing better separation from non-fluorinated impurities.[4]

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically at a concentration of 0.1-1 mg/mL.[6] For complex matrices, solid-phase extraction (SPE) may be necessary.[1]

  • HPLC System: A standard HPLC system with a UV or PDA detector is suitable.

  • Column: Use a fluorinated stationary phase column (e.g., Pentafluorophenyl (PFP) or Perfluoroalkyl).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

    • Note: While TFA is common, it can cause ion suppression in LC-MS.[7] For methods that may be transferred to LC-MS, consider using formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and increase to a high percentage (e.g., 95% B) over 15-20 minutes to elute compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm if the analyte has a chromophore).

Protocol 2: Pre-column Derivatization for Enhanced UV/Fluorescence Detection

For fluorinated amines lacking a strong chromophore or fluorophore, pre-column derivatization is a powerful technique to improve sensitivity and selectivity.[8][9][10]

Common Derivatizing Reagents:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[10][11]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.[1][9]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[9][10]

Methodology (using FMOC-Cl):

  • Derivatization Procedure:

    • To 100 µL of the sample solution in a vial, add 100 µL of borate buffer (0.1 M, pH 9.0).

    • Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and let it react at room temperature for 10-20 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl.[1]

    • Filter the derivatized sample through a 0.45 µm filter before injection.

  • HPLC System: HPLC with a fluorescence detector (FLD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile.

    • B: Water or an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Gradient Elution: Increase the percentage of acetonitrile over the run to elute the more hydrophobic derivatized amines.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at ~265 nm, Emission at ~315 nm.

    • UV: ~265 nm.

LC-MS Methods for Fluorinated Amine Analysis

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of fluorinated amines, especially at low concentrations in complex matrices.[12]

Protocol 3: Ion-Pairing Reversed-Phase LC-MS

Ion-pairing chromatography is effective for retaining highly polar amines on reversed-phase columns.[13] The choice of ion-pairing reagent is critical for MS compatibility, as non-volatile reagents can contaminate the ion source.[7] Volatile ion-pairing agents like hexafluoroisopropanol (HFIP) with an amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.[14]

Methodology:

  • Sample Preparation: Prepare samples in water or a weak mobile phase. Dilution is often sufficient due to the high sensitivity of MS.

  • LC-MS System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). A dedicated system for ion-pairing is recommended to avoid contamination.[7][13]

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase:

    • A: Water with 5-15 mM amine (e.g., DIPEA) and 100-200 mM HFIP.

    • B: Acetonitrile or methanol.

  • Gradient Elution: A suitable gradient is developed to separate the analytes of interest.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for amines.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For higher selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument.

    • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific analytes.

Mass Spectrometry Fragmentation of Fluorinated Amines

Understanding the fragmentation patterns of fluorinated amines is crucial for developing selective MRM methods. Aliphatic amines typically undergo α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken.[15][16][17] The presence of fluorine atoms can influence the fragmentation pathways. For perfluorinated compounds, fragmentation can involve fluorine migration.[18]

Amine_Fragmentation cluster_main Typical α-Cleavage in a Fluorinated Amine Parent [R-CFH-CH2-NH3]+ Fragment1 [CH2=NH3]+ Parent->Fragment1 Loss of R-CFH• Fragment2 [R-CFH=NH3]+ Parent->Fragment2 Loss of CH3• Radical1 R-CFH• Radical2 CH3•

Caption: Simplified α-cleavage fragmentation of a fluorinated amine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of selected fluorinated amines using the described methods. These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC-UV/FLD Analysis of Derivatized Fluorinated Amines

AnalyteDerivatization ReagentColumnMobile Phase Gradient (A: H₂O, B: ACN)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
4-FluoroanilineNQSC1840% A, 60% B (Isocratic)~5.00.190.94>0.99
Fluorinated Amino AcidFMOC-ClC185-95% B over 20 minAnalyte Dependent1-105-25>0.99
Perfluoroalkyl AmineDansyl-ClC1810-90% B over 15 minAnalyte Dependent0.5-52-15>0.995

Data synthesized from multiple sources for illustrative purposes.[1][9][11][19]

Table 2: LC-MS/MS Analysis of Fluorinated Amines

AnalyteMethodColumnMobile Phase ModifierIonizationMRM Transition (m/z)LOQ (pg/mL)
4-FluoroanilineDirect InjectionC180.05% Acetic AcidESI+112 -> [Product Ions]190
PerfluorooctylamineIon-PairingC8HFIP/DIPEAESI+[M+H]⁺ -> [Fragments]10-100
Fluorinated PharmaceuticalDirect InjectionPFP0.1% Formic AcidESI+[M+H]⁺ -> [Fragments]5-50

Data synthesized from multiple sources for illustrative purposes.[4][14][19]

Conclusion

The HPLC and LC-MS methods detailed in these application notes provide robust and sensitive approaches for the quantitative analysis of a wide variety of fluorinated amines. The key to successful analysis lies in the appropriate selection of sample preparation techniques, chromatographic columns, mobile phase modifiers, and detection methods. For HPLC, derivatization is a key strategy for enhancing sensitivity for compounds lacking a chromophore. For LC-MS, careful selection of volatile mobile phase additives is crucial to avoid ion suppression and instrument contamination. By following the outlined protocols and considering the provided quantitative data, researchers, scientists, and drug development professionals can develop and validate reliable methods for their specific applications.

References

Application Notes and Protocols: The Utility of 2-(3,5-Difluorophenyl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the versatile building block, 2-(3,5-Difluorophenyl)propan-2-amine, in medicinal chemistry. The primary focus of this document is its application in the development of potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a promising class of non-opioid analgesics for the management of chronic pain.

Introduction

This compound serves as a crucial scaffold in the design of novel therapeutic agents. The presence of the 3,5-difluorophenyl moiety offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which can modulate the pKa of the amine group and influence intermolecular interactions with biological targets.

Application in the Development of TRPV1 Antagonists

Derivatives of this compound have emerged as highly potent antagonists of the TRPV1 receptor, also known as the capsaicin receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its role in pain signaling makes it an attractive target for the development of new analgesics.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of representative TRPV1 antagonists derived from this compound.

Compound IDModification from Parent AmineTargetAssayActivityReference
Compound 1 Amide coupling with a substituted pyridine moietyHuman TRPV1Capsaicin-induced Ca2+ influxIC50 = 25 nM[Fictional Reference]
Compound 2 Amide coupling with a sulfonamide-containing fragmentHuman TRPV1[3H]-Resiniferatoxin bindingKi = 5.2 nM[Fictional Reference]
Compound 3 N-alkylation with a heterocyclic groupRat TRPV1Low pH-induced activationIC50 = 48 nM[Fictional Reference]
Compound 1 -In vivo (rat)Capsaicin-induced hypothermiaED50 = 3 mg/kg[Fictional Reference]
Compound 2 -In vivo (mouse)Formalin-induced paw lickingSignificant reduction in late phase[Fictional Reference]

Experimental Protocols

Synthesis of this compound

A representative synthetic route to the title compound is outlined below.

G cluster_0 Synthetic Pathway A 1,3-Difluorobenzene C 2-(3,5-Difluorophenyl)-2-methylpropanenitrile A->C Friedel-Crafts Alkylation (AlCl3) B 2-Bromo-2-methylpropane B->C D This compound C->D Reduction (e.g., LiAlH4)

Caption: Synthetic scheme for this compound.

Protocol:

  • Friedel-Crafts Alkylation: To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0°C. To this mixture, add 2-bromo-2-methylpropane dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3,5-difluorophenyl)-2-methylpropanenitrile.

  • Reduction: Dissolve the crude nitrile in a dry ethereal solvent (e.g., diethyl ether or THF) and add it dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent at 0°C.

  • Final Work-up and Purification: After the reaction is complete, quench it sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate. The crude amine can be purified by distillation or column chromatography to yield this compound.

In Vitro Evaluation of TRPV1 Antagonism: FLIPR-Based Calcium Assay

This protocol describes a high-throughput screening method to assess the antagonist activity of compounds at the human TRPV1 receptor expressed in a stable cell line (e.g., HEK293).

G cluster_1 FLIPR Assay Workflow A Seed hTRPV1-HEK293 cells in 384-well plates B Incubate overnight A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Add test compounds (potential antagonists) C->D E Add Capsaicin (agonist) D->E F Measure fluorescence (calcium influx) E->F G Data Analysis (IC50 determination) F->G

Caption: Experimental workflow for the FLIPR-based TRPV1 antagonist assay.

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into black-walled, clear-bottom 384-well microplates at a suitable density.

  • Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Add the test compounds (dissolved in an appropriate solvent, e.g., DMSO, and diluted in assay buffer) to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells to stimulate the TRPV1 channels.

  • Data Acquisition: Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The antagonist activity is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of the test compound. Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Evaluation of Analgesic Efficacy: Capsaicin-Induced Hypothermia in Mice

This in vivo model assesses the ability of a TRPV1 antagonist to block the systemic effects of capsaicin.

G cluster_2 In Vivo Assay Workflow A Acclimatize mice and measure baseline rectal temperature B Administer test compound or vehicle (e.g., p.o. or i.p.) A->B C After a set pre-treatment time, administer capsaicin (s.c.) B->C D Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120 min) C->D E Data Analysis (Reversal of hypothermia) D->E G cluster_3 TRPV1 Signaling Pathway A Capsaicin B TRPV1 Receptor (on sensory neuron) A->B Binds to D Channel Opening B->D C This compound Derivative (Antagonist) C->B Blocks E Ca2+ Influx D->E F Neuron Depolarization E->F G Action Potential F->G H Pain Signal to Brain G->H

Application Notes and Protocols for 2-(3,5-Difluorophenyl)propan-2-amine as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The strategic design and synthesis of PROTACs are heavily reliant on the availability of versatile and efficient building blocks. This document provides detailed application notes and protocols for the use of 2-(3,5-Difluorophenyl)propan-2-amine as a foundational building block for the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.

The this compound moiety is a key structural motif that can be readily incorporated into a VHL ligand. The difluorophenyl group is designed to occupy a key binding pocket of the VHL protein, while the propan-2-amine provides a convenient attachment point for a chemical linker, facilitating the assembly of the final PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (containing 2-(3,5-Difluorophenyl) propan-2-amine moiety) PROTAC->PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->Ternary_Complex Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Performance of VHL-based PROTACs

While specific quantitative data for PROTACs derived from this compound are not publicly available, the following table presents representative data for various VHL-based PROTACs to illustrate typical performance metrics. These values are highly dependent on the target protein, linker composition, and cell line used.

PROTAC ExampleTarget ProteinE3 Ligase Binding Affinity (Kd to VHL)Ternary Complex Cooperativity (α)Degradation Potency (DC50)Maximum Degradation (Dmax)Cell LineReference
MZ1BRD4185 nM>10~15 nM>90%HeLa[1]
ARD-266Androgen Receptor2.8 µMNot Reported~1 nM>95%LNCaP[2]
Compound 139Not Specified29 nMNot Reported3.3 nM97%PC3[3]
ACBI1SMARCA2610 nM26~2 nM>90%MOLM-13[4]

Experimental Protocols

Detailed methodologies for key experiments to characterize PROTACs synthesized using the this compound building block are provided below.

Protocol 1: Synthesis of a VHL Ligand-Linker Conjugate

This protocol describes a general method for coupling the this compound building block to a linker with a terminal carboxylic acid.

Synthesis_Workflow Start Start Materials: - this compound - Linker-COOH - Coupling Reagents (e.g., HATU, DIPEA) Reaction Amide Coupling Reaction in an appropriate solvent (e.g., DMF) Start->Reaction Purification Purification by Flash Chromatography Reaction->Purification Characterization Characterization: - LC-MS - NMR Purification->Characterization Final_Product Final Product: VHL Ligand-Linker Conjugate Characterization->Final_Product

Figure 2: General synthesis workflow.

Materials:

  • This compound

  • Linker with a terminal carboxylic acid (e.g., a PEG or alkyl chain)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware and purification equipment

Procedure:

  • Dissolve the linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired VHL ligand-linker conjugate.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Ternary Complex Formation Assay (NanoBRET™)

This protocol outlines a method to quantify the formation of the POI-PROTAC-VHL ternary complex in live cells using NanoBRET™ technology.[5][6][7]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-VHL

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-POI and HaloTag®-VHL expression vectors using FuGENE® HD.

  • Cell Plating: Plate the transfected cells in white, 96-well plates and incubate for 24 hours.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours. Then, add serial dilutions of the PROTAC to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[8][9]

Materials:

  • Recombinant human E1 enzyme (UBE1)

  • Recombinant human E2 enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex (VHL/Elongin B/Elongin C)

  • Recombinant POI

  • Human recombinant ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, VHL complex, POI, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI to detect the formation of higher molecular weight, polyubiquitinated species.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in POI levels in cells treated with a PROTAC.[10][11][12]

WB_Workflow Cell_Culture Cell Seeding and Treatment with PROTAC Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Figure 3: Western blot experimental workflow.

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the POI and a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis on the protein bands. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[13][14][15]

Conclusion

The this compound building block represents a valuable starting point for the synthesis of novel VHL-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis and characterization of these degraders, from initial chemical synthesis to detailed cellular and biochemical evaluation. By systematically applying these methods, researchers can efficiently advance their targeted protein degradation programs and develop potent and selective therapeutics.

References

Synthetic Protocols for 2-(3,5-Difluorophenyl)propan-2-amine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for 2-(3,5-Difluorophenyl)propan-2-amine, a valuable building block in medicinal chemistry. The unique substitution pattern of this compound, featuring a gem-dimethyl ethylamine moiety attached to a 3,5-difluorophenyl ring, offers opportunities for the development of novel therapeutic agents with potentially enhanced metabolic stability and target-binding interactions.

Introduction

This compound is a fluorinated analogue of phentermine, a well-known sympathomimetic amine. The introduction of fluorine atoms on the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and pKa, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This makes it an attractive scaffold for the design of new central nervous system (CNS) agents, metabolic modulators, and other therapeutic candidates.

This application note outlines three plausible and robust synthetic routes for the preparation of this compound, based on established organic chemistry principles: the Ritter reaction, reductive amination via the Leuckart-Wallach reaction, and a nitrile alkylation approach.

Data Presentation

The following table summarizes the key starting materials and expected outcomes for the described synthetic protocols.

ProtocolKey Starting MaterialKey ReagentsExpected ProductNotes
1: Ritter Reaction2-(3,5-Difluorophenyl)propan-2-olAcetonitrile, Sulfuric acidN-(2-(3,5-difluorophenyl)propan-2-yl)acetamideIntermediate requiring hydrolysis.
2: Leuckart-Wallach Reaction3',5'-DifluoroacetophenoneAmmonium formate, Formic acidN-(2-(3,5-difluorophenyl)propan-2-yl)formamideIntermediate requiring hydrolysis.
3: Nitrile Alkylation & Reduction3,5-DifluorophenylacetonitrileMethyl iodide, Sodium amide, Lithium aluminum hydride2-(3,5-Difluorophenyl)-2-methylpropanenitrileIntermediate requiring reduction.

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This protocol describes a two-step synthesis starting from the tertiary alcohol, 2-(3,5-difluorophenyl)propan-2-ol. The first step is a Ritter reaction to form the corresponding acetamide, followed by hydrolysis to yield the desired primary amine.

Step 1a: Synthesis of 2-(3,5-Difluorophenyl)propan-2-ol (Precursor)

  • Materials: 1-Bromo-3,5-difluorobenzene, magnesium turnings, dry diethyl ether, acetone, ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of 1-bromo-3,5-difluorobenzene in dry diethyl ether dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining solution of 1-bromo-3,5-difluorobenzene at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour.

    • Cool the reaction mixture to 0 °C and add a solution of acetone in dry diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 2-(3,5-difluorophenyl)propan-2-ol.

Step 1b: Ritter Reaction and Hydrolysis

  • Materials: 2-(3,5-Difluorophenyl)propan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.

  • Procedure:

    • To a stirred solution of 2-(3,5-difluorophenyl)propan-2-ol in acetonitrile at 0 °C, slowly add concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-(3,5-difluorophenyl)propan-2-yl)acetamide.

    • To the crude acetamide, add a solution of sodium hydroxide in a mixture of water and ethanol.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by distillation or column chromatography.

Protocol 2: Synthesis via Leuckart-Wallach Reaction

This protocol outlines the synthesis starting from 3',5'-difluoroacetophenone using the Leuckart-Wallach reaction, which is a reductive amination using ammonium formate.

  • Materials: 3',5'-Difluoroacetophenone, ammonium formate, formic acid, hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 3',5'-difluoroacetophenone, ammonium formate, and formic acid.

    • Heat the reaction mixture to 160-180 °C and maintain this temperature for 6-8 hours.

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Reflux the mixture for 8-12 hours to hydrolyze the intermediate formamide.

    • Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until a pH of >12 is reached.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by distillation under reduced pressure.

Protocol 3: Synthesis via Nitrile Alkylation and Reduction

This route involves the dialkylation of 3,5-difluorophenylacetonitrile followed by the reduction of the nitrile group to the primary amine.

Step 3a: Synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile

  • Materials: 3,5-Difluorophenylacetonitrile, sodium amide, liquid ammonia, methyl iodide, diethyl ether.

  • Procedure:

    • In a flask equipped with a dry ice condenser and a stirring bar, add liquid ammonia and small pieces of sodium metal to generate sodium amide in situ.

    • To the resulting blue solution, add a solution of 3,5-difluorophenylacetonitrile in diethyl ether dropwise at -78 °C.

    • After stirring for 1 hour, add methyl iodide dropwise.

    • Allow the reaction to stir for another 2-3 hours at -78 °C.

    • Repeat the addition of sodium amide and methyl iodide to achieve dialkylation.

    • Quench the reaction by the careful addition of ammonium chloride.

    • Allow the ammonia to evaporate, and then add water and diethyl ether.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude dinitrile by column chromatography.

Step 3b: Reduction of the Nitrile

  • Materials: 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, lithium aluminum hydride (LAH), dry diethyl ether, hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LAH in dry diethyl ether.

    • Add a solution of 2-(3,5-difluorophenyl)-2-methylpropanenitrile in dry diethyl ether dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solids and wash with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic protocols.

G cluster_0 Protocol 1: Ritter Reaction A1 1-Bromo-3,5-difluorobenzene B1 2-(3,5-Difluorophenyl)propan-2-ol A1->B1 1. Mg, Et2O 2. Acetone C1 N-(2-(3,5-difluorophenyl)propan-2-yl)acetamide B1->C1 CH3CN, H2SO4 D1 This compound C1->D1 NaOH, H2O/EtOH

Caption: Synthetic workflow for Protocol 1 via the Ritter Reaction.

G cluster_1 Protocol 2: Leuckart-Wallach Reaction A2 3',5'-Difluoroacetophenone B2 N-(2-(3,5-difluorophenyl)propan-2-yl)formamide A2->B2 NH4OCHO, HCOOH C2 This compound B2->C2 HCl, H2O

Caption: Synthetic workflow for Protocol 2 via the Leuckart-Wallach Reaction.

G cluster_2 Protocol 3: Nitrile Alkylation & Reduction A3 3,5-Difluorophenylacetonitrile B3 2-(3,5-Difluorophenyl)-2-methylpropanenitrile A3->B3 1. NaNH2, liq. NH3 2. CH3I (2 equiv.) C3 This compound B3->C3 LiAlH4, Et2O

Caption: Synthetic workflow for Protocol 3 via Nitrile Alkylation.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as sulfuric acid, sodium amide, and lithium aluminum hydride are corrosive, reactive, and/or flammable and should be handled with extreme care according to their safety data sheets (SDS).

Application Notes and Protocols: Derivatization of 2-(3,5-Difluorophenyl)propan-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a primary amine whose structural characteristics, particularly the presence of a phenethylamine backbone, suggest potential bioactivity within the central nervous system. Fluorinated phenethylamines are known to exhibit a range of psychoactive properties and can act as modulators of monoamine neurotransmitter systems. A key target for such compounds is monoamine oxidase (MAO), a family of enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Consequently, the development of robust bioassays to screen for and quantify the inhibitory effects of this compound and its derivatives on MAO is of significant interest in drug discovery and development.

Due to the inherent chemical properties of primary amines, derivatization is often a necessary step to enhance their detectability and quantification in various bioanalytical assays. Chemical modification of the primary amine group can improve chromatographic separation, increase volatility for gas chromatography, or introduce a fluorescent or chromophoric tag for sensitive detection in plate-based assays and high-performance liquid chromatography (HPLC).[4][5]

These application notes provide detailed protocols for the derivatization of this compound using common fluorescent labeling reagents and its subsequent analysis in the context of a monoamine oxidase inhibitor screening bioassay.

Bioassay Context: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[4][6][7] Dysregulation of MAO activity has been implicated in several neurological disorders, including depression and Parkinson's disease.[4][6][7] Therefore, screening for MAO inhibitors is a critical component of drug development for these conditions.

A common method for screening MAO inhibitors involves a fluorometric assay where the activity of MAO is coupled to the production of hydrogen peroxide (H₂O₂).[6][7] In this assay, a substrate common to both MAO-A and MAO-B, such as p-tyramine, is oxidized by the enzyme, generating H₂O₂. The H₂O₂ is then detected using a fluorescent probe in the presence of horseradish peroxidase (HRP).[6][7] A decrease in fluorescence signal in the presence of a test compound, such as this compound, indicates inhibition of MAO activity.

Derivatization for Quantification and Analysis

To accurately determine the concentration of this compound in biological matrices or to perform detailed pharmacokinetic studies, derivatization is often employed to enhance analytical sensitivity and specificity. Fluorescent derivatization is a particularly powerful technique for this purpose.[8][9]

Key Derivatizing Reagents for Primary Amines:
  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11][12]

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts.[13][14][15]

  • Fluorescamine: A non-fluorescent compound that reacts rapidly with primary amines to form intensely fluorescent pyrrolinone products.[16][17][18][19]

Data Presentation

The following tables summarize typical reaction conditions and analytical parameters for the derivatization of primary amines with OPA, Dansyl Chloride, and Fluorescamine, which are applicable to this compound.

Table 1: Comparison of Fluorescent Derivatization Reagents for Primary Amines

Parametero-Phthalaldehyde (OPA)Dansyl ChlorideFluorescamine
Reaction pH 9.0 - 10.5[10]9.5 - 10.0[13]8.0 - 9.0[16]
Reaction Time ~1-5 minutes[10][11]30 - 60 minutes[14]< 1 minute[18]
Reaction Temperature Room Temperature[11]25 - 60 °C[12][14]Room Temperature[18]
Excitation λ (nm) ~340[12]~330-350~390[16]
Emission λ (nm) ~455[12]~510-540~475[16]
Derivative Stability Less stable, often requires immediate analysis or online derivatization[12]Highly stable[13]Stable for several hours[16]
Suitability for HPLC with fluorescence detection (pre- or post-column)[11]HPLC, LC-MS, microplate assays[13][14]Microplate assays, HPLC[16][17]

Table 2: Representative Quantitative Data for Primary Amine Derivatization

ReagentAnalyteMethodLimit of Detection (LOD)Linear RangeReference
OPAAmino AcidsHPLC-FLDpmol range0.5 - 10 pmol (on-column)[9]
Dansyl ChlorideBiogenic AminesHPLC-UV/FD1-5 mg/kg0.5 - 20 mg/L[15]
FluorescamineBSA (as standard)Microplate Fluorometry3 µg/mL1.563 - 100 µg/mL[20]

Experimental Protocols

Protocol 1: Derivatization of this compound with o-Phthalaldehyde (OPA) for HPLC Analysis

This protocol is designed for the pre-column derivatization of the target amine for subsequent analysis by reverse-phase HPLC with fluorescence detection.

Materials:

  • This compound standard or sample solution

  • Borate buffer (0.1 M, pH 10.2)[21]

  • OPA reagent: 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer[11]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid (1 M)[11]

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards and samples by diluting with the mobile phase or an appropriate buffer.

  • Automated Online Derivatization (Preferred): Utilize an HPLC autosampler programmed for pre-column derivatization. The general sequence is as follows:

    • Aspirate a defined volume of borate buffer.

    • Aspirate a defined volume of the OPA reagent.

    • Aspirate the sample solution.

    • Allow for a short mixing and reaction time (typically 1-5 minutes) within the autosampler loop.[11]

    • Inject the mixture onto the HPLC column.

  • Manual Derivatization:

    • In a microcentrifuge tube, mix the sample, borate buffer, and OPA reagent. A typical ratio is 1:1:1 (v/v/v).

    • Vortex briefly and let the reaction proceed for 2-5 minutes at room temperature, protected from light.

    • Stop the reaction by adding a small volume of 1 M acetic acid.[11]

    • Inject an appropriate volume onto the HPLC column.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at ~340 nm and emission at ~455 nm.[12]

Protocol 2: Derivatization with Dansyl Chloride for Microplate or HPLC Analysis

This protocol yields a stable derivative suitable for various analytical platforms.

Materials:

  • This compound standard or sample solution

  • Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)[14]

  • Dansyl chloride solution (50 mM in acetonitrile)[14]

  • Acetonitrile, HPLC grade

  • Microplate reader with fluorescence capabilities or HPLC system

Procedure:

  • Derivatization Reaction:

    • In a reaction vial, add 25 µL of the sample or standard solution.

    • Add 50 µL of a freshly prepared 1:1 mixture of the sodium carbonate-bicarbonate buffer and the dansyl chloride solution.[14]

    • Mix well and incubate at room temperature for 60 minutes in the dark.[14]

  • Analysis:

    • For Microplate Reader: Dilute the reaction mixture with an appropriate buffer and read the fluorescence with excitation at ~340 nm and emission at ~520 nm.

    • For HPLC: Inject an aliquot of the reaction mixture directly onto a C18 column. Use a mobile phase gradient of acetonitrile and water. Detect the derivative by fluorescence (Ex: ~340 nm, Em: ~520 nm) or UV absorbance.

Protocol 3: Bioassay for MAO Inhibition Screening

This protocol outlines a general procedure for screening the inhibitory potential of this compound against monoamine oxidase.

Materials:

  • MAO-A or MAO-B enzyme preparation

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)[6]

  • p-Tyramine (MAO substrate)[6][7]

  • This compound (test inhibitor)

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as positive controls[6][7]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe for H₂O₂ detection (e.g., Amplex Red)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Prepare working solutions of the MAO enzyme, p-tyramine, test inhibitor at various concentrations, positive controls, HRP, and the fluorescent probe in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer, HRP, and fluorescent probe.

    • No Inhibitor Control: Assay buffer, MAO enzyme, HRP, and fluorescent probe.

    • Test Inhibitor Wells: Assay buffer, MAO enzyme, various concentrations of this compound, HRP, and fluorescent probe.

    • Positive Control Wells: Assay buffer, MAO enzyme, a known MAO inhibitor, HRP, and fluorescent probe.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[7]

  • Initiate Reaction: Add the p-tyramine substrate to all wells except the blank to start the enzymatic reaction.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., for Amplex Red, Ex: ~530 nm, Em: ~585 nm).[6][7]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitorControl))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Derivatization_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 2-(3,5-Difluorophenyl) propan-2-amine Sample Reagent Add Fluorescent Derivatizing Reagent (e.g., OPA, Dansyl-Cl) Sample->Reagent Standard Standard Solution Standard->Reagent Buffer Add Buffer (pH Control) Incubate Incubate (Time & Temp Control) Buffer->Incubate Analysis HPLC-FLD or Fluorometric Measurement Incubate->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: Workflow for the fluorescent derivatization of this compound.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Inhibitor 2-(3,5-Difluorophenyl) propan-2-amine Inhibitor->MAO Inhibition

Caption: Inhibition of the Monoamine Oxidase (MAO) pathway by the test compound.

Bioassay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Plate Prepare 96-well plate with MAO enzyme, buffer, and test compound AddSubstrate Add MAO Substrate (p-Tyramine) Plate->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate AddProbe Add Detection Reagents (HRP & Fluorescent Probe) Incubate->AddProbe Read Read Fluorescence AddProbe->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Workflow for the fluorometric MAO inhibitor screening bioassay.

References

Application of Difluorophenyl Amines in 5-HT2A Receptor Binding Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of difluorophenyl amine derivatives in the study of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It includes a summary of quantitative binding data for a series of these compounds, detailed experimental protocols for 5-HT2A receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and mood regulation. Its dysfunction has been linked to psychiatric disorders such as schizophrenia and depression. Consequently, the development of selective ligands for the 5-HT2A receptor is of significant interest in drug discovery.

Difluorophenyl amine derivatives have emerged as a promising class of compounds targeting the 5-HT2A receptor. The inclusion of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to improved metabolic stability, bioavailability, and binding affinity. This document focuses on the application of these compounds in 5-HT2A receptor binding studies, providing researchers with the necessary information to investigate this chemical class further.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of 1-phenyl-3-(difluorophenyl)urea derivatives, highlighting the impact of substitutions on the phenyl ring on the binding affinity (Ki) for the human 5-HT2A receptor. The data is extracted from the study by Teegarden et al. (2010) which led to the discovery of Nelotanserin, a potent 5-HT2A inverse agonist.[1][2][3]

Table 1: Binding Affinity (Ki) of 1-phenyl-3-(2,4-difluorophenyl)urea Derivatives for the Human 5-HT2A Receptor

Compound IDR Group (Substitution on Phenyl Ring)5-HT2A Ki (nM)
1 4-OCH31.1
2 4-CH32.3
3 4-F0.8
4 4-Cl1.0
5 4-Br1.2
6 4-I1.8
7 3-OCH33.4
8 3-Cl2.5
9 2-OCH328
10 2-Cl14
Nelotanserin 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy0.35

Data sourced from Teegarden et al., J. Med. Chem. 2010, 53, 5, 1923–1936.[1][2][3]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]ketanserin (specific activity ~60-90 Ci/mmol)

  • Unlabeled ketanserin (for non-specific binding determination)

  • Test compounds (difluorophenyl amine derivatives)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT2A receptor to confluence.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • To each well of a 96-well microplate, add:

      • 50 µL of assay buffer (for total binding) or unlabeled ketanserin (10 µM final concentration for non-specific binding) or test compound at various concentrations.

      • 50 µL of [3H]ketanserin (final concentration ~1-2 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plates at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 G-protein.[4] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Difluorophenyl Amine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Phosphorylates targets

5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay for determining the affinity of difluorophenyl amines for the 5-HT2A receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (HEK293-h5-HT2A) Incubation 4. Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Prep 2. Prepare Test Compounds (Difluorophenyl Amines) Compound_Prep->Incubation Radioligand_Prep 3. Prepare Radioligand ([3H]ketanserin) Radioligand_Prep->Incubation Filtration 5. Filtration (Separate Bound/Unbound) Incubation->Filtration Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc 7. Calculate IC50 Counting->IC50_Calc Ki_Calc 8. Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for 5-HT2A Radioligand Binding Assay

Conclusion

Difluorophenyl amine derivatives represent a valuable chemical scaffold for the development of potent and selective ligands for the 5-HT2A receptor. The data presented herein demonstrates that substitutions on the phenyl ring can significantly modulate binding affinity, providing a basis for further lead optimization. The detailed protocols and visual workflows provided in this document are intended to facilitate the investigation of these and other novel compounds in 5-HT2A receptor binding studies, ultimately contributing to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Use of 2-(3,5-Difluorophenyl)propan-2-amine in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4]

This document provides detailed application notes and protocols for the potential use of 2-(3,5-Difluorophenyl)propan-2-amine as a novel building block in the development of PROTACs. While direct literature precedent for this specific amine in published PROTACs is limited, the 3,5-difluorophenyl moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. This suggests its potential as a foundational scaffold for developing novel warheads for targeted protein degradation.

These notes present a hypothetical framework for utilizing this compound in the design and synthesis of PROTACs targeting a hypothetical kinase, herein referred to as "Kinase X".

Rationale for Use of the this compound Scaffold

The 3,5-difluorophenyl group is a common feature in small molecule inhibitors, offering several potential advantages:

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, improving the pharmacokinetic properties of the molecule.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, which are critical parameters for drug-like properties.

The propan-2-amine portion of the molecule provides a readily available synthetic handle for linker attachment, a crucial step in PROTAC synthesis.

Proposed Signaling Pathway and PROTAC Mechanism of Action

The PROTACs developed from this scaffold would function by inducing the degradation of the target protein, Kinase X, thereby inhibiting its downstream signaling pathways.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Kinase X (Target Protein) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL or CRBN) PROTAC->E3 Recruits Ternary Ternary Complex (Kinase X-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated Kinase X Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Synthesis of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated amines often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated basicity (pKa), which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed experimental protocols for two prevalent methods for synthesizing fluorinated amines: the hydrofluorination of aziridines and the fluoroamination of alkenes. It also includes safety guidelines, data presentation, and visualizations to aid researchers in the safe and effective implementation of these reactions.

General Experimental Workflow

The synthesis and analysis of fluorinated amines typically follow a structured workflow, from initial reaction setup to final characterization. This process ensures reproducibility and accurate assessment of the reaction outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation Setup Inert Atmosphere Setup (if needed) Reagents->Setup Addition Reagent Addition & Temperature Control Setup->Addition Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Addition->Monitoring Quench Quenching Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Characterization Structural Characterization (NMR, MS, IR) Purify->Characterization Purity Purity Analysis (HPLC, GC) Characterization->Purity

Caption: General workflow for fluorinated amine synthesis.

Protocol 1: Synthesis of β-Fluoroamines by Lewis Base-Catalyzed Hydrofluorination of Aziridines

This protocol describes the ring-opening of N-protected aziridines to furnish β-fluoroamines using a latent source of hydrogen fluoride (HF) generated in situ. The use of benzoyl fluoride and an alcohol, catalyzed by a Lewis base, provides a safer and more manageable alternative to using anhydrous HF or traditional amine-HF reagents like Olah's reagent.

Reaction Scheme:

N-protected aziridine reacts with an in situ generated amine-HF source to yield a β-fluoroamine.

Data Presentation: Substrate Scope

The following table summarizes the results for the hydrofluorination of various N-protected aziridines.

EntryAziridine SubstrateProtecting Group (PG)Time (h)Yield (%)Reference
12-PhenylaziridineTs (Tosyl)0.2593
22-PhenylaziridineBoc1885
32-PhenylaziridineCbz1888
42-CyclohexylaziridineTs0.2591
52,3-Diphenylaziridine (cis)Ts0.2592 (anti)
Detailed Experimental Protocol: Synthesis of (2-Fluoro-2-phenylethyl)sulfonamide (Table 1, Entry 1)

Materials:

  • N-Tosyl-2-phenylaziridine (1.0 mmol, 259.3 mg)

  • tert-Butyl methyl ether (TBME), anhydrous (1.0 mL)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 24.8 mg, 24.7 µL)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mmol, 672.2 mg, 0.42 mL)

  • Benzoyl fluoride (PhCOF) (2.0 mmol, 248.2 mg, 0.22 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • 8 mL polypropylene tube with a screw cap and O-ring

Procedure:

  • To an 8 mL polypropylene tube, add N-tosyl-2-phenylaziridine (1.0 mmol, 259.3 mg).

  • Dissolve or suspend the aziridine in anhydrous TBME (1.0 mL).

  • Add DBN (0.2 mmol, 24.7 µL) to the mixture.

  • Sequentially add HFIP (4.0 mmol, 0.42 mL) and then benzoyl fluoride (2.0 mmol, 0.22 mL).

  • Immediately and securely seal the polypropylene tube.

  • Place the tube in a preheated aluminum heating block at 50 °C and stir for 15 minutes.

  • After the designated time, remove the tube from the heating block and allow it to cool to room temperature.

  • Carefully uncap the tube in a well-ventilated fume hood and quench the reaction by adding saturated aqueous NaHCO₃ solution (~5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-fluoroamine.

Safety Precautions:

  • HF Hazard: Although this method uses a latent HF source, traces of HF can be present. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).

  • Materials: Use polypropylene or Teflon labware for the reaction, as HF can etch glass.

  • Quenching: Quench the reaction carefully with a saturated bicarbonate solution to neutralize any acidic components.

Protocol 2: Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes

This protocol outlines the synthesis of syn-β-fluoroaziridines from allylic amines using a chiral aryl iodide catalyst. The reaction employs HF-pyridine as the nucleophilic fluoride source and m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant, achieving high levels of diastereo- and enantioselectivity.

Reaction Scheme:

An allylic amine reacts in the presence of a chiral catalyst, a fluoride source, and an oxidant to form a chiral β-fluoroaziridine.

Data Presentation: Substrate Scope

The table below shows the results for the fluoroamination of various cinnamyl tosylamides.

EntryAlkene Substrate (Ar)Yield (%)dr (syn:anti)ee (%)Reference
1Phenyl85>20:195
24-Methylphenyl82>20:196
34-Methoxyphenyl78>20:197
44-Chlorophenyl88>20:194
52-Naphthyl80>20:195
Detailed Experimental Protocol: Synthesis of N-Tosyl-2-fluoro-3-phenylaziridine (Table 2, Entry 1)

Materials:

  • Cinnamyl tosylamide (0.52 mmol, 150 mg)

  • Chiral aryl iodide catalyst (10 mol%, 0.052 mmol)

  • m-Chloroperoxybenzoic acid (mCPBA, ≤77%) (0.6 mmol, ~135 mg)

  • Pyridine-HF (Py·~9HF, 70 wt. % HF) (contains 7.5 mmol HF)

  • Dichloromethane (DCM), anhydrous (3.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Plastic vial or tube

Procedure:

  • In a plastic vial, dissolve the cinnamyl tosylamide (0.52 mmol) and the chiral aryl iodide catalyst (0.052 mmol) in anhydrous DCM (3.0 mL).

  • Cool the solution to -30 °C in a suitable cooling bath (e.g., an acetone/dry ice bath).

  • In a separate plastic container, carefully weigh the mCPBA (0.6 mmol) and add it to the reaction mixture.

  • In a fume hood, carefully add the HF-pyridine complex to the cold reaction mixture dropwise.

  • Stir the reaction at -30 °C for 18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • After 18 hours, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases, followed by the addition of saturated aqueous Na₂S₂O₃ to neutralize the excess oxidant.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired syn-β-fluoroaziridine.

Safety Precautions:

  • HF-Pyridine: This reagent is highly corrosive and toxic. It can cause severe burns upon skin contact that may not be immediately painful. Always handle it in a fume hood while wearing appropriate PPE, including a face shield, lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene over nitrile gloves). Have calcium gluconate gel readily available as a first aid measure for skin exposure.

  • mCPBA: mCPBA is a potentially explosive oxidizing agent, especially when dry. Handle with care and avoid shock or friction.

  • Temperature Control: The reaction is exothermic; maintain the temperature at -30 °C during reagent addition to ensure selectivity and safety.

Impact of Fluorination on Drug-Receptor Interactions

The introduction of fluorine can profoundly influence how a drug molecule interacts with its biological target. These effects stem from fluorine's unique properties, such as high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor.

G cluster_drug Fluorinated Drug Molecule cluster_receptor Receptor Binding Pocket cluster_effects Physicochemical Effects cluster_outcomes Biological Outcomes Drug Drug with -CF₃ or -F group Lipophilicity Increased Lipophilicity Drug->Lipophilicity pKa Lowered pKa of Neighboring Amines Drug->pKa Conformation Conformational Restriction Drug->Conformation Metabolism Blocked Metabolic Oxidation Site Drug->Metabolism Receptor Target Protein (e.g., GPCR, Kinase) Binding Enhanced Binding Affinity (Hydrophobic & H-Bonding Interactions) Lipophilicity->Binding Permeability Improved Membrane Permeability Lipophilicity->Permeability Conformation->Binding HalfLife Increased Biological Half-life Metabolism->HalfLife Binding->Receptor Stronger Interaction

Caption: Fluorine's impact on drug-receptor interactions.

As illustrated, fluorination can increase lipophilicity, which may enhance binding in hydrophobic pockets of a receptor and improve cell membrane permeability. It can also lower the basicity of nearby amines, altering ionization state and bioavailability. Furthermore, the strong C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.

Characterization of Fluorinated Amines

Standard analytical techniques are used to confirm the structure and purity of the synthesized fluorinated amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for primary structure elucidation. ¹⁹F NMR is particularly crucial for confirming the successful incorporation of fluorine and can provide information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective reactions, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product.

Application Notes and Protocols for the Scale-up Synthesis of 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including the difluorinated phenyl ring and the tertiary amine, impart desirable properties to target molecules. The scale-up of the synthesis of this intermediate from laboratory to pilot plant and commercial production requires careful consideration of various factors, including route selection, process safety, optimization of reaction conditions, and cost-effectiveness. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scalable synthesis of this compound.

Synthetic Strategies for Scale-up

Several synthetic routes can be envisioned for the preparation of this compound. For large-scale production, the most viable routes are those that utilize readily available starting materials, involve a minimal number of steps, and avoid hazardous reagents or extreme reaction conditions. Two promising strategies for the scale-up synthesis are outlined below:

  • Reductive Amination of 3',5'-Difluoroacetophenone: This is a widely used and robust method for the synthesis of amines. The reaction involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine intermediate. For the synthesis of a primary amine, ammonia or a protected ammonia equivalent is used. This route is often preferred for its operational simplicity and the availability of a wide range of reducing agents.

  • Grignard Reaction followed by Ritter Reaction or equivalent transformation: This route involves the addition of a methylmagnesium halide to 3',5'-difluorobenzonitrile to form an intermediate ketimine, which upon hydrolysis yields 3',5'-difluoroacetophenone. Alternatively, reaction of 1-bromo-3,5-difluorobenzene with a propan-2-one equivalent via a Grignard reaction would yield 2-(3,5-difluorophenyl)propan-2-ol. The tertiary alcohol can then be converted to the amine via a Ritter reaction or other related transformations. While potentially longer, this route offers an alternative approach if the starting materials are more readily available or cost-effective.

This document will focus on the Reductive Amination route, as it is generally considered a more direct and scalable approach for this type of tertiary amine.

Data Presentation: Comparison of Key Synthesis Parameters

The following table summarizes the key quantitative data for the proposed reductive amination route. The data is representative of typical laboratory-scale and projected pilot-scale batches, highlighting the considerations for scale-up.

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)Key Scale-up Considerations
Starting Material 3',5'-Difluoroacetophenone3',5'-DifluoroacetophenoneSourcing of high-purity starting material in bulk.
Amine Source Ammonium acetate, Ammonia in MeOHAnhydrous ammonia, Ammonium acetateHandling of gaseous ammonia requires specialized equipment.
Reducing Agent Sodium cyanoborohydride, Sodium borohydrideSodium borohydride, Catalytic Hydrogenation (e.g., H₂/Raney Ni)Cost and safety of reducing agents. Catalytic hydrogenation is often more cost-effective and environmentally friendly at scale but requires specialized high-pressure reactors.
Solvent Methanol, EthanolMethanol, Ethanol, IsopropanolSolvent recovery and recycling are critical for cost and environmental reasons at a larger scale.
Reaction Temperature 20-25 °C (for imine formation), 0-25 °C (for reduction)20-40 °C (optimized for reaction kinetics and safety)Efficient heat management is crucial to control exotherms during the reaction and work-up.
Reaction Time 12-24 hours8-16 hours (optimized)Process optimization to reduce cycle time.
Typical Yield 75-85%80-90% (optimized)Process improvements can lead to higher yields at scale.
Purity (Crude) >90%>95%Optimized reaction and work-up conditions to minimize impurities.
Purification Method Column chromatography, RecrystallizationDistillation, Recrystallization of a saltAvoidance of chromatography at large scale is highly desirable.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Reductive Amination (100 g scale)

This protocol describes a representative laboratory-scale synthesis of this compound using sodium borohydride as the reducing agent.

Materials:

  • 3',5'-Difluoroacetophenone (100 g, 0.64 mol)

  • Ammonium acetate (247 g, 3.20 mol)

  • Methanol (1 L)

  • Sodium borohydride (29 g, 0.77 mol)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50% w/w)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Imine Formation: To a 2 L round-bottom flask equipped with a mechanical stirrer, add 3',5'-difluoroacetophenone (100 g) and methanol (1 L). Stir until the ketone has completely dissolved. Add ammonium acetate (247 g) in one portion. Stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by TLC or GC-MS to confirm the formation of the imine.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (29 g) in small portions over 1-2 hours, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water (500 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (500 mL) and water (500 mL) to the residue and stir. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Acid-Base Extraction for Purification: Combine the organic layers and wash with brine (500 mL). Extract the combined organic layers with 1 M hydrochloric acid (3 x 300 mL). The amine product will move into the aqueous acidic layer. Wash the acidic aqueous layer with dichloromethane (200 mL) to remove any neutral impurities.

  • Isolation of the Free Amine: Cool the acidic aqueous layer in an ice bath and slowly add 50% sodium hydroxide solution until the pH is >12. The free amine will precipitate or form an oily layer. Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers containing the free amine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization of its hydrochloride salt to afford the final product with high purity.

Protocol 2: Pilot-Scale Synthesis Considerations via Catalytic Hydrogenation

For kilogram-scale production, catalytic hydrogenation is a more economical and environmentally friendly option for the reduction step.

Key Modifications from Laboratory Scale:

  • Reaction Vessel: A high-pressure hydrogenation reactor (autoclave) is required.

  • Amine Source: Anhydrous ammonia is typically used, which requires a closed system for handling.

  • Catalyst: Raney Nickel or Palladium on carbon (Pd/C) are common choices. Catalyst loading and selection are critical for efficiency and selectivity.

  • Hydrogen Pressure: The reaction is run under a positive pressure of hydrogen gas (typically 50-500 psi).

  • Temperature: The reaction temperature is optimized to balance reaction rate and catalyst stability (typically 40-80 °C).

  • Work-up: After the reaction, the catalyst is removed by filtration (care must be taken as some catalysts are pyrophoric). The work-up then proceeds with an acid-base extraction as described in the laboratory protocol.

Illustrative Pilot-Scale Procedure Outline:

  • Imine Formation: In a suitable reactor, a solution of 3',5'-difluoroacetophenone in methanol is treated with anhydrous ammonia at a controlled temperature and pressure.

  • Hydrogenation: The imine solution is transferred to a high-pressure autoclave containing a slurry of Raney Nickel in methanol. The reactor is pressurized with hydrogen, and the reaction is conducted at a set temperature and pressure until hydrogen uptake ceases.

  • Catalyst Removal and Work-up: The reactor is depressurized, and the catalyst is carefully filtered. The filtrate is then subjected to an acid-base work-up and extraction procedure similar to the lab scale to isolate the product.

  • Purification: The final product is purified by vacuum distillation or salt formation and recrystallization.

Mandatory Visualizations

Scale_up_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_5_DFAP 3',5'-Difluoroacetophenone Imine_Formation Imine Formation 3_5_DFAP->Imine_Formation Amine_Source Amine Source (Ammonia/Ammonium Acetate) Amine_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Imine Intermediate Quench_Extraction Quenching & Initial Extraction Reduction->Quench_Extraction Crude Amine Acid_Base_Extraction Acid-Base Purification Quench_Extraction->Acid_Base_Extraction Isolation_Purification Isolation & Final Purification (Distillation/Recrystallization) Acid_Base_Extraction->Isolation_Purification Final_Product 2-(3,5-Difluorophenyl) propan-2-amine Isolation_Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Logical_Relationships Start Start: 3',5'-Difluoroacetophenone Imine Step 1: Imine Formation Start->Imine + NH3 Amine Step 2: Reduction Imine->Amine + Reducing Agent Economics Economics: Raw Material Cost, Yield, Throughput Imine->Economics Purification Step 3: Purification Amine->Purification Safety Safety: Exotherm Control, Reagent Handling Amine->Safety Product End Product Purification->Product Scale-up Scale-up: Heat Transfer, Reagent Stoichiometry, Cycle Time Purification->Scale-up

Caption: Key considerations in the synthesis and scale-up process.

In vitro assay development for 2-(3,5-Difluorophenyl)propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Assay Development for 2-(3,5-Difluorophenyl)propan-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the in vitro characterization of this compound derivatives, a class of compounds often investigated as novel psychoactive substances (NPS).[1][2] Due to their structural similarity to phenethylamines, these derivatives are presumed to interact primarily with monoamine transporters and serotonin receptors.[3] The following application notes describe key assays for determining the pharmacological profile of these compounds, including their potency as monoamine transporter inhibitors, their ability to act as neurotransmitter releasing agents, and their affinity and functional activity at the 5-HT2A receptor. These protocols are designed to provide a robust framework for screening and lead characterization in drug discovery and toxicology programs.

Pharmacological Data Summary

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (Compounds A, B, and C) evaluated in the assays described herein. This data is presented to illustrate the typical pharmacological profiles that might be observed.

Table 1: Monoamine Transporter Inhibition Profile

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Compound A 8515025
Compound B 20450900
Compound C 35050120
Cocaine (Ref.) 250300200

Data represents the concentration of compound required to inhibit 50% of radiolabeled substrate uptake.

Table 2: Neurotransmitter Efflux (Releasing) Profile

CompoundDA Efflux EC₅₀ (nM)NE Efflux EC₅₀ (nM)5-HT Efflux EC₅₀ (nM)
Compound A >10,000>10,000850
Compound B 120>10,000>10,000
Compound C >10,000250>10,000
d-Amphetamine (Ref.) 50201,500

Data represents the effective concentration to induce 50% of maximal neurotransmitter release.

Table 3: 5-HT₂ₐ Receptor Interaction Profile

CompoundBinding Affinity Kᵢ (nM)Functional Activity EC₅₀ (nM) (Ca²⁺ Flux)
Compound A 1545 (Agonist)
Compound B 500>10,000
Compound C 850>10,000
LSD (Ref.) 2.510 (Agonist)

Binding affinity (Ki) was determined by radioligand displacement. Functional activity (EC50) reflects potency in a calcium mobilization assay.

Featured Signaling Pathway: 5-HT₂ₐ Receptor Activation

Many psychoactive compounds mediate their effects through agonism at the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR).[4] Activation of this receptor stimulates the Gq/G11 signaling pathway, leading to an increase in intracellular calcium.[4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_Protein Gαq/Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ligand Compound (Agonist) Ligand->Receptor Binds

Caption: 5-HT₂ₐ receptor Gq signaling cascade.

Experimental Workflow

A tiered approach is recommended for efficiently screening and characterizing novel compounds. The workflow begins with primary, high-throughput assays to identify activity at the most probable targets, followed by more complex functional and secondary assays to build a comprehensive pharmacological profile.

Workflow cluster_primary Primary Screening cluster_secondary Secondary / Functional Assays start Compound Library (Derivatives) uptake_assay Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) start->uptake_assay binding_assay 5-HT₂ₐ Receptor Binding Assay start->binding_assay decision1 Active Hit? uptake_assay->decision1 binding_assay->decision1 efflux_assay Transporter Efflux Assay (Determine Releaser vs. Inhibitor) decision1->efflux_assay Yes functional_assay 5-HT₂ₐ Functional Assay (Ca²⁺ Mobilization) decision1->functional_assay Yes cytotox Cytotoxicity Assay (e.g., MTT, LDH) decision1->cytotox Yes end Pharmacological Profile (Potency, Selectivity, MoA) decision1->end No (Inactive) efflux_assay->end functional_assay->end cytotox->end Interpret Data in Context

Caption: Tiered screening workflow for compound characterization.

Detailed Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter (DAT, NET, or SERT).[5]

Objective: To determine the IC₅₀ value of test compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT.

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Reference Inhibitors: Mazindol (for DAT), Nisoxetine (for NET), Fluoxetine (for SERT).[5]

  • Test compounds dissolved in DMSO.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed transfected HEK293 cells into 96-well plates at a density of 50,000 cells/well and incubate for 24-48 hours to achieve ~80% confluency.[6]

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be <0.1%.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash twice with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound (or reference inhibitor/vehicle) to each well.

    • Incubate for 10 minutes at 37°C.[5]

  • Radioligand Addition: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., 5 nM final concentration [³H]dopamine) to initiate the uptake reaction.[5]

  • Incubation: Incubate for an additional 10 minutes at 37°C.[5]

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 150 µL of ice-cold assay buffer.

  • Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well and incubate for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Define non-specific uptake using a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).[5]

    • Calculate percent inhibition relative to vehicle controls.

    • Determine IC₅₀ values by fitting the data to a four-parameter logistic curve using non-linear regression software.

Protocol 2: In Vitro Neurotransmitter Efflux Assay

This assay determines if a compound acts as a substrate (releaser) for monoamine transporters by measuring its ability to induce the release of pre-loaded radiolabeled neurotransmitter.[6]

Objective: To determine the EC₅₀ value of test compounds for inducing dopamine, norepinephrine, or serotonin efflux.

Materials:

  • Same as Protocol 4.1.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 4.1.

  • Transporter Loading:

    • Wash cells twice with pre-warmed assay buffer.

    • Add 100 µL of assay buffer containing the appropriate radiolabeled substrate (e.g., 10 nM [³H]dopamine).

    • Incubate for 30-60 minutes at 37°C to allow for uptake and accumulation.

  • Wash: Aspirate the loading buffer and wash the cells four times with 150 µL of assay buffer to remove extracellular radiolabel.

  • Induce Efflux:

    • Add 100 µL of pre-warmed assay buffer containing serial dilutions of the test compound (or reference releaser, e.g., d-amphetamine).

    • Incubate for 30 minutes at 37°C.

  • Sample Collection: Carefully collect the entire 100 µL of supernatant (extracellular buffer) from each well. This contains the released radiolabel.

  • Quantification:

    • Quantify the radioactivity in the collected supernatant using a scintillation counter.

    • Lyse the remaining cells with 1% SDS and quantify the intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of radiolabel released: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

    • Define basal release from vehicle-treated wells and maximal release from a high concentration of a known releaser.

    • Determine EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of compound binding to the 5-HT₂ₐ receptor by quantifying changes in intracellular calcium concentration.

Objective: To determine the EC₅₀ and agonist/antagonist properties of test compounds at the 5-HT₂ₐ receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a G-protein like Gα16.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Reference Agonist (Serotonin or LSD) and Antagonist (Ketanserin).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove growth medium and add the fluorescent calcium dye dissolved in assay buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Measurement (Agonist Mode):

    • Place the plate in the fluorescence reader and measure baseline fluorescence.

    • Automatically inject a solution of the test compound (at various concentrations) and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).

  • Assay Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.

    • Place the plate in the reader and inject a known concentration (e.g., EC₈₀) of a reference agonist (Serotonin).

    • Record the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min response).

    • For agonist mode, plot the response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.

    • For antagonist mode, calculate the percent inhibition of the reference agonist response and determine the IC₅₀.

References

Troubleshooting & Optimization

Purification of 2-(3,5-Difluorophenyl)propan-2-amine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(3,5-Difluorophenyl)propan-2-amine from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 1,3-difluorobenzene, acetone derivatives), byproducts from the specific synthetic route (e.g., corresponding ketimine, over-alkylated products), and residual reagents or solvents. The exact impurity profile will depend on the synthetic method employed.

Q2: My final product has a low yield after purification. What are the potential causes?

A2: Low yield can result from several factors during purification. These include incomplete extraction from the aqueous phase, loss of product during solvent removal (if the amine is volatile), inefficient crystallization, or irreversible adsorption onto a chromatography column. It is also possible that the initial reaction did not proceed to completion.

Q3: The purified amine appears as an oil instead of a solid. How can I induce crystallization?

A3: If this compound is expected to be a solid, the oily appearance could be due to residual solvent or impurities preventing crystallization.[1] Try removing all solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal, or cooling the solution slowly.[1] Conversion to a hydrochloride salt often facilitates crystallization and improves stability.[2][3]

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining the percentage of the main component and detecting non-volatile impurities. Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can confirm the structure and identify impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Troubleshooting Guides

Problem 1: Poor Separation of Impurities by Column Chromatography
Possible Cause Troubleshooting Step
Incorrect Solvent System The polarity of the mobile phase may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to identify an optimal mobile phase that provides good separation between the product and impurities.
Column Overloading Too much crude material was loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Co-eluting Impurities An impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique, such as preparative HPLC with a different column chemistry.
Amine Tailing on Silica Gel The basic amine can interact strongly with the acidic silica gel, causing tailing and poor peak shape. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to improve peak shape and resolution.
Problem 2: Inefficient Crystallization or Oiling Out
Possible Cause Troubleshooting Step
Solution is Undersaturated The concentration of the product in the solvent is too low for crystals to form.[1] Slowly evaporate the solvent to increase the concentration until the solution becomes cloudy, then add a small amount of solvent back to redissolve and allow for slow cooling.[1]
Supersaturation is too High Rapid cooling or evaporation can lead to the formation of an oil or very fine powder instead of well-defined crystals.[1] Re-dissolve the material by heating and allow it to cool more slowly. Using a solvent/anti-solvent system and allowing for slow diffusion can also promote better crystal growth.[1]
Presence of Impurities Impurities can inhibit crystal lattice formation. If possible, further purify the material by another method, such as column chromatography, before attempting crystallization again.
Incorrect Solvent Choice The chosen solvent may not be suitable for crystallization. Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Yield (%) Notes
Flash Column Chromatography 85%97%75%Silica gel, Hexane/Ethyl Acetate (8:2) + 0.5% Triethylamine
Crystallization (as HCl salt) 97% (post-chromatography)>99%90% (crystallization step)Solvent: Isopropanol/Hexane
Distillation (Kugelrohr) 85%95%60%Requires high vacuum and elevated temperatures, potential for decomposition.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 with 0.5% Triethylamine).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with Hexane/Ethyl Acetate 9:1 and gradually increasing to 7:3. The eluent should contain 0.5% triethylamine throughout to prevent peak tailing.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified amine.

Protocol 2: Purification by Crystallization as the Hydrochloride Salt
  • Salt Formation: The purified amine (from chromatography or distillation) is dissolved in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: A solution of hydrochloric acid in a solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) is added dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Crystallization: The hydrochloride salt will typically precipitate. The mixture may be cooled in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of a cold, non-polar solvent (e.g., cold hexane) to remove any remaining soluble impurities and then dried under vacuum.

Visualizations

experimental_workflow crude Crude Reaction Mixture extraction Aqueous Workup & Extraction crude->extraction 1. Quench & Separate chromatography Flash Column Chromatography extraction->chromatography 2. Concentrate crystallization Crystallization as HCl Salt chromatography->crystallization 3. Combine Fractions & Evaporate pure Pure 2-(3,5-Difluorophenyl) propan-2-amine HCl crystallization->pure 4. Filter & Dry

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities polar_impurities Polar Impurities Present check_impurities->polar_impurities Analysis Shows nonpolar_impurities Non-polar Impurities Present check_impurities->nonpolar_impurities Analysis Shows rerun_chromatography Adjust Chromatography (Gradient, Additive) polar_impurities->rerun_chromatography recrystallize Recrystallize from Different Solvent System nonpolar_impurities->recrystallize distill Consider Distillation nonpolar_impurities->distill final_product High Purity Product rerun_chromatography->final_product recrystallize->final_product distill->final_product

Caption: A troubleshooting decision tree for low purity of this compound.

References

Optimizing reaction conditions for synthesizing 2-aryl-1,4,5,6-tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aryl-1,4,5,6-tetrahydropyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aryl-1,4,5,6-tetrahydropyrimidines, offering potential causes and solutions.

Q1: Why am I experiencing low to no yield of my desired 2-aryl-1,4,5,6-tetrahydropyrimidine?

Possible Causes and Solutions:

  • Inefficient Water Removal: The condensation reaction to form the tetrahydropyrimidine ring liberates water. If not effectively removed, the equilibrium may shift back towards the starting materials.

    • Solution: Employ azeotropic distillation with a Dean-Stark apparatus (using solvents like toluene or o-xylene) or use a chemical water scavenger.

  • Catalyst Inactivity: The chosen catalyst may be inactive or poisoned.

    • Solution: If using a reusable catalyst, ensure it is properly regenerated. For acid catalysts, verify the concentration and consider using a fresh batch.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1][2] Some syntheses may require high temperatures (200-225°C) in a sealed vessel like a Parr bomb.[3]

  • Impure Starting Materials: Impurities in the 1,3-diaminopropane, aromatic nitrile, or aromatic aldehyde can interfere with the reaction.

    • Solution: Ensure all reactants are of high purity. Recrystallize or distill starting materials if necessary.[1][2]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reaction intermediates, preventing cyclization.

    • Solution: Ensure strictly anhydrous reaction conditions, especially when using sensitive reagents.[1]

Q2: I am observing the formation of significant side products. How can I improve the selectivity?

Possible Causes and Solutions:

  • Amide Formation without Cyclization: The initial reaction between the diamine and the carboxylic acid derivative may form a stable aminoamide that fails to cyclize.

    • Solution: The removal of water is crucial to drive the reaction towards the cyclized product.[3] Using a dehydrating agent like trimethylsilyl polyphosphate (PPSE) can promote cyclization.[4][5][6]

  • Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation under certain conditions.

    • Solution: Optimize the order of addition of reactants. It may be beneficial to add the aldehyde slowly to the reaction mixture containing the diamine.

  • Formation of Diamide Byproducts: Excess carboxylic acid or its derivative can react with both amino groups of the diamine.

    • Solution: Use a stoichiometric amount or a slight excess of the diamine.

Q3: My purification process is difficult, and the final product is not clean. What can I do?

Possible Causes and Solutions:

  • Contamination with Starting Materials: Unreacted starting materials can co-elute with the product during chromatography or co-precipitate during crystallization.

    • Solution: Monitor the reaction to completion using TLC to ensure full consumption of starting materials. Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.

  • Presence of Amidinium Salts: If the reaction is performed under acidic conditions, the product may be protonated, forming a salt that has different solubility characteristics.

    • Solution: Neutralize the reaction mixture with a suitable base before extraction to obtain the free base form of the tetrahydropyrimidine.

  • Product Instability: Some tetrahydropyrimidines can be sensitive to strong acids or bases.

    • Solution: Use mild purification techniques and avoid harsh conditions. Recrystallization from a suitable solvent is often an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aryl-1,4,5,6-tetrahydropyrimidines?

The most prevalent methods involve the condensation of a 1,3-diamine (like 1,3-diaminopropane) with a suitable precursor for the 2-aryl substituent. Key routes include:

  • From Aromatic Nitriles: This is a direct method often carried out under metal-free conditions.[7]

  • From Aromatic Carboxylic Acids or their Derivatives (e.g., esters): This is a classic approach, though it may require harsh conditions or the use of activating agents to facilitate the reaction.[3]

  • From Aromatic Aldehydes: This route involves a condensation reaction with the diamine.

Q2: What catalysts are typically used for this synthesis?

A range of catalysts can be employed depending on the specific synthetic route:

  • Acid Catalysts: Brønsted acids (e.g., HCl) or Lewis acids are often used, particularly in reactions analogous to the Biginelli synthesis.[8][9]

  • Dehydrating Agents: Reagents like trimethylsilyl polyphosphate (PPSE) can act as both a catalyst and a dehydrating agent to promote cyclization.[4][5][6]

  • Palladium Catalysts: In some cases, dehydrogenation of the tetrahydropyrimidine ring to form the corresponding pyrimidine is desired, and palladium on alumina (Pd/Al2O3) is used for this purpose.[3]

Q3: What solvents are recommended for the synthesis?

The choice of solvent depends on the reaction conditions and the specific reactants:

  • High-Boiling Aprotic Solvents: Toluene and o-xylene are commonly used for azeotropic water removal.[3]

  • Alcohols: Methanol and ethanol are often used, especially in acid-catalyzed reactions.[8][9]

  • Dioxane: This solvent has been used in some procedures.[8][10]

  • Solvent-Free Conditions: Microwave-assisted synthesis can sometimes be performed without a solvent, offering a greener alternative.

Q4: Can microwave irradiation be used to optimize the reaction?

Yes, microwave-assisted synthesis has been shown to be effective, often leading to significantly reduced reaction times and improved yields.[11] This is particularly useful for promoting cyclodehydration reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aryl-1,4,5,6-tetrahydropyrimidines

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
2,2-Dimethylpropionic acid and 1,3-diaminopropaneNone (in Parr bomb)None225Overnight~90[3]
N-acyl-N'-aryltrimethylenediaminesTrimethylsilyl polyphosphate (PPSE)----[4]
Aromatic aldehyde, N-methylthiourea, methyl acetoacetateHCl, 2-amino-1-(4-nitrophenyl)-1,3-propanediolDioxane/CHCl₃Room Temp24 h-[10]
Aromatic aldehyde, thiourea, ethyl acetoacetateHCl or DABCOEthanolReflux-Good[9]

Experimental Protocols

Protocol 1: Synthesis of 2-t-butyl-1,4,5,6-tetrahydropyrimidine from Carboxylic Acid [3]

  • A mixture of 2,2-dimethylpropionic acid (1.33 mol) and 1,3-diaminopropane (7.5 mol) is placed in a 2-liter Parr bomb.

  • The bomb is heated overnight at 225°C.

  • After cooling, the excess diamine is removed by distillation.

  • The resulting aminoamide is subjected to azeotropic ring closure with boiling diethylbenzene to yield 2-t-butyl-1,4,5,6-tetrahydropyrimidine.

Protocol 2: General Procedure for Biginelli-type Synthesis of Tetrahydropyrimidines [12]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol (10 mL) is prepared.

  • A catalytic amount of HCl is added, and the mixture is refluxed for an appropriate time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 1,3-Diamine C Mixing in Solvent with Catalyst A->C B Aryl Precursor (Nitrile, Aldehyde, or Carboxylic Acid) B->C D Heating / Reflux (Conventional or Microwave) C->D E Isolation D->E F Purification (Crystallization or Chromatography) E->F G 2-Aryl-1,4,5,6- tetrahydropyrimidine F->G

Caption: General experimental workflow for the synthesis of 2-aryl-1,4,5,6-tetrahydropyrimidines.

troubleshooting_low_yield Start Low Yield Observed Q1 Is water being effectively removed? Start->Q1 Sol1 Implement azeotropic distillation or add a water scavenger. Q1->Sol1 No Q2 Is the catalyst active and in the correct amount? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use fresh or regenerated catalyst. Verify concentration. Q2->Sol2 No Q3 Are the reaction temperature and time optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Increase temperature gradually. Monitor reaction by TLC. Q3->Sol3 No End Yield Improved Q3->End Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(3,5-Difluorophenyl)propan-2-amine. Our goal is to equip researchers with the necessary information to identify and mitigate the formation of common impurities, ensuring the highest quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a substituted cathinone derivative. Common synthetic strategies for this class of compounds include:

  • Reductive Amination of a Ketone: This is a widely used method that involves the reaction of a ketone precursor, such as 3',5'-difluoropropiophenone, with an amine source, like ammonia, in the presence of a reducing agent.

  • Leuckart Reaction: This classic method for reductive amination utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. It is a one-pot reaction that converts a ketone (3',5'-difluoropropiophenone) directly to the corresponding amine.[1]

  • Reaction of a Grignard Reagent with a Nitrile: This route involves the reaction of a suitable Grignard reagent with 3,5-difluorobenzonitrile, followed by hydrolysis to yield the desired amine.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: The impurity profile is highly dependent on the chosen synthetic route, reaction conditions, and the purity of starting materials. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 3',5'-difluoropropiophenone or 3,5-difluorobenzonitrile in the final product.

  • Intermediates: Depending on the reaction pathway, intermediates such as the corresponding imine in a reductive amination may be present if the reduction step is incomplete.

  • Over-alkylation Products: In reactions involving ammonia or primary amines, there is a possibility of forming secondary or tertiary amine byproducts.

  • Byproducts from Side Reactions: The specific synthetic conditions can lead to various side reactions. For instance, in the Leuckart reaction, N-formyl derivatives can be formed as byproducts.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as unreacted reagents, can remain as impurities.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Ensure the use of high-purity starting materials and reagents.

  • Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants to favor the desired reaction pathway and minimize side reactions.

  • Efficient Purification: Employ appropriate purification techniques such as distillation, recrystallization, or chromatography to effectively remove impurities from the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time or temperature.- Ensure the reducing agent is active and added in the correct stoichiometry.
Side reactions consuming starting materials.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
Presence of Ketone Starting Material in Product Incomplete reductive amination.- Increase the excess of the amine source and/or the amount of reducing agent.- Ensure the catalyst (if used) is active.
Formation of Secondary or Tertiary Amines Over-alkylation of the desired primary amine.- Use a large excess of ammonia to favor the formation of the primary amine.
Presence of N-formyl Impurity (in Leuckart reaction) Incomplete hydrolysis of the N-formyl intermediate.- Ensure complete hydrolysis by adjusting the pH and temperature during the work-up.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

Technique Application
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and byproducts from the synthesis.[3][4][5]
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating and quantifying a wide range of non-volatile impurities. A reversed-phase HPLC method with UV detection is a common choice for aromatic amines.[6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main product and any significant impurities present.

Experimental Protocols

General Protocol for Leuckart Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone precursor (e.g., 3',5'-difluoropropiophenone) with a significant excess of ammonium formate or formamide.

  • Heating: Heat the reaction mixture to a high temperature, typically between 120-185°C.[1] The optimal temperature will need to be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and perform an acidic or basic work-up to hydrolyze any intermediate N-formyl compounds and isolate the desired amine.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography to remove any remaining impurities.

Visualizing the Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for this compound via reductive amination, highlighting key stages where impurities might arise.

G Potential Impurity Formation in Reductive Amination cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Impurities 3,5-Difluorophenylacetone 3,5-Difluorophenylacetone Imine_Formation Imine Formation 3,5-Difluorophenylacetone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction Unreacted_Ketone Unreacted Ketone Imine_Formation->Unreacted_Ketone Incomplete Reaction Target_Amine This compound Reduction->Target_Amine Imine_Intermediate Imine Intermediate Reduction->Imine_Intermediate Incomplete Reduction Overalkylation_Products Over-alkylation Products Target_Amine->Overalkylation_Products Side Reaction

Caption: A logical workflow illustrating potential points of impurity introduction during the reductive amination synthesis of this compound.

References

Improving yield of N-alkylation reactions with 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-(3,5-Difluorophenyl)propan-2-amine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common challenges encountered during the N-alkylation of this sterically hindered secondary amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Insufficient Reactivity of the Alkylating Agent.

    • Solution: For less reactive alkylating agents like alkyl chlorides, consider switching to a more reactive analogue such as an alkyl bromide or iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction. Forcing conditions, such as higher temperatures and longer reaction times, may also be necessary.

  • Potential Cause 2: Steric Hindrance. The tertiary carbon adjacent to the nitrogen in this compound presents significant steric bulk, which can impede the approach of the alkylating agent.

    • Solution: Employ less bulky and more reactive alkylating agents. Primary alkyl halides are generally more effective than secondary or tertiary halides. Consider alternative, less sterically sensitive methods such as reductive amination if direct alkylation proves challenging.

  • Potential Cause 3: Inadequate Base Strength or Solubility. The chosen base may not be strong enough to deprotonate the secondary amine effectively, or it may have poor solubility in the reaction solvent.

    • Solution: Switch to a stronger base such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃). Ensure the chosen solvent can dissolve the base to a reasonable extent. For instance, while potassium carbonate has low solubility in acetone, cesium carbonate is more soluble and can be more effective. Polar aprotic solvents like DMF or DMSO can enhance the solubility and reactivity of many bases.[1]

Issue 2: Formation of Side Products

  • Potential Cause 1: Elimination of the Alkyl Halide. Strong bases can promote the elimination of HX from the alkyl halide, leading to the formation of an alkene byproduct, especially with secondary and tertiary alkyl halides at elevated temperatures.

    • Solution: Use a less hindered, non-nucleophilic base if possible. Lowering the reaction temperature can also disfavor the elimination pathway. If the desired reaction is an SN2 substitution, ensure the conditions favor this mechanism.

  • Potential Cause 2: Over-alkylation. While less common with this sterically hindered secondary amine, the formation of a quaternary ammonium salt is a possibility, especially with highly reactive alkylating agents like methyl iodide.

    • Solution: Carefully control the stoichiometry, using a 1:1 or slight excess of the amine to the alkylating agent. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to over-alkylation.

Issue 3: Difficult Purification of the Product

  • Potential Cause 1: Similar Polarity of Starting Material and Product. The starting secondary amine and the product tertiary amine may have very similar polarities, making separation by column chromatography challenging.

    • Solution: Utilize amine-functionalized silica gel for column chromatography, which can improve the separation of basic compounds.[2] Alternatively, a carefully selected gradient of a polar solvent like methanol in a non-polar solvent like dichloromethane, often with a small amount of a volatile amine like triethylamine in the eluent, can aid separation on standard silica gel.

  • Potential Cause 2: Presence of Unreacted Starting Materials and Reagents. Incomplete reactions will leave starting amine and possibly alkylating agent in the crude product mixture.

    • Solution: An acidic wash (e.g., dilute HCl) can be used to extract the basic amines into the aqueous phase, leaving non-polar impurities in the organic layer. The amines can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Fractional distillation under reduced pressure may also be an option if the boiling points of the components are sufficiently different.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a direct N-alkylation of this compound with a primary alkyl bromide?

A1: For a sterically hindered secondary amine like this compound, more forcing conditions are generally required than for less hindered amines. A good starting point would be to use a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction will likely require elevated temperatures, in the range of 80-120 °C, and extended reaction times. It is advisable to monitor the reaction progress by TLC or LC-MS.

Q2: My direct alkylation is failing. What alternative methods can I use?

A2: If direct alkylation with an alkyl halide is unsuccessful due to low reactivity or side reactions, reductive amination is an excellent alternative.[3][4][5][6] This two-step, one-pot procedure involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine. This method is often milder and more selective than direct alkylation. Another advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy , which uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Mn).[7] This method is highly atom-economical, with water being the only byproduct.

Q3: How can I avoid over-alkylation to the quaternary ammonium salt?

A3: Over-alkylation is less of a concern with this sterically hindered amine compared to primary amines. However, to minimize this possibility, you can use a slight excess of the amine relative to the alkylating agent. Careful monitoring of the reaction and stopping it once the starting material is consumed will also prevent the formation of the quaternary salt.

Q4: What is the best way to purify the N-alkylated product?

A4: Purification of tertiary amines can be challenging due to their basicity and potential for tailing on silica gel chromatography. A common strategy is to use a mobile phase containing a small percentage (e.g., 1-2%) of a volatile amine like triethylamine to suppress this interaction. Alternatively, using amine-functionalized silica can provide better separation.[2] If the product is sufficiently volatile, distillation under reduced pressure is another option. For non-volatile products, crystallization of the free base or a salt (e.g., hydrochloride or oxalate) can be an effective purification method.

Data Presentation

The following table summarizes representative, hypothetical reaction conditions and yields for the N-alkylation of this compound with various alkylating agents. This data is intended to serve as a guideline for reaction optimization.

EntryAlkylating AgentMethodBaseSolventTemp (°C)Time (h)Yield (%)
11-BromobutaneDirect AlkylationK₂CO₃Acetonitrile802445
21-BromobutaneDirect AlkylationCs₂CO₃DMF1001278
3Benzyl BromideDirect AlkylationK₂CO₃Acetonitrile60885
4ButyraldehydeReductive Amination-Methanol251292
5CyclohexanoneReductive Amination-Methanol252488
61-ButanolBorrowing HydrogenKOtBuToluene1102475

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), cesium carbonate (1.5 eq.), and DMF (5 mL per mmol of amine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound via reductive amination.

  • To a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in methanol (10 mL per mmol of amine).

  • Add acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with saturated sodium bicarbonate solution and extract with dichloromethane (3 x volume of aqueous layer).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Amine, Base, and Solvent B Add Alkylating Agent A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Quench and Extract D->E F Wash and Dry E->F G Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for direct N-alkylation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Alkylation cause1 Steric Hindrance start->cause1 cause2 Low Reagent Reactivity start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use Reductive Amination cause1->sol1 sol2 Switch to More Reactive Alkylating Agent (e.g., R-Br, R-I) cause2->sol2 sol3 Increase Temperature/ Use Stronger Base (e.g., Cs2CO3) cause3->sol3

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for fluorinated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield of the desired fluorinated amine. What are the common causes and how can I improve it?

A1: Low yields in fluorinated amine synthesis can stem from several factors, including suboptimal reaction conditions, reagent degradation, or competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure the fluorinating agent (e.g., DAST, Selectfluor) is fresh and has been stored under the recommended conditions to prevent decomposition.

  • Reaction Temperature: Temperature is a critical parameter. For many fluorinations, starting at a low temperature (e.g., -78°C) and slowly warming the reaction mixture can prevent degradation of thermally sensitive intermediates.[1] Conversely, some reactions may require higher temperatures to proceed efficiently. A careful optimization of the temperature profile is recommended.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Use anhydrous, non-nucleophilic solvents to avoid unwanted side reactions with the fluorinating agent or reactive intermediates. Acetonitrile is a common choice for many fluorination reactions.[2]

  • Molar Ratio of Reactants: An incorrect stoichiometric ratio of the amine substrate to the fluorinating agent can lead to incomplete conversion or the formation of byproducts. Systematically screen different molar ratios to find the optimal conditions for your specific substrate.

  • Moisture and Air Sensitivity: Many fluorinating reagents and intermediates are sensitive to moisture and air. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize hydrolysis and other side reactions.

Q2: I am observing the formation of over-fluorinated byproducts in my reaction. How can I control the degree of fluorination?

A2: Over-fluorination, such as the formation of difluoroamines from primary amines when a monofluorinated product is desired, is a common challenge.[3] Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or a 1:1 molar ratio of the fluorinating agent to the amine is a good starting point for monofluorination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC, GC-MS, or ¹⁹F NMR. Quench the reaction as soon as the desired product is formed to prevent further fluorination. Lowering the reaction temperature can also help to improve selectivity.

  • Choice of Fluorinating Agent: Different fluorinating agents exhibit varying reactivities. A less reactive agent might provide better control over the fluorination process. For instance, while Selectfluor can lead to difluorination of primary amines, controlling the reaction stoichiometry can allow for the formation of monofluorinated products.[3]

Q3: My reaction is complicated by hydrodefluorination. What is this side reaction and how can I prevent it?

A3: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom, leading to a partially fluorinated or non-fluorinated byproduct. This can be a significant issue, particularly in the synthesis of fluoroarenes.

  • Mechanism: This side reaction can be promoted by certain catalysts and reaction conditions. For example, in some transition-metal-catalyzed reactions, the choice of amine ligand can influence whether hydrodefluorination or the desired defluoroamination occurs.

  • Mitigation Strategies:

    • Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial. For instance, in certain nickel-catalyzed reactions, dimethylamine can promote selective hydrodefluorination.[3] Understanding the mechanism for your specific system is key to selecting appropriate catalysts and ligands that disfavor this pathway.

    • Hydrogen Source: Identify and eliminate potential sources of hydride in your reaction mixture.

    • Photoredox Catalysis: Recent advances in photoredox catalysis have provided protocols for controlled hydrodefluorination. Understanding these mechanisms can also provide insights into how to avoid this reaction when it is not desired.[4]

Troubleshooting Common Side Reactions

Over-fluorination

Over-fluorination is the introduction of more fluorine atoms than desired.

Problem: Formation of difluoroamine (RNF₂) instead of the desired monofluoroamine (RNHF) from a primary amine (RNH₂).

Troubleshooting Workflow:

Overfluorination_Troubleshooting start Low Yield of Monofluoroamine High Yield of Difluoroamine check_stoichiometry Verify Stoichiometry of Fluorinating Agent start->check_stoichiometry reduce_equivalents Reduce Equivalents of Fluorinating Agent to ~1.05 eq. check_stoichiometry->reduce_equivalents > 1.1 eq. monitor_reaction Monitor Reaction Closely (TLC, 19F NMR) check_stoichiometry->monitor_reaction ~1.1 eq. reduce_equivalents->monitor_reaction quench_early Quench Reaction Upon Desired Product Formation monitor_reaction->quench_early lower_temp Lower Reaction Temperature monitor_reaction->lower_temp Reaction too fast change_reagent Consider a Less Reactive Fluorinating Agent quench_early->change_reagent Still significant over-fluorination success Improved Yield of Monofluoroamine quench_early->success lower_temp->monitor_reaction change_reagent->success

Caption: Troubleshooting workflow for over-fluorination.

Quantitative Data on Over-fluorination:

Fluorinating AgentSubstrateEquivalents of AgentTemperature (°C)Yield of Monofluoroamine (%)Yield of Difluoroamine (%)Reference
SelectfluorPrimary Amine1.1256035Fictional Data
SelectfluorPrimary Amine1.108510Fictional Data
SelectfluorPrimary Amine2.225590Fictional Data
Hydrodefluorination

Hydrodefluorination is the undesired replacement of a fluorine atom with a hydrogen atom.

Problem: Formation of a hydrodefluorinated byproduct alongside the desired fluorinated amine.

Troubleshooting Workflow:

Hydrodefluorination_Troubleshooting start Presence of Hydrodefluorinated Byproduct identify_hydride_source Identify Potential Hydride Sources start->identify_hydride_source change_solvent Switch to Aprotic, Non-protic Solvent identify_hydride_source->change_solvent Solvent is a potential source modify_catalyst Modify Catalyst System (e.g., change ligand) identify_hydride_source->modify_catalyst Catalyst-mediated optimize_conditions Optimize Reaction Conditions (e.g., temperature, pressure) identify_hydride_source->optimize_conditions Undetermined source success Reduced Hydrodefluorination change_solvent->success modify_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for hydrodefluorination.

Quantitative Data on Hydrodefluorination Mitigation:

Catalyst SystemLigandSolventTemperature (°C)Yield of Fluorinated Amine (%)Yield of Hydrodefluorinated Product (%)Reference
Ni(COD)₂Ligand ADMF804055Fictional Data
Ni(COD)₂Ligand BDioxane8085<5Fictional Data
Pd(OAc)₂Buchwald LigandToluene10090<2Fictional Data

Experimental Protocols

Protocol 1: General Procedure for Fluorination of an Amine with DAST

Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 mmol) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a cooled, stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for monitoring the progress of fluorination reactions and identifying fluorinated byproducts.[5][6]

  • Sample Preparation: At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a small vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a suitable quenching agent if necessary.

  • Internal Standard: Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene) for quantitative analysis.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. The chemical shifts will help identify the desired product and any fluorinated side products. The integration of the signals relative to the internal standard can be used to determine the yield and conversion.

Protocol 3: Purification of Basic Fluorinated Amines by Column Chromatography

The basicity of amines can lead to poor separation on standard silica gel. Here are some strategies to improve purification:

  • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.

  • Amine-Functionalized Silica: For particularly challenging separations, consider using commercially available amine-functionalized silica gel.

  • Reverse-Phase Chromatography: If the fluorinated amine is sufficiently nonpolar, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or ammonia additive) can be an effective alternative.[7]

Workflow for Purification Method Selection:

Purification_Workflow start Crude Fluorinated Amine Mixture check_polarity Assess Polarity and Basicity of Target Compound start->check_polarity standard_silica Standard Silica Gel Chromatography check_polarity->standard_silica Low Basicity / Nonpolar base_treated_silica Base-Treated Silica Gel (e.g., with Et3N) check_polarity->base_treated_silica Moderate Basicity amine_silica Amine-Functionalized Silica Gel check_polarity->amine_silica High Basicity / Difficult Separation reverse_phase Reverse-Phase HPLC (C18) check_polarity->reverse_phase Amenable to RP conditions pure_product Pure Fluorinated Amine standard_silica->pure_product base_treated_silica->pure_product amine_silica->pure_product reverse_phase->pure_product

Caption: Decision workflow for selecting a purification method.

References

Stability issues and degradation products of fluorinated amines in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorinated amines in solution.

Frequently Asked Questions (FAQs)

Q1: Why are some of my fluorinated amines degrading in solution?

A1: The stability of fluorinated amines is highly dependent on their molecular structure. α-fluoroamines and fluoromethylamines, for instance, are often unstable due to the electron lone pair on the nitrogen atom which can promote the elimination of fluoride.[1] Degradation can be accelerated by factors such as pH, temperature, light exposure, and the presence of nucleophiles or oxidizing agents in the solution.

Q2: What are the common degradation pathways for fluorinated amines?

A2: Common degradation pathways include:

  • Hydrolysis: The trifluoromethyl group on an aromatic ring can be susceptible to hydrolysis, potentially forming a carboxylic acid group. The rate of this process is influenced by pH and other substituents on the ring.[2]

  • Oxidation: The amine group can be oxidized, and in some cases, this can lead to N-dealkylation.[3][4][5] The presence of an oxidizing agent like hydrogen peroxide can induce this degradation.

  • Photodegradation: Aromatic amines are susceptible to degradation upon exposure to UV light, which can lead to hydroxylation of the aromatic ring and dehalogenation.[2]

  • Thermal Degradation: At elevated temperatures, cleavage of carbon-halogen and carbon-nitrogen bonds can occur. In some instances, this can lead to polymerization or the formation of complex aromatic structures.[2]

  • Nucleophilic Displacement: Especially for monofluorinated alkyl groups, the fluorine atom can be displaced by nucleophiles.[6]

Q3: How can I improve the stability of my fluorinated amine in solution?

A3: To enhance stability, consider the following:

  • pH Control: Maintain the solution at an optimal pH where the amine is most stable. For many amines, degradation is accelerated at acidic or basic pH.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[7]

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

  • Solvent Choice: Use a stable, non-reactive solvent. For example, some anilines may react with certain solvents at elevated temperatures.[2]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[7][8][9] These studies are required by regulatory bodies like the ICH to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[7][9] The goal is typically to achieve 5-20% degradation of the active ingredient.[7][10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: You observe new, unexpected peaks in the HPLC chromatogram of your fluorinated amine solution after storage.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation of the Amine The new peaks are likely degradation products. Perform a forced degradation study (see Experimental Protocols section) to systematically identify the degradation products under various stress conditions. Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stored sample.
Contamination Ensure proper handling and storage to avoid contamination. Re-prepare the sample using fresh, high-purity solvents and re-analyze.
Interaction with Mobile Phase The amine may be reacting with components of the mobile phase. Evaluate the stability of the amine in the mobile phase over time.
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis of Basic Fluorinated Amines

Symptom: The chromatographic peak for your basic fluorinated amine is asymmetrical and shows significant tailing.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Silanol Interactions Basic amines can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[11][12] Lower the mobile phase pH to below 3 to protonate the silanols and reduce these interactions.[11][12] Use a column with a stationary phase designed to minimize these interactions (e.g., end-capped or base-deactivated columns).[12]
Column Overload Injecting too much sample can lead to peak distortion.[12] Dilute your sample and inject a smaller volume to see if the peak shape improves.[12]
Column Contamination/Void A blocked frit or a void at the head of the column can cause poor peak shape.[12] Try back-flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[12]
Extra-column Effects Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use shorter, narrower tubing where possible.

Quantitative Data on Fluorinated Amine Degradation

The stability of fluorinated amines can vary significantly based on their structure and the conditions to which they are exposed. The following tables summarize available quantitative data on their degradation.

Table 1: Aerobic Degradation of Fluoroanilines by Mixed Bacterial Cultures

CompoundInitial Concentration (mg/L)Maximum Specific Degradation Rate (mg FA / (g VSS * h))
4-Fluoroaniline (4-FA)100-20022.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)100-20015.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)100-2008.84 ± 0.93
Data from an aerobic degradation study showing that the degradation rate decreases with increased fluorine substitution.[13]

Table 2: Solution Stability of a 2-(Fluoromethyl)pyrrolidine Derivative

ConditionTime% Decomposition
pH 7.4, 50 °C7 days60-90%
This example highlights the instability of certain fluorinated amines in aqueous solution at physiological pH and elevated temperature.[1][6]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare a stock solution of the fluorinated amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat if necessary (e.g., 60°C). At specified time points, withdraw a sample, neutralize it with 0.1 N NaOH, dilute with mobile phase, and analyze.[7]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat if necessary. At specified time points, withdraw a sample, neutralize it with 0.1 N HCl, dilute with mobile phase, and analyze.[7]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature. At specified time points, withdraw a sample, dilute with mobile phase, and analyze.[7]

    • Thermal Degradation: Store the fluorinated amine as a solid or in solution at an elevated temperature (e.g., 60°C). At specified time points, dissolve (if solid), dilute with mobile phase, and analyze.

    • Photodegradation: Expose the fluorinated amine (solid or in solution) to a light source providing both visible and UV light. A control sample should be shielded from light. After the exposure period, prepare the sample for analysis.[7]

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as HPLC or LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Aim for 5-20% degradation of the parent compound.[7][10]

Protocol 2: HPLC-UV Analysis of Fluorinated Amines and Degradation Products
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used. For basic amines, a base-deactivated or end-capped column is recommended to improve peak shape.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted as needed) and an organic solvent (e.g., acetonitrile or methanol). For basic compounds, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak symmetry.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent amine and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification.

  • Sample Preparation: Dilute the sample from the stability study to an appropriate concentration with the mobile phase. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Injection Volume: Typically 5-20 µL.

Protocol 3: LC-MS/MS for Identification of Degradation Products
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatography: Use an HPLC method similar to the one described above to separate the parent amine from its degradation products.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for amines.

  • MS Analysis:

    • Full Scan: Acquire full scan mass spectra to determine the molecular weights of the parent compound and any degradation products.

    • Product Ion Scan (MS/MS): Select the molecular ions of the parent and potential degradation products and fragment them to obtain structural information.

  • Sample Preparation: Samples from forced degradation studies are often directly analyzable after dilution. If the concentration of degradation products is very low, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analytes.[14][15]

Protocol 4: 19F NMR for Monitoring Degradation
  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation: Dissolve a known amount of the fluorinated amine in a deuterated solvent. Add an internal standard with a known ¹⁹F chemical shift if quantification is desired.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at different time points during the stability study. The ¹⁹F nucleus has a wide chemical shift range, which often allows for the resolution of signals from the parent compound and its degradation products.[16][17][18]

  • Data Analysis: Monitor the decrease in the integral of the parent compound's ¹⁹F signal and the appearance of new signals corresponding to degradation products. The chemical shifts of the new signals can provide clues about the structural changes that have occurred.[17][19][20]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Prepare Fluorinated Amine Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Prepare Unstressed Control start->control analyze_stressed Analyze Stressed Samples (HPLC, LC-MS, 19F NMR) stress->analyze_stressed analyze_control Analyze Control Sample control->analyze_control compare Compare Stressed vs. Control Data analyze_stressed->compare analyze_control->compare identify Identify Degradation Products (Mass Shift, Fragmentation) compare->identify pathway Propose Degradation Pathways identify->pathway method_val Validate Stability-Indicating Method identify->method_val

Caption: Workflow for a Forced Degradation Study.

degradation_pathways cluster_pathways Common Degradation Pathways parent Fluorinated Amine hydrolysis Hydrolysis (e.g., CF3 -> COOH) parent->hydrolysis H+/OH- oxidation Oxidation (e.g., N-dealkylation) parent->oxidation [O] photolysis Photolysis (e.g., Ring Hydroxylation) parent->photolysis hv elimination Elimination (e.g., HF loss) parent->elimination heat/base

Caption: Common Degradation Pathways of Fluorinated Amines.

hplc_troubleshooting start Peak Tailing Observed for Basic Fluorinated Amine check_ph Is mobile phase pH < 3? start->check_ph check_overload Is sample concentration high? check_ph->check_overload Yes action_ph Lower mobile phase pH with 0.1% Formic Acid check_ph->action_ph No check_column Is column old or contaminated? check_overload->check_column No action_overload Dilute sample or reduce injection volume check_overload->action_overload Yes action_column Use base-deactivated column or replace guard/column check_column->action_column Yes end Peak Shape Improved check_column->end No, consult further action_ph->end action_overload->end action_column->end

Caption: Troubleshooting Peak Tailing in HPLC.

References

Technical Support Center: Purifying Polar Amines with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying polar amines using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my polar amine compounds streak or show poor separation on a standard silica gel column?

Polar amines often exhibit tailing or streaking on silica gel due to strong interactions between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This can lead to irreversible adsorption, poor peak shape, and co-elution of compounds.[1]

Q2: How can I prevent my polar amine from streaking on a silica gel column?

The most common and effective method is to add a basic modifier to your mobile phase. This deactivates the acidic silanol sites on the silica gel, minimizing the strong interactions with your basic amine.[1] Common basic modifiers include triethylamine (TEA) or ammonia (NH₃).[1][3]

Q3: What concentration of triethylamine (TEA) should I use in my mobile phase?

A typical concentration of TEA is between 0.1% and 3% (v/v) in the mobile phase.[1][4] It's recommended to start with a low concentration (e.g., 0.5%) and optimize based on the separation observed on a Thin Layer Chromatography (TLC) plate.[5]

Q4: How do I prepare and use an ammonia-containing mobile phase?

Ammonia is typically used as a solution in methanol. You can either purchase commercially available solutions (e.g., 2M or 7M ammonia in methanol) or prepare your own by bubbling ammonia gas through methanol.[3][6] This ammonia/methanol solution is then used as the polar component of your mobile phase, often mixed with a less polar solvent like dichloromethane (DCM).[7] A common mobile phase is a gradient of methanol (containing 1-10% aqueous ammonia or 2M ammonia in methanol) in DCM.[8]

Q5: Are there alternative stationary phases I can use for purifying polar amines?

Yes, if modifying the mobile phase doesn't resolve your separation issues, consider using an alternative stationary phase. The most common alternatives are:

  • Amine-functionalized silica gel: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[9][10]

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of amines.[11] Basic alumina is generally preferred for basic compounds.

  • Reversed-phase silica (C18): For very polar amines, reversed-phase chromatography can be a suitable option, where the stationary phase is non-polar, and a polar mobile phase is used.[12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound streaks or tails on TLC/column Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (0.1-3% triethylamine or 1-10% ammonia in the polar solvent) to the mobile phase.[1][4][8] Use an alternative stationary phase like amine-functionalized silica or alumina.[9][11]
Compound does not elute from the column (irreversible adsorption) The compound is too polar and binds very strongly to the silica gel.Increase the polarity of the mobile phase significantly (e.g., a "flush" with 10-20% methanol in DCM with 1% TEA). Switch to a more inert stationary phase like amine-functionalized silica or consider reversed-phase chromatography.[12]
Poor separation between the desired amine and impurities The chosen mobile phase does not provide adequate selectivity.Optimize the solvent system by trying different solvent combinations (e.g., ethyl acetate/hexanes with TEA, or DCM/methanol with ammonia).[7] Consider using a different stationary phase that may offer different selectivity (e.g., alumina).[11]
Compound decomposes on the column The acidic nature of the silica gel is causing the degradation of an acid-sensitive amine.Deactivate the silica gel by pre-washing the column with a mobile phase containing a base before loading the sample.[1] Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[9][11]

Quantitative Data Summary

Table 1: Common Mobile Phase Systems for Polar Amine Purification on Silica Gel
Solvent System Typical Ratio Range Additive & Concentration Notes
Dichloromethane / Methanol99:1 to 80:201-10% Ammonia in MethanolGood for highly polar amines. Be cautious as high concentrations of methanol with a base can dissolve silica.[6][7]
Ethyl Acetate / Hexanes95:5 to 50:500.1-3% TriethylamineA standard system for moderately polar amines.[1]
Chloroform / Methanol99:1 to 80:201-10% Ammonia in MethanolSimilar to DCM/MeOH but chloroform is more toxic.[13]
Table 2: Comparison of Stationary Phases for Polar Amine Purification
Stationary Phase Advantages Disadvantages Typical Mobile Phases
Silica Gel (with basic modifier) Inexpensive and widely available.Requires mobile phase modification; can still lead to tailing for very basic amines.DCM/MeOH + NH₃, EtOAc/Hexanes + TEA[7]
Amine-functionalized Silica Excellent for basic compounds, often no need for mobile phase modifiers, good peak shapes.[9][10]More expensive than plain silica gel.Hexanes/Ethyl Acetate, Dichloromethane/Methanol[14]
Alumina (Basic or Neutral) Good for basic compounds, less acidic than silica.[11]Can have different selectivity than silica, may require different solvent systems.Hexanes/Ethyl Acetate, Dichloromethane/Methanol[11]
Reversed-Phase (C18) Silica Suitable for very polar, water-soluble amines.[12]Requires aqueous mobile phases which can be difficult to remove.Water/Acetonitrile or Water/Methanol with pH adjustment.[12]

Experimental Protocols

Protocol 1: Column Chromatography of a Polar Amine on Silica Gel with a Triethylamine-Modified Mobile Phase
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 1% TEA). The amount of silica should be approximately 50-100 times the weight of your crude sample.

  • Column Packing: Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Sample Loading (Wet Loading): Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM. Carefully apply the solution to the top of the silica bed using a pipette.

  • Sample Loading (Dry Loading): Dissolve your sample in a suitable solvent and add a small amount of silica gel (2-3 times the sample weight). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. You can either run an isocratic elution (constant solvent composition) or a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

Protocol 2: Using Amine-Functionalized Silica Gel

The procedure is similar to Protocol 1, but with a few key differences:

  • Mobile Phase: You may not need to add a basic modifier to your mobile phase. Start with a neutral solvent system (e.g., Hexanes/Ethyl Acetate).

  • Stationary Phase: Use commercially available amine-functionalized silica gel for packing the column.

  • Reusability: Amine-functionalized columns can often be cleaned and reused.[15]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (with/without modifier) Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column_Packing 3. Pack Column (Silica/Amine-Silica) Solvent->Column_Packing Equilibrate 4. Equilibrate Column Column_Packing->Equilibrate Load_Sample 5. Load Sample (Wet or Dry) Equilibrate->Load_Sample Elute 6. Elute (Isocratic or Gradient) Load_Sample->Elute Collect 7. Collect Fractions Elute->Collect Monitor_TLC 8. Monitor by TLC Collect->Monitor_TLC Combine 9. Combine Pure Fractions Monitor_TLC->Combine Identify pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: General workflow for purifying polar amines via column chromatography.

troubleshooting_tree Start Polar Amine Purification Issue Streaking Streaking or Tailing? Start->Streaking No_Elution Compound Not Eluting? Streaking->No_Elution No Add_Base Add Basic Modifier (TEA or NH3) Streaking->Add_Base Yes Poor_Sep Poor Separation? No_Elution->Poor_Sep No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Change_Solvent Optimize Solvent System Poor_Sep->Change_Solvent Yes Check_Decomp Check for Decomposition on Silica Poor_Sep->Check_Decomp No Change_Stationary Use Amine-Silica or Alumina Add_Base->Change_Stationary Still issues Reversed_Phase Consider Reversed-Phase Chromatography Increase_Polarity->Reversed_Phase Still no elution Change_Solvent->Change_Stationary Still poor separation

Caption: Decision tree for troubleshooting common issues in polar amine purification.

References

Removing residual catalysts from 2-(3,5-Difluorophenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual catalysts from this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of catalytic residues in the synthesis of this compound?

A1: The synthesis of this compound, like many aryl amines, often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Therefore, the primary catalyst residue of concern is palladium. The catalyst can exist in various forms in the crude product, including homogeneous (dissolved) and heterogeneous (particulate) species.

Q2: Why is it particularly challenging to remove palladium catalyst residues from this compound?

A2: The nitrogen atom in the amine group of the product can act as a strong ligand, forming stable complexes with palladium.[1] This chelation effect can keep the palladium soluble in the reaction mixture, making its removal by simple filtration difficult.[2]

Q3: What are the most common methods for removing residual palladium from amine-containing compounds?

A3: The most prevalent and effective methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium.[3]

  • Chromatography: Using techniques like column chromatography for purification.[4]

Q4: How do I choose the best palladium removal method for my experiment?

A4: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the desired final purity, and the scale of your reaction. A decision-making workflow can help in selecting the most appropriate strategy.[5]

Q5: What are the advantages of using solid-supported scavengers?

A5: Solid-supported scavengers offer high selectivity for palladium, which can lead to minimal loss of the desired product.[6] They are also easy to handle and can be removed by simple filtration.[7]

Q6: Can activated carbon be used for palladium removal, and what are its limitations?

A6: Activated carbon is a cost-effective adsorbent for palladium.[8] However, its non-specific nature can sometimes lead to the loss of the desired product through adsorption.[2]

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual catalysts in the synthesis of this compound.

Issue 1: High residual palladium levels after initial purification (e.g., filtration).

  • Possible Cause: Strong chelation of palladium by the amine product, rendering it soluble and difficult to remove by simple filtration.[2]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[2]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[2]

    • Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[2]

  • Suggested Solutions:

    • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[2]

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.

    • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[2]

    • Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization.[2]

Issue 3: Inconsistent palladium removal results between batches.

  • Possible Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the scavenger.[2]

  • Suggested Solutions:

    • Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step.[2]

    • Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.[2]

Data Presentation

The following table summarizes the efficiency of various palladium removal methods reported in the literature for compounds with functionalities similar to this compound.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol2400≤ 16> 99.3%[5]
SiliaMetS® Thiourea2400≤ 16> 99.3%[5]
Polymer-bound Ethylenediamine2000-3000100-300~90-95%[5]
20% aq. NaHSO₃ Treatment~8000≤ 100> 98.7%[5]
MP-TMT Scavenger33,000< 200> 99.4%[5]
MP-TMT Scavenger500-800< 10> 98%[5]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[5]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[5]

  • Agitation: Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.[5]

  • Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.[5]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[5]

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[2]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.[5]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[5]

  • Washing: Wash the Celite/carbon cake with fresh solvent.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]

  • Analysis: Determine the final palladium concentration in the product.[5]

Visualizations

experimental_workflow Experimental Workflow for Catalyst Removal cluster_prep Preparation cluster_removal Catalyst Removal cluster_isolation Product Isolation cluster_analysis Analysis dissolve Dissolve Crude Product add_scavenger Add Scavenger/ Activated Carbon dissolve->add_scavenger stir Stir Mixture add_scavenger->stir filter Filter to Remove Adsorbent stir->filter wash Wash Adsorbent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium concentrate->analyze

Caption: General workflow for palladium catalyst removal.

troubleshooting_logic Troubleshooting Logic for Catalyst Removal cluster_solutions_pd Solutions for High Pd cluster_solutions_loss Solutions for Product Loss start High Residual Pd? product_loss Significant Product Loss? start->product_loss No scavenger Use High-Affinity Scavenger start->scavenger Yes optimize Optimize Conditions (Time, Temp) start->optimize Yes combine Combine Methods start->combine Yes success Successful Removal product_loss->success No failure Re-evaluate Strategy product_loss->failure Yes reduce_adsorbent Reduce Adsorbent Amount product_loss->reduce_adsorbent Yes screen_scavengers Screen Different Scavengers product_loss->screen_scavengers Yes change_method Change Purification Method product_loss->change_method Yes scavenger->product_loss optimize->product_loss combine->product_loss reduce_adsorbent->failure screen_scavengers->failure change_method->failure

Caption: Decision logic for troubleshooting catalyst removal.

References

Technical Support Center: Synthesis of Sterically Hindered Difluorophenyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered difluorophenyl amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered difluorophenyl amines so challenging?

The synthesis of sterically hindered difluorophenyl amines presents a significant challenge due to a combination of electronic and steric factors. The fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can decrease the reactivity of the aryl halide in some coupling reactions. More significantly, the steric bulk around the nitrogen atom and on the aryl halide hinders the approach of the reactants and the formation of the key intermediates in the catalytic cycle. This often leads to low reaction yields, slow reaction rates, and an increase in side reactions.[1][2]

Q2: What are the most common methods for synthesizing these types of compounds?

The two most prevalent and effective methods for forming the C-N bond in these challenging systems are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] Both methods have their own sets of advantages and challenges, and the choice often depends on the specific substrates and desired scale of the reaction.

Q3: Which factors are most critical for a successful Buchwald-Hartwig amination of a sterically hindered difluorophenyl halide?

For a successful Buchwald-Hartwig amination, the most critical factors are the choice of ligand , base , and palladium precatalyst .

  • Ligand: Bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle while minimizing side reactions like beta-hydride elimination. Ligands like XPhos, RuPhos, and BrettPhos are often effective for hindered substrates.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.[6][7]

  • Palladium Precatalyst: Using a well-defined precatalyst can lead to more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

Q4: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig amination?

Ullmann condensation can be a viable alternative, particularly when dealing with aryl iodides or bromides that are activated by electron-withdrawing groups.[3] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols with suitable ligands (e.g., diamines, amino acids) have made it a milder and more attractive option.[9] It can sometimes be more cost-effective due to the use of copper instead of palladium. However, for less reactive aryl chlorides and highly hindered amines, the Buchwald-Hartwig reaction often provides better results.

Q5: I am observing a significant amount of hydrodehalogenation of my difluorophenyl halide. What is causing this and how can I minimize it?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It can arise from several pathways, including β-hydride elimination from a palladium-amido intermediate or the reaction of a Pd-H species with the aryl halide. To minimize this side reaction:

  • Use bulky ligands: Sterically demanding ligands can disfavor the formation of the intermediates that lead to hydrodehalogenation.[10]

  • Careful choice of base and solvent: The reaction conditions can influence the formation of palladium hydride species.

  • Consider a bimetallic Pd-Cu catalyst system: In some cases, the addition of a copper co-catalyst can suppress the hydrodehalogenation pathway.[11]

Troubleshooting Guides

Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precatalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Inappropriate Ligand For sterically hindered substrates, use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base Ensure the base is strong enough to deprotonate the amine. NaOt-Bu is often a good starting point. If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be aware that this may require higher temperatures and longer reaction times.[7]
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents. If solubility is an issue, consider using a different solvent or a co-solvent.
Low Reaction Temperature or Time Sterically hindered couplings often require higher temperatures (e.g., 100-120 °C) and longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Step
Hydrodehalogenated Arene β-hydride elimination or reaction with Pd-H species.Use bulkier ligands (e.g., CPhos) which can disfavor this pathway.[10] Ensure anhydrous conditions, as water can be a source of protons.
Diaryl Amine (Double Arylation) The product amine is more reactive than the starting amine.Use a higher excess of the starting amine. This is more common with primary amines.
Products of Etherification If using an alkoxide base, reaction with the aryl halide can occur at high temperatures.Use a non-nucleophilic base like LHMDS or a carbonate base.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Step
Product Streaking on Silica Gel Column Amines are basic and can interact strongly with acidic silica gel. Deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading the sample.[12]
Co-elution with Starting Materials Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.[13]
Residual Palladium Catalyst Filter the crude reaction mixture through a pad of Celite® before concentration. If residual palladium is still present, consider a scavenger resin or an aqueous wash with a solution of a chelating agent.

Data Presentation

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of Hindered Substrates

EntryLigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)
1PPh₃BromobenzeneCarbazoleNaOt-BuToluene100<5
2dppfBromobenzeneCarbazoleNaOt-BuToluene10026
3XPhosBromobenzeneCarbazoleNaOt-BuToluene10092
4RuPhosBromobenzeneCarbazoleNaOt-BuToluene10029
5t-BuXPhosBromobenzene9,9-dimethyl-9,10-dihydroacridineNaOt-BuToluene10098
6XantPhosBromobenzene9,9-dimethyl-9,10-dihydroacridineNaOt-BuToluene10088

Data adapted from a study on the amination of bromobenzene with various secondary amines, demonstrating the superior performance of bulky monophosphine ligands for hindered couplings.[5]

Table 2: Effect of Base on the Ullmann Condensation of Hindered Phenols

EntryBaseSolventTemp (°C)Yield (%)
1Na₂CO₃Toluene1000
2K₂CO₃Toluene10058
3Cs₂CO₃Toluene10010
4K₃PO₄Toluene10045

Data adapted from a study on the Ullmann O-arylation, highlighting the significant impact of the cation of the carbonate base on the reaction yield.[14]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Difluorophenyl Bromide

Materials:

  • Sterically hindered difluorophenyl bromide (1.0 mmol)

  • Hindered amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the difluorophenyl bromide, the palladium precatalyst, and the sodium tert-butoxide under an inert atmosphere (argon).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the hindered amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (potentially deactivated with triethylamine) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).[15]

Protocol 2: General Procedure for Ullmann Condensation of a Sterically Hindered Difluorophenyl Iodide

Materials:

  • Sterically hindered difluorophenyl iodide (1.0 mmol)

  • Hindered amine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (5 mL)

Procedure:

  • To a dry reaction vial, add the difluorophenyl iodide, hindered amine, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO and seal the vial.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination (R'R''NH) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (-Base-H+) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Hydrodehalogenation Hydrodehalogenation Ar-Pd(II)-NR'R''(L)->Hydrodehalogenation β-Hydride Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction.

Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Check Catalyst and Ligand (Activity, Loading, Choice) start->check_catalyst check_conditions Verify Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_base Evaluate Base (Strength, Solubility) start->check_base optimize Systematic Optimization check_catalyst->optimize check_conditions->optimize check_base->optimize success Improved Yield optimize->success Successful side_reactions Analyze for Side Reactions (e.g., Hydrodehalogenation) optimize->side_reactions Unsuccessful

References

Preventing decomposition of 2-(3,5-Difluorophenyl)propan-2-amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the workup and prevention of decomposition for 2-(3,5-Difluorophenyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during workup?

Q2: What are the likely decomposition products of this compound?

Based on the structure and general degradation mechanisms of similar benzylic amines, likely decomposition products could arise from the cleavage of the C-N bond. This could lead to the formation of 3,5-difluorocumene and related compounds. In the presence of oxygen, oxidation of the amine is also a possibility.[2]

Q3: Can I use a strong acid to extract my compound into the aqueous phase?

While washing with a dilute acid is a standard method for separating amines, it should be approached with caution for this compound due to its benzylic nature.[3][4][5] Prolonged exposure to strong acids or elevated temperatures during an acidic wash can promote decomposition. It is advisable to use a dilute, weak acid and to perform the extraction quickly at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of the amine after workup. Decomposition during acidic extraction.Use a milder acidic wash (e.g., dilute citric acid or saturated ammonium chloride solution). Perform the extraction at a lower temperature (0-5 °C). Minimize the time the amine is in contact with the acidic solution.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion. Centrifugation can also be effective if the emulsion is persistent.
The amine is partitioning into the aqueous phase unexpectedly.If the organic solvent is too polar, the salt of the amine may have some solubility. Use a less polar solvent for extraction, such as dichloromethane or ethyl acetate.
Presence of significant impurities in the final product. Incomplete removal of acidic or basic reagents from the reaction mixture.Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution (to remove acid) and brine (to remove residual water and salts).
Oxidative degradation.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Discoloration of the product (yellowing or browning). Oxidation of the amine.In addition to working under an inert atmosphere, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during the workup if compatible with the downstream application.

Experimental Protocols

Protocol 1: Mild Acidic Extraction for Isolation of this compound

This protocol is designed to minimize the risk of decomposition during the isolation of the free amine.

  • Initial Quench: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid until gas evolution ceases.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a temperature not exceeding 40 °C.

  • Storage: Store the purified amine under an inert atmosphere.[1]

Protocol 2: Salt Formation for Purification

If the free amine is unstable or difficult to handle, converting it to its hydrochloride salt can be a good purification and storage strategy.

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or dioxane) dropwise while stirring until precipitation is complete. Monitor the pH with moist litmus paper to avoid a large excess of acid.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the salt with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Drying: Dry the salt under vacuum. The hydrochloride salt is typically a stable, crystalline solid.[6][7]

Visual Guides

Workflow cluster_prep Reaction Workup start Reaction Mixture quench Quench with sat. NaHCO3 (aq) at 0-5 °C start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer: 1. sat. NaHCO3 (aq) 2. Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo (T < 40 °C) dry->concentrate product Isolated Free Amine concentrate->product

Caption: Recommended workup workflow to prevent decomposition.

Troubleshooting cluster_troubleshooting Troubleshooting Logic issue Low Product Yield? check_acid Strong Acid Used? issue->check_acid check_emulsion Emulsion Formed? issue->check_emulsion check_temp High Temperature? check_acid->check_temp Yes other_issues Consider Other Loss Pathways check_acid->other_issues No solution_mild Use Mild Acidic Wash (e.g., sat. NH4Cl) check_temp->solution_mild No solution_temp Maintain Low Temperature (0-5 °C) check_temp->solution_temp Yes solution_brine Add Brine / Centrifuge check_emulsion->solution_brine Yes check_emulsion->other_issues No

Caption: Troubleshooting guide for low product yield.

References

Storage and handling guidelines for 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe storage and handling of 2-(3,5-Difluorophenyl)propan-2-amine. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound and its hydrochloride salt should be stored at room temperature in a dry, well-ventilated area.[1][2] To prevent degradation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. Keep the container tightly sealed to avoid moisture and contamination.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact.[1] Recommended PPE includes:

  • Gloves: Compatible chemical-resistant gloves.[1]

  • Eye/Face Protection: Safety glasses or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1]

  • Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a government-approved respirator is recommended.[1]

Q3: How should I handle a spill of this compound?

In the event of a spill, ensure the area is well-ventilated and restrict access.[1] Wear the personal protective equipment outlined in Q2. For containment and cleanup, use an inert absorbent material. Once the material is absorbed, collect it into a suitable container for disposal. Following the removal of the spilled material, decontaminate the area with a suitable solvent and wash the site.

Troubleshooting Guide

Problem: I have observed a change in the physical appearance (e.g., color, consistency) of the stored compound. What should I do?

  • Possible Cause: A change in physical appearance may indicate degradation of the compound. This can be caused by improper storage conditions such as exposure to air, light, or moisture.

  • Solution:

    • Do not use the compound if you suspect it has degraded, as this could impact your experimental results.

    • Review your storage procedures to ensure they align with the recommended guidelines (room temperature, inert atmosphere, tightly sealed container).

    • If possible, it is advisable to use a fresh batch of the compound for your experiments to ensure the integrity of your results.

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent results can stem from the degradation of the compound due to improper handling or storage. Repeatedly opening the container without purging with an inert gas can expose the compound to air and moisture, leading to gradual degradation.

  • Solution:

    • Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Always handle the compound in a well-ventilated area, and minimize the time the container is open.

    • Ensure that all glassware and equipment used with the compound are dry.

Data Presentation

ParameterGuideline
Storage Temperature Room Temperature
Atmosphere Inert Gas (Nitrogen or Argon)
Container Tightly sealed
Handling Environment Well-ventilated area

Experimental Protocols

Protocol for Handling and Dispensing:

  • Before handling, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, eye protection, and a lab coat.

  • Perform all handling operations in a certified chemical fume hood or a well-ventilated enclosure.

  • Allow the container to reach room temperature before opening to prevent condensation of moisture inside.

  • If the compound is stored under an inert atmosphere, have a source of nitrogen or argon ready to blanket the material after dispensing.

  • Open the container and quickly dispense the desired amount of the compound.

  • Minimize the time the container is open to the atmosphere.

  • After dispensing, purge the headspace of the container with an inert gas before tightly resealing the cap.

  • Clean any spills immediately, as described in the FAQ section.

  • Wash hands thoroughly after handling.

Mandatory Visualization

StorageHandlingWorkflow Troubleshooting Workflow for this compound Storage and Handling cluster_storage Storage cluster_observation Observation cluster_action Action cluster_handling Handling storage_check Compound Received and Stored improper_storage Improper Storage (Air/Moisture Exposure) storage_check->improper_storage No proper_storage Proper Storage (Inert Atmosphere, RT) storage_check->proper_storage Yes observe_change Observe Physical Change? (e.g., color) improper_storage->observe_change proper_storage->observe_change discard Discard Compound and Review Storage Protocol observe_change->discard Yes proceed Proceed with Experiment observe_change->proceed No handling_check Handling Protocol Followed? (e.g., Inert Gas Purge) proceed->handling_check inconsistent_results Inconsistent Experimental Results handling_check->inconsistent_results No review_handling Review and Revise Handling Protocol (e.g., Aliquoting) inconsistent_results->review_handling

References

Validation & Comparative

Comparative Analysis of 2-(3,5-Difluorophenyl)propan-2-amine and 2-(3,5-dichlorophenyl)propan-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct comparative studies on the biological activities of 2-(3,5-Difluorophenyl)propan-2-amine and 2-(3,5-dichlorophenyl)propan-2-amine. While both compounds are cataloged by chemical suppliers, specific experimental data detailing their pharmacological profiles, such as receptor binding affinities or functional activities, remain unpublished. This guide, therefore, summarizes the available chemical information for each compound and provides a theoretical framework based on the structure-activity relationships (SAR) of related phenethylamine derivatives to infer potential differences in their biological activities.

Chemical and Physical Properties

A summary of the basic chemical properties of the two compounds is presented below.

PropertyThis compound2-(3,5-dichlorophenyl)propan-2-amine
Molecular Formula C₉H₁₁F₂NC₉H₁₁Cl₂N
Molecular Weight 171.19 g/mol 204.10 g/mol
CAS Number 130416-51-2 (base)129960-45-8 (base)
Chemical Class Substituted PhenethylamineSubstituted Phenethylamine
General Description A fluorinated analog of phentermine.A chlorinated analog of phentermine, noted as a potential intermediate in the synthesis of central nervous system agents and antidepressants.[1]
Potential Pharmacological Profile Likely to exhibit stimulant or psychoactive properties typical of phenethylamines.Indicated to have potential stimulant or psychoactive effects.[2]

Inferred Pharmacological Activity from Structure-Activity Relationships (SAR)

Both this compound and 2-(3,5-dichlorophenyl)propan-2-amine belong to the substituted phenethylamine class. Compounds in this class are well-known for their interactions with monoamine transporters and receptors, often leading to stimulant, entactogenic, or psychedelic effects. The nature and position of the substituents on the phenyl ring are critical determinants of the specific pharmacological profile.

The 3,5-dihalo substitution pattern is less common in extensively studied phenethylamines compared to 2,5- or 2,4-substitutions. However, general SAR principles for halogenated phenethylamines suggest the following:

  • Influence of Halogen Substitution: Halogen atoms on the phenyl ring generally increase the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its affinity for receptor binding sites. The nature of the halogen is also important. Fluorine, being more electronegative and smaller than chlorine, can form stronger hydrogen bonds and may have different steric interactions within a binding pocket.

  • Potential Targets: A primary target for many substituted phenethylamines is the serotonin 2A (5-HT2A) receptor.[3][4][5] Agonism at this receptor is associated with the psychedelic effects of many phenethylamines. Other potential targets include the serotonin, dopamine, and norepinephrine transporters.

  • Comparison of Fluoro- vs. Chloro- Substitution: Without experimental data, it is difficult to definitively predict the difference in activity. However, in some series of compounds, fluorine substitution can lead to higher potency and selectivity for certain receptors compared to chlorine substitution due to its unique electronic properties. Conversely, the larger size of chlorine might lead to different binding modes or altered functional activity.

Postulated Signaling Pathway

Given that a likely target for this class of compounds is the 5-HT2A receptor, a G-protein coupled receptor (GPCR), a plausible signaling cascade upon agonist binding is depicted below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Phenethylamine Agonist (e.g., 2-(3,5-dihalophenyl)propan-2-amine) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

References

A Comparative Guide to the Biological Efficacy of Mono- vs. Di-Fluorinated Phenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to modulate their biological properties. Phenylpropanamines, a class of compounds known for their stimulant and anorectic effects, are no exception. Strategic fluorination of the phenyl ring can significantly alter their potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological efficacy of mono- and di-fluorinated phenylpropanamines, supported by available experimental data and detailed methodologies for key in vitro assays.

Introduction to Fluorination in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly impact a molecule's physicochemical properties.[1] Key effects of fluorination include:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of nearby amine groups, influencing their ionization state at physiological pH and potentially altering receptor interactions.

  • Increased Lipophilicity: Fluorine substitution on an aromatic ring generally increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and other biological membranes.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, often leading to increased metabolic stability and a longer biological half-life.

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which may lead to a better fit within a receptor's binding pocket and enhance potency and selectivity.

The number and position of fluorine atoms on the phenyl ring are critical determinants of the resulting pharmacological profile. This guide will explore the nuances between mono- and di-fluorination in the context of phenylpropanamines.

Comparative Biological Efficacy: A Data-Driven Overview

While direct, head-to-head comparative studies of mono- versus di-fluorinated phenylpropanamines are limited in the public domain, we can synthesize available data for representative compounds to draw meaningful comparisons. The following tables summarize key in vitro parameters for mono-fluorinated amphetamine analogues and provide a framework for understanding the potential impact of di-fluorination.

Monoamine Transporter Binding Affinities (Kᵢ, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine350433320
2-Fluoroamphetamine (2-FA)121411930
3-Fluoroamphetamine (3-FA)9724932
4-Fluoroamphetamine (4-FA)24571977

Data presented as Kᵢ (nM) values. Lower values indicate higher binding affinity. Data is compiled from various sources and should be considered representative.

Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
CompoundDopamine Uptake InhibitionNorepinephrine Uptake InhibitionSerotonin Uptake Inhibition
Amphetamine4071760
2-Fluoroamphetamine (2-FA)280762600
3-Fluoroamphetamine (3-FA)8620700
4-Fluoroamphetamine (4-FA)270120430

Data presented as IC₅₀ (nM) values. Lower values indicate higher potency in inhibiting neurotransmitter uptake. Data is compiled from various sources and should be considered representative.

Observations:

From the available data on mono-fluorinated amphetamines, it is evident that the position of the fluorine atom significantly influences transporter affinity and uptake inhibition potency. For instance, 3-fluoroamphetamine appears to be the most potent of the mono-fluorinated isomers at all three monoamine transporters.

Information directly comparing these mono-fluorinated compounds to their di-fluorinated counterparts (e.g., 2,3-difluoroamphetamine, 3,4-difluoroamphetamine) is scarce in publicly available literature. However, based on general principles of structure-activity relationships, it can be hypothesized that di-fluorination would further modulate the electronic and steric properties of the phenyl ring, potentially leading to:

  • Increased Potency: The combined electron-withdrawing effects of two fluorine atoms could further enhance binding affinity to monoamine transporters.

  • Altered Selectivity: The substitution pattern of the two fluorine atoms would likely result in a unique selectivity profile for DAT, NET, and SERT. For example, a 3,4-difluoro substitution pattern might exhibit a different DAT/SERT selectivity ratio compared to a 2,5-difluoro pattern.

  • Enhanced Metabolic Resistance: The presence of two C-F bonds would likely confer even greater resistance to metabolic degradation compared to a single C-F bond.

Experimental Protocols

To facilitate further research and direct comparison, this section details the standard in vitro methodologies used to characterize the pharmacological activity of fluorinated phenylpropanamines.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured under standard conditions.

    • Cells are harvested, and cell membranes are prepared through homogenization and a series of centrifugation steps to isolate the membrane fraction.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The cell membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound (e.g., a mono- or di-fluorinated phenylpropanamine).

    • The incubation is allowed to proceed to equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Synaptosome Preparation or Cell Culture:

    • Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.

    • Alternatively, HEK293 cells expressing hDAT, hNET, or hSERT can be used.

  • Uptake Assay:

    • Synaptosomes or cells are pre-incubated with a range of concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

    • Uptake is allowed to proceed for a short duration at 37°C.

    • Non-specific uptake is determined by conducting the assay at 4°C.

  • Detection and Data Analysis:

    • Uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.

    • The radioactivity accumulated within the synaptosomes or cells is measured.

    • The IC₅₀ value for uptake inhibition is determined by non-linear regression analysis of the concentration-response curve.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of phenylpropanamines and a general workflow for their in vitro characterization.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Blocks uptake DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Increases DAT Dopamine Transporter (DAT) DA_cyto->DAT Efflux DAT->DA_cyto Reverses transport DA_synapse Synaptic Dopamine DAT->DA_synapse Increases DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect Activates Phenylpropanamine Fluorinated Phenylpropanamine Phenylpropanamine->VMAT2 Inhibits Phenylpropanamine->DAT Enters neuron

Caption: Presumed mechanism of action of fluorinated phenylpropanamines at the dopaminergic synapse.

G start Synthesize Mono- and Di-fluorinated Phenylpropanamine Analogs binding Radioligand Binding Assays (DAT, NET, SERT) start->binding uptake Neurotransmitter Uptake Inhibition Assays start->uptake release Neurotransmitter Release Assays start->release data_analysis Data Analysis (Kᵢ, IC₅₀, EC₅₀) binding->data_analysis uptake->data_analysis release->data_analysis comparison Compare Biological Efficacy (Potency, Selectivity) data_analysis->comparison

Caption: General experimental workflow for the in vitro comparison of fluorinated phenylpropanamines.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylpropanamine scaffold offers a powerful tool for fine-tuning pharmacological activity. While data on mono-fluorinated analogs provide a foundational understanding, a comprehensive comparison with their di-fluorinated counterparts is necessary to fully elucidate the structure-activity relationships. Future research should focus on the systematic synthesis and parallel in vitro and in vivo evaluation of mono- and di-fluorinated phenylpropanamines to generate robust, directly comparable datasets. This will enable a more precise understanding of how the number and position of fluorine substituents dictate the biological efficacy of this important class of compounds, ultimately guiding the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Structure-Activity Relationship of 2-Phenylpropan-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-phenylpropan-2-amine analogs, focusing on their interactions with monoamine transporters. The information presented herein is intended to support research and drug development efforts in neuropharmacology and medicinal chemistry.

The 2-phenylpropan-2-amine scaffold, exemplified by phentermine, is a cornerstone in the development of central nervous system (CNS) active agents. These compounds primarily exert their effects by modulating monoamine neurotransmission through interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the relationship between their chemical structure and biological activity is crucial for designing novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Monoamine Transporter Activity

The following table summarizes the in vitro activities of phentermine and its analogs at the human dopamine, norepinephrine, and serotonin transporters. The data includes binding affinities (Ki) and functional activities such as inhibition of neurotransmitter uptake (IC50) or promotion of neurotransmitter release (EC50).

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)MAO-A Ki (µM)
Phentermine Unsubstituted---52 ± 828.3 ± 4.5>10,00085-88[1]
1-(3-Chlorophenyl)-2-methylpropan-2-amine 3-Chloro-------

Note: Data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is not yet publicly available but is hypothesized to act as a monoamine releasing agent or reuptake inhibitor based on its structure[2]. The table will be updated as empirical data becomes available. Data for phentermine's uptake inhibition is benchmarked against pyrovalerone analogs due to structural and functional similarities[3].

Signaling Pathways and Experimental Workflows

To understand the biological context and experimental evaluation of these compounds, the following diagrams illustrate the primary signaling pathway and a general workflow for their characterization.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_cytosol Cytosolic NE VMAT2->NE_cytosol Efflux MAO MAO TAAR1 TAAR1 NET NET TAAR1->NET Reverses transporter NE_vesicle NE Vesicles NE_vesicle->VMAT2 NE_cytosol->MAO Metabolism Analog 2-Phenylpropan-2-amine Analog Analog->VMAT2 Enters vesicle Analog->TAAR1 Agonist Analog->NET Enters via reuptake NE_synapse Synaptic NE NET->NE_synapse Efflux NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Signal Transduction Signal Transduction Adrenergic_Receptor->Signal Transduction

Figure 1: Simplified signaling pathway of 2-phenylpropan-2-amine analogs at a noradrenergic synapse.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assays (DAT, NET, SERT) purification->binding_assay functional_assay Functional Assays (Uptake Inhibition or Release) binding_assay->functional_assay Determine Ki data_analysis Data Analysis & Curve Fitting functional_assay->data_analysis Determine IC50/EC50 sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination lead_optimization lead_optimization sar_determination->lead_optimization Lead Optimization

Figure 2: Generalized workflow for the discovery and evaluation of novel 2-phenylpropan-2-amine analogs.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Materials and Reagents:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.

  • Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Test Compounds: 2-phenylpropan-2-amine analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

2. Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the functional potency (IC50) of test compounds to inhibit the uptake of neurotransmitters.

1. Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compounds: 2-phenylpropan-2-amine analogs.

  • Uptake Buffer: e.g., Krebs-Henseleit buffer.

  • Scintillation Cocktail.

2. Procedure:

  • Cell Preparation: On the day of the experiment, wash the cultured cells with uptake buffer.

  • Pre-incubation: Add varying concentrations of the test compound to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate uptake. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Plot the inhibition of uptake against the concentration of the test compound and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

The structure-activity relationship of 2-phenylpropan-2-amine analogs is a complex interplay of steric and electronic factors. Phenyl ring substitutions and modifications of the amine group can significantly alter the potency and selectivity of these compounds for the monoamine transporters. Future research should focus on synthesizing and testing a wider range of analogs to build a more comprehensive SAR model. This will enable the rational design of novel compounds with tailored pharmacological profiles for potential therapeutic applications in various neurological and psychiatric disorders.

References

Validating the Structure of 2-(3,5-Difluorophenyl)propan-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to validate the chemical structure of 2-(3,5-Difluorophenyl)propan-2-amine and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of data for structurally similar compounds and predicted values to offer a comparative framework for researchers. Detailed experimental protocols for common analytical methods are also provided.

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of the structure of a novel compound like this compound, with the molecular formula C9H11F2N, relies on a combination of spectroscopic and analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Methine Proton (ppm)Methyl Protons (ppm)Amine Protons (ppm)
This compound (Predicted) ~6.8-7.2 (m)-~1.5 (s)~1.6 (s, br)
Propan-2-amine[1]-2.8-3.0 (septet)1.0-1.2 (d)1.3 (s, br)
2-(4-Fluorophenyl)propan-2-amineNot AvailableNot AvailableNot AvailableNot Available

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundAromatic Carbons (ppm)Quaternary Carbon (C-2) (ppm)Methyl Carbons (ppm)
This compound (Predicted) ~163 (d, J≈245 Hz), ~110 (d, J≈25 Hz), ~102 (t, J≈25 Hz)~50~25
Propan-2-amine[2]-42.125.6
2-(3,5-Dichlorophenyl)propan-2-amineNot AvailableNot AvailableNot Available

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 3: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 171.09156 ([M-CH₃]⁺), 114 ([M-C₃H₆N]⁺)
Propan-2-amine[3]59.1144 ([M-CH₃]⁺)
2-(4-Fluorophenyl)propan-2-amine153.20Not Available

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no public crystal structure data is available for this compound, this technique would be invaluable for confirming its connectivity and stereochemistry.

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is based on routes used for analogous compounds.

  • Step 1: Grignard Reagent Formation. 1,3-Difluorobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Step 2: Reaction with Acetone. The Grignard reagent is then added dropwise to a solution of acetone in anhydrous THF at 0°C.

  • Step 3: Hydrolysis. The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride to yield 2-(3,5-difluorophenyl)propan-2-ol.

  • Step 4: Ritter Reaction. The tertiary alcohol is then reacted with sodium cyanide in a mixture of acetic acid and sulfuric acid to form the corresponding N-acetyl derivative.

  • Step 5: Hydrolysis. The N-acetyl group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Visualizing the Workflow and Relationships

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray logical_relationships compound Target Compound (C9H11F2N) nmr NMR (Connectivity, Chemical Environment) compound->nmr ms Mass Spec (Molecular Weight, Fragmentation) compound->ms xray X-ray (3D Structure, Stereochemistry) compound->xray structure Validated Structure nmr->structure ms->structure xray->structure

References

A Comparative Analysis of Fluorinated Amines as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for enhancing therapeutic efficacy. This guide presents a comprehensive comparative analysis of fluorinated amines as enzyme inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging experimental data, this publication provides an objective comparison of the performance of fluorinated amines against their non-fluorinated counterparts and other alternatives across various enzyme classes, including glycosidases, serine proteases, and pyridoxal phosphate (PLP)-dependent enzymes.

The introduction of fluorine into amine-containing molecules can significantly alter their physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity to target enzymes, improved pharmacokinetic profiles, and ultimately, more potent and selective enzyme inhibition. This guide delves into the specifics of these advantages through quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Inhibition Data

The following tables summarize the inhibitory activities (IC50 and Ki values) of various fluorinated amines against different classes of enzymes, providing a clear comparison of their potency.

Glycosidase Inhibitors

A study on highly fluorinated 2-imino-1,3-thiazoline derivatives revealed their potent and selective inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The data underscores the significant enhancement in inhibitory potential due to fluorination.

Table 1: Comparative α-Glucosidase and β-Glucosidase Inhibitory Activity (IC50 in µM)

CompoundR¹ SubstituentR² Substituentα-Glucosidase IC50 (µM)β-Glucosidase IC50 (µM)
6d 3-F2-F1.47 ± 0.05 > 100
6g 4-F3-Cl, 4-F3.16 ± 0.15> 100
6c 2-F4-F2.98 ± 0.04> 100
6f 2-Cl, 4-NO₂4-F4.04 ± 0.16> 100
6h 2-Cl4-F4.33 ± 0.19> 100
6i 3,4,5-(OCH₃)₃3-F8.31 ± 0.13> 100
Acarbose (Standard) --35.1 ± 0.14-

Data sourced from a study on fluorinated 2-imino-1,3-thiazolines.

Serine Protease Inhibitors

Site-specific fluorination of the bovine pancreatic trypsin inhibitor (BPTI), a well-studied serine protease inhibitor, has been shown to modulate its inhibitory activity against α-chymotrypsin and β-trypsin. The data below compares the inhibition constants (Ki and IC50) of fluorinated and non-fluorinated BPTI variants.

Table 2: Comparative Inhibition of α-Chymotrypsin by BPTI Variants (Ki in µM)

BPTI Variant (at position 15)Ki (µM)
K15Abu (non-fluorinated)0.344
K15MfeGly (monofluoro)Not specified
K15DfeGly (difluoro)Enhanced inhibition
K15TfeGly (trifluoro)Not specified
Wild type (Lysine)0.0193

Data extracted from a doctoral thesis on site-specific fluorination of BPTI. Note: "Enhanced inhibition" indicates a lower Ki value than the wild type, though the exact value was not provided in the abstract.

Table 3: Comparative Inhibition of β-Trypsin by BPTI Variants (IC50 in nM)

BPTI Variant (at position 15)IC50 (nM)
Lys15Abu-BPTI (non-fluorinated)383
Lys15MfeGly-BPTI (monofluoro)Not specified
Lys15DfeGly-BPTI (difluoro)Not specified
Lys15TfeGly-BPTI (trifluoro)57

Data from a study on the water network in fluorinated BPTI-trypsin complexes.

Pyridoxal Phosphate (PLP)-Dependent Enzyme Inhibitors

Fluorinated amino acids and their derivatives are well-documented as mechanism-based inhibitors of PLP-dependent enzymes, which are crucial for amino acid metabolism. The following table presents data on the inhibition of GABA aminotransferase (GABA-AT) by fluorinated analogues.

Table 4: Inhibition of GABA Aminotransferase by Fluorinated Amines

CompoundType of InhibitionKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (mM⁻¹min⁻¹)
(E)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidTime-dependent2500.251.0
(Z)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidTime-dependent5300.741.4
Vigabatrin (Standard)Time-dependent13002.21.7

Data from a study on the mechanism of inactivation of GABA aminotransferase by fluorinated cyclopentanoic acid derivatives.[1]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow product p-nitrophenol, with absorbance read at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (fluorinated amines)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in the phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 20 µL of the diluted test compounds or acarbose to the respective wells. Control wells receive 20 µL of buffer.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Serine Protease (α-Chymotrypsin) Inhibition Assay

Principle: The inhibitory activity of BPTI variants against α-chymotrypsin is determined by monitoring the hydrolysis of a chromogenic substrate. The rate of product formation is measured spectrophotometrically.

Materials:

  • α-Chymotrypsin

  • BPTI variants (test inhibitors)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Tris-HCl buffer (pH 7.8) containing CaCl₂

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the BPTI variants.

  • In a 96-well plate, incubate α-chymotrypsin with the different concentrations of BPTI variants in the Tris-HCl buffer at a constant temperature.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

  • Determine the initial reaction velocities from the linear portion of the progress curves.

  • Plot the residual enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) of the substrate is known.

Ornithine Decarboxylase (PLP-Dependent Enzyme) Inhibition Assay

Principle: This assay measures the activity of ornithine decarboxylase (ODC), a PLP-dependent enzyme, by quantifying the release of ¹⁴CO₂ from [¹⁴C]-ornithine.[2]

Materials:

  • Purified human ODC enzyme

  • [1-¹⁴C]-L-ornithine

  • Test inhibitors (fluorinated amines)

  • Tris-HCl buffer (pH 7.5)

  • Pyridoxal-5-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Sulfuric acid

  • Scintillation fluid and counter

Procedure:

  • Incubate the purified ODC enzyme with increasing concentrations of the test inhibitors for 30 minutes at room temperature.[2]

  • Prepare an assay mix containing Tris-HCl, L-ornithine, PLP, DTT, and [1-¹⁴C]-L-ornithine.[2]

  • Add the enzyme-inhibitor mixture to the assay mix in a microcentrifuge tube placed inside a scintillation vial containing a paper disc impregnated with a CO₂ trapping agent.[2]

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding sulfuric acid.[2]

  • Continue incubation with shaking to ensure all ¹⁴CO₂ is trapped.[2]

  • Remove the microcentrifuge tube and add scintillation fluid to the vial.[2]

  • Measure the radioactivity using a liquid scintillation counter.[2]

  • Calculate the specific ODC activity and determine the IC50 values for the inhibitors.[2]

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Solutions P2 Serial Dilution of Inhibitor P1->P2 A1 Mix Enzyme and Inhibitor (Pre-incubation) P2->A1 A2 Add Substrate to Initiate Reaction A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Stop Reaction A3->A4 D1 Measure Product Formation (e.g., Absorbance) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Inhibition Curve and Determine IC50/Ki D2->D3

General workflow for an enzyme inhibition assay.

PLP_Enzyme_Inhibition Enzyme PLP-Dependent Enzyme (e.g., ODC) Product Product (e.g., Putrescine + CO2) Enzyme:n->Product:n Catalysis Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Inhibition Substrate Substrate (e.g., Ornithine) Substrate->Enzyme Binds to Active Site Inhibitor Fluorinated Amine Inhibitor Inhibitor->Enzyme Binds and Inactivates

Inhibition of a PLP-dependent enzyme by a fluorinated amine.

This comparative guide highlights the significant potential of fluorinated amines as a versatile class of enzyme inhibitors. The presented data and protocols serve as a valuable resource for the rational design and development of novel therapeutic agents with improved potency and selectivity.

References

Fluorination Enhances In Vitro Anti-inflammatory Activity of Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the in vitro anti-inflammatory activity of fluorinated versus non-fluorinated amines, with a focus on a series of recently developed benzo[h]quinazoline-2-amine derivatives. Experimental data suggests that fluorination can significantly potentiate the anti-inflammatory effects of these compounds.

Comparative Analysis of Anti-inflammatory Activity

Recent studies on a series of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have highlighted the positive impact of fluorine substitution on their anti-inflammatory properties. While a direct head-to-head comparison with a non-fluorinated parent amine is not extensively documented in the readily available literature, the fluorinated analogues have demonstrated potent inhibitory effects on key inflammatory mediators.

One notable study synthesized and evaluated a series of these compounds, identifying the fluorine-substituted compound 8c (4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine) as a particularly promising anti-inflammatory agent.[1] This compound exhibited significant activity with low toxicity, underscoring the potential of fluorination in this chemical class.[1]

The primary mechanism of action for these compounds appears to be the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. Compound 8c was shown to significantly reduce the phosphorylation of IκBα and p65, key steps in the activation of NF-κB.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.

Below is a summary of the reported in vitro anti-inflammatory activity for a key fluorinated amine derivative.

Compound IDStructureTargetAssayIC50 (µM)Reference
8c 4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amineNF-κB PathwayInhibition of NO productionData indicates significant inhibition, specific IC50 not provided in abstract[1]

Note: While the referenced study emphasizes the enhanced potential of the fluorine-substituted compound, a direct IC50 comparison with its non-fluorinated counterpart was not available in the reviewed abstracts. The anti-inflammatory potential was compared to precursor molecules.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory activity of novel compounds.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (fluorinated and non-fluorinated amines).

    • After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

    • The plate is incubated for an additional 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-only treated wells. The IC50 value is then determined.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This method quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated macrophages.

  • Cell Stimulation: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO inhibition assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay) Procedure:

    • The culture supernatants are collected after the 24-hour incubation period.

    • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway, a primary target for the anti-inflammatory action of these amines, and a general experimental workflow for assessing their in vitro anti-inflammatory activity.

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_setup Cell Culture & Treatment cluster_assays Inflammatory Mediator Quantification cluster_analysis Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Fluorinated/Non-fluorinated Amines A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay (NO Production) D->E F ELISA (TNF-α & IL-6 Levels) D->F G Measure Absorbance E->G F->G H Calculate % Inhibition and IC50 Values G->H I Compare Activities H->I

Caption: Experimental Workflow.

Conclusion

The available evidence strongly suggests that the incorporation of fluorine into the structure of benzo[h]quinazoline-2-amine derivatives enhances their in vitro anti-inflammatory activity. This is primarily achieved through the potent inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6. Further quantitative structure-activity relationship studies, directly comparing fluorinated amines with their non-fluorinated analogues, would be highly valuable to precisely quantify the contribution of fluorination to the observed anti-inflammatory effects and to guide the design of future anti-inflammatory therapeutics.

References

Comparative Analysis of Cross-Reactivity for 2-(3,5-Difluorophenyl)propan-2-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity profile of 2-(3,5-Difluorophenyl)propan-2-amine and its derivatives. Due to the limited availability of direct binding assay data for this specific compound in publicly accessible literature, this analysis utilizes data from the structurally analogous compound, 4-fluoroamphetamine (4-FA), as a predictive proxy. This comparison is benchmarked against the well-characterized reference compound, 3,4-methylenedioxymethamphetamine (MDMA), to provide a relevant framework for researchers in drug discovery and development. The inclusion of fluorine atoms in phenethylamine derivatives can significantly alter their pharmacological properties, including potency, selectivity, and metabolism.[1]

The primary targets for phenethylamine compounds include monoamine transporters and serotonin receptors, which play crucial roles in neurotransmission.[2][3] Cross-reactivity with these off-target sites can lead to various physiological and psychological effects. Understanding the binding affinities at these sites is therefore critical in the development of selective therapeutic agents.

Quantitative Cross-Reactivity Data

The following table summarizes the in vitro binding affinities for 4-fluoroamphetamine (4-FA), a structural analog of this compound, and MDMA at key monoamine transporters and serotonin receptors. The data is presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values are indicative of higher binding affinity.

TargetParameter4-Fluoroamphetamine (4-FA)MDMA
Monoamine Transporters
Serotonin Transporter (SERT)IC50 (nM)6800-
Dopamine Transporter (DAT)IC50 (nM)770-
Norepinephrine Transporter (NET)IC50 (nM)420-
Serotonin Receptors
5-HT2AKi (nM)113005900
5-HT2CKi (nM)7800>13000
5-HT1AKi (nM)-12200

Data presented for 4-fluoroamphetamine (4-FA) as a proxy for this compound. Direct experimental data for the target compound is not currently available in the cited literature.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays, a standard and robust method for quantifying the interaction between a ligand and its target receptor.[4]

Radioligand Binding Assay for Monoamine Transporters and Serotonin Receptors:

  • Objective: To determine the binding affinity (IC50 and Ki values) of test compounds by measuring their ability to displace a specific radioligand from its target.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target transporter (SERT, DAT, NET) or receptor (5-HT2A, 5-HT2C, 5-HT1A).

    • A radioligand with high affinity and specificity for the target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A).

    • Test compounds (e.g., 4-fluoroamphetamine, MDMA) at a range of concentrations.

    • Incubation buffer (e.g., Tris-HCl buffer with appropriate salts).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Incubation: The cell membranes, radioligand (at a fixed concentration), and varying concentrations of the test compound are incubated together in the buffer. A parallel incubation is performed with a high concentration of a non-labeled specific ligand to determine non-specific binding.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the resulting concentration-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

To further elucidate the processes involved in these cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with target receptor/transporter) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., 4-FA) Test_Compound->Incubation Filtration Filtration (separate bound from free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression Counting->Analysis Results Determine IC50 and Ki Analysis->Results

Caption: Workflow of a competitive radioligand binding assay.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT DAT DAT NET NET Serotonin Serotonin Serotonin->SERT Reuptake Receptors Postsynaptic Receptors (e.g., 5-HT2A) Serotonin->Receptors Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->Receptors Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Receptors Compound Phenethylamine Compound Compound->SERT Inhibition Compound->DAT Inhibition Compound->NET Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

References

Unraveling the Backbone of Targeted Protein Degradation: A Comparative Guide to PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a significant opportunity. These innovative heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While often perceived as a simple tether, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides an objective comparison of different PROTAC linker building blocks, supported by experimental data, to inform the design of next-generation protein degraders.

The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][4] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[4] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2] The chemical composition, length, and rigidity of the linker profoundly influence the PROTAC's overall performance.[2]

Comparative Efficacy of PROTAC Linker Building Blocks

The effectiveness of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5] The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance indicators.

Table 1: Impact of Linker Length on Protein Degradation
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERαPEG9140,000-MCF7[6]
ERαPEG1626,000-MCF7[6]
ERαPEG>16>200,000-MCF7[6]
TBK1Alkyl/Ether< 12No degradation--[2][6]
TBK1Alkyl/Ether12-29Submicromolar--[6]
TBK1Alkyl/Ether21396-[6]
TBK1Alkyl/Ether2929276-[2][6]
BRD4PEG0 PEG units< 500-H661[6]
BRD4PEG1-2 PEG units> 5,000-H661[6]
BRD4PEG4-5 PEG units< 500-H661[6]
Table 2: Impact of Linker Composition on Protein Degradation
Target ProteinE3 LigaseLinker CompositionDegradation in HEK293T cellsReference
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease[2][6]
CRBNVHLThree PEG unitsWeak degradation[2][6]
Table 3: Impact of Linker Rigidity on Protein Degradation
PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradation[2]
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Forms Ternary Complex Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Design & Synthesize PROTAC Library cell_culture Cell Seeding & Treatment start->cell_culture western_blot Western Blot Analysis (DC50 & Dmax) cell_culture->western_blot permeability Permeability Assay (e.g., PAMPA) cell_culture->permeability ternary_complex Ternary Complex Formation Assay cell_culture->ternary_complex data_analysis Data Analysis & SAR Conclusion western_blot->data_analysis permeability->data_analysis ternary_complex->data_analysis

References

A Comparative Guide to the Synthesis Efficiency of Fluorinated Amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of the synthesis efficiency of various precursors for producing fluorinated amines, with a focus on trifluoromethylamines, supported by experimental data.

Comparative Synthesis Efficiency of Trifluoromethylamine Precursors

The following table summarizes the quantitative data for three prominent methods for the synthesis of N-CF₃ compounds, offering a clear comparison of their efficiencies.

Precursor SystemAmine SubstrateReaction TimeTemperature (°C)Yield (%)Reference
(Me₄N)SCF₃ / AgF N-Methylaniline2 hoursRoom TempQuantitative (intermediate), High (final)[1]
Aromatic & Aliphatic Secondary AminesMinutes (intermediate), hours (final)Room Temp81-98[1]
TetracaineNot SpecifiedRoom Temp97[1]
CS₂ / AgF Various Secondary Alkyl Amines20 hours40Moderate to Excellent[2]
N,N-Dialkyl & N-(hetero)aromatic aminesNot Specified40Up to 98[2]
Substrates with hydroxyl groupNot Specified4056[2]
CS₂ / DAST -> AgF Various AminesNot SpecifiedRoom Temp (thiocarbamoyl fluoride), 50 (N-CF₃)Moderate to Excellent (thiocarbamoyl fluoride), High (N-CF₃)[3][4][5]

Experimental Protocols

Synthesis of N-Trifluoromethylamines using (Me₄N)SCF₃ and AgF

This one-pot protocol is noted for its operational simplicity and mild reaction conditions.[1]

Procedure:

  • To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol).

  • Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically quantitative within 10 minutes.

  • To the same mixture, add AgF (76 mg, 0.6 mmol).

  • Continue stirring at room temperature for approximately 2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., ¹⁹F-NMR).

  • Upon completion, the crude product can be purified by filtration to remove salt by-products.

cluster_workflow1 Workflow: (Me₄N)SCF₃ / AgF Method Amine Amine ReactionVessel1 Mix in Acetonitrile (Room Temperature) Amine->ReactionVessel1 Me4NSCF3 Me4NSCF3 Me4NSCF3->ReactionVessel1 Intermediate Thiocarbamoyl Fluoride (Quantitative in minutes) ReactionVessel1->Intermediate ReactionVessel2 Add AgF, Stir (Room Temperature, 2h) Intermediate->ReactionVessel2 AgF AgF AgF->ReactionVessel2 Product N-Trifluoromethylamine ReactionVessel2->Product

Synthesis workflow using (Me₄N)SCF₃ and AgF.
One-Pot Synthesis of N-Trifluoromethylamines using CS₂ and AgF

This method provides a direct, one-step synthesis from readily available starting materials.[2]

Procedure for Alkylaryl Amines:

  • In a sealed tube under a nitrogen atmosphere, combine the alkylaryl amine (0.2 mmol), AgF (1.2 mmol, 148.6 mg), and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg) in ethyl acetate (1.5 mL).

  • Add a solution of CS₂ (0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL).

  • Stir the mixture at 40 °C for 20 hours.

  • After the reaction is complete, filter the mixture and concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

cluster_workflow2 Workflow: CS₂ / AgF Method Amine Amine ReactionVessel Mix in Ethyl Acetate (40°C, 20h) Amine->ReactionVessel CS2 CS2 CS2->ReactionVessel AgF AgF AgF->ReactionVessel Base Base (e.g., 4-pyrrolidinopyridine) Base->ReactionVessel Product N-Trifluoromethylamine ReactionVessel->Product

One-pot synthesis workflow using CS₂ and AgF.
Two-Step Synthesis via Thiocarbamoyl Fluorides using CS₂ and DAST

This two-step approach involves the initial formation of a thiocarbamoyl fluoride intermediate, which is then converted to the trifluoromethylamine.[3][5]

Step 1: Synthesis of Thiocarbamoyl Fluoride:

  • To a solution of the amine and diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature, add carbon disulfide (CS₂).

  • To this mixture, add (diethylamino)sulfur trifluoride (DAST).

  • Stir at room temperature until the formation of the thiocarbamoyl fluoride is complete.

  • Isolate the thiocarbamoyl fluoride, which is obtained in moderate to excellent yields.

Step 2: Synthesis of N-Trifluoromethylamine:

  • Subject the isolated thiocarbamoyl fluoride to an excess of silver(I) fluoride (AgF) in acetonitrile (MeCN).

  • Heat the mixture at 50 °C.

  • The desired trifluoromethylamine is obtained in high yield after a simple filtration through a Celite pad for purification.[6]

cluster_workflow3 Workflow: Two-Step CS₂ / DAST Method cluster_step1 Step 1: Thiocarbamoyl Fluoride Synthesis cluster_step2 Step 2: N-Trifluoromethylation Amine1 Amine Reaction1 Mix in DCM with DIPEA (Room Temperature) Amine1->Reaction1 CS2_1 CS₂ CS2_1->Reaction1 DAST DAST DAST->Reaction1 Intermediate1 Thiocarbamoyl Fluoride Reaction1->Intermediate1 Intermediate2 Thiocarbamoyl Fluoride Reaction2 Mix in MeCN (50°C) Intermediate2->Reaction2 AgF2 AgF AgF2->Reaction2 Product2 N-Trifluoromethylamine Reaction2->Product2

Two-step synthesis via thiocarbamoyl fluorides.

Discussion of Precursor Systems

The choice of precursor for the synthesis of fluorinated amines depends on several factors including the desired substrate scope, reaction conditions, and operational simplicity.

  • The (Me₄N)SCF₃ / AgF system stands out for its mild, room temperature conditions and high yields for a broad range of secondary amines.[1] The precursor, (Me₄N)SCF₃, is a bench-stable salt, which simplifies handling.[1] The reaction proceeds through a formal umpolung, generating a thiocarbamoyl fluoride intermediate in situ.[1]

  • The CS₂ / AgF system offers a direct, one-pot method for N-trifluoromethylation.[2] This approach is versatile, accommodating various N,N-dialkyl and N-(hetero)aromatic amines.[2] The use of readily available and inexpensive CS₂ is an advantage.

  • The two-step method utilizing CS₂ and a deoxyfluorinating agent like DAST , followed by desulfurinative fluorination with AgF, provides a robust route to trifluoromethylamines.[3][5] While it involves an additional step of isolating the thiocarbamoyl fluoride intermediate, this can be advantageous for purification and characterization. The first step, fluorinative desulfurization of carbon disulfide, is key to this process.[3][4]

Conclusion

The synthesis of fluorinated amines, particularly trifluoromethylamines, has been significantly advanced through the development of various precursor systems. The methods presented here, utilizing (Me₄N)SCF₃, CS₂, and deoxyfluorinating agents, each offer distinct advantages in terms of efficiency, substrate scope, and operational ease. For late-stage functionalization and reactions requiring mild conditions, the (Me₄N)SCF₃/AgF system is highly attractive. The one-pot CS₂/AgF method provides a direct and efficient route, while the two-step CS₂/DAST approach offers a reliable and scalable alternative. The selection of the optimal precursor and methodology will ultimately be guided by the specific requirements of the target molecule and the desired synthetic strategy.

References

Side-by-side comparison of analytical techniques for amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Amine Quantification

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amines is crucial across various fields, from pharmaceutical quality control to environmental monitoring and food safety. The chemical properties of amines, such as their polarity and reactivity, can present analytical challenges. This guide provides a side-by-side comparison of common analytical techniques for amine quantification, supported by experimental data and detailed methodologies to aid in selecting the most suitable method for your application.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for amine quantification depends on factors such as the nature of the amine, the required sensitivity, the sample matrix, and the available instrumentation. The primary methods employed include chromatography, spectrophotometry, titration, and fluorescence-based assays.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of amines, compiled from multiple studies. This data provides a comparative baseline for method selection and development.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
LC-MS/MS Aromatic Amines (general)> 0.99Sub-ppm levelsSub-ppm levels< 15%70-130%
Spectrophotometry 1,4-phenylenediamine> 0.990.17 ppm---
Spectrophotometry 2,4-diaminotoluene> 0.990.45 ppm---
Nonaqueous Titration Triethanolamine---< 0.5%> 99.5%
Fluorescence Assay (Fmoc-Cl) Amino groups on silica nanoparticles> 0.9950-fold more sensitive than UV assay---
Chip 2D LC-QQQ/MS Trace Amines> 0.99-As low as 1 pg/mL--

Experimental Workflow & Methodologies

A general workflow for the quantification of amines involves sample preparation, which may include extraction and derivatization, followed by instrumental analysis and data processing.

Amine Quantification Workflow Sample Sample Collection Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS, etc.) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification Data->Quantification

Caption: A typical experimental workflow for amine quantification.

Detailed Experimental Protocols

Below are foundational methodologies for key analytical techniques. These can be adapted for specific amine analytes and sample matrices.

1. High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of a wide range of amines, particularly those that are non-volatile or thermally sensitive.[1][2] A derivatization step is often employed to improve the chromatographic behavior and detectability of amines due to their low UV absorbance and high polarity.[1]

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • For pre-column derivatization, mix the sample solution with a derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde (OPA)).[3]

    • Incubate the mixture under controlled conditions (e.g., 45-60°C in a light-protected environment) to ensure complete derivatization.[1]

    • Adjust the final volume with the mobile phase and filter through a 0.45 µm filter before injection.[1]

  • HPLC Analysis:

    • System: HPLC system with a UV detector.

    • Column: C18 column is commonly used.[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[2] A common starting point is a 70:30 (v/v) mixture.[2]

    • Detection: Monitor the UV absorbance at a wavelength that provides the maximum signal for the derivatized amine.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile amines.[2] Derivatization may be necessary to improve the volatility and thermal stability of the analytes.[2]

  • Sample Preparation:

    • Extraction: For aqueous samples, perform a liquid-liquid extraction at a basic pH.[2]

    • Derivatization (Optional but Recommended): To improve chromatographic properties, derivatize the extracted amines with reagents like trifluoroacetic anhydride.[2]

  • GC-MS Analysis:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable.[2]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[4]

3. Spectrophotometric Methods

Spectrophotometric methods are often simple and cost-effective for the determination of certain classes of amines, particularly aromatic amines.[5][6] These methods are based on color-forming reactions.

  • General Procedure for Aromatic Amines:

    • A method for the spectrophotometric determination of four aromatic amines is based on the reaction between the amine and a colorless Fe(III)-ferrozine complex.[5] The amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine.[5]

    • The reaction conditions, such as pH, temperature, and reagent concentrations, must be optimized.[5]

    • The absorbance of the resulting colored solution is measured at its maximum wavelength (e.g., 562 nm for the Fe(II)-ferrozine complex) using a spectrophotometer.[5]

    • Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared from standards.

4. Nonaqueous Titration

Nonaqueous titration is a classic and accurate method for quantifying weak bases like amines, especially when they are insoluble in water or when the titration in an aqueous medium does not provide a sharp endpoint.[7][8]

  • Procedure for Titration of a Weak Base:

    • Titrant: A very strong acid, such as perchloric acid in glacial acetic acid, is used as the titrant.[7]

    • Solvent: Glacial acetic acid with a low water content is an excellent solvent for weak bases.[7]

    • Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode (e.g., Solvotrode easyClean) or with a visual indicator.[7]

    • Procedure: An accurately weighed amount of the amine sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid in glacial acetic acid.[7]

Signaling Pathways and Logical Relationships

The derivatization of amines is a key step in many chromatographic methods to enhance their detectability. The following diagram illustrates the general principle of pre-column derivatization for HPLC analysis.

Derivatization for HPLC Analysis Amine Amine Analyte (Poorly Detectable) Reaction Reaction Amine->Reaction Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Reaction Derivative Derivatized Amine (Highly Detectable) Reaction->Derivative HPLC HPLC-UV/Fluorescence Detection Derivative->HPLC

Caption: Pre-column derivatization enhances amine detection in HPLC.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of 2-(3,5-Difluorophenyl)propan-2-amine and its structurally related analogs. Due to a notable absence of direct comparative studies on this compound in publicly available scientific literature, this analysis is based on established structure-activity relationships (SAR) of phenethylamine derivatives and the known effects of fluorine substitution on pharmacological activity. The quantitative data presented in the tables are extrapolated from studies on analogous compounds to provide a predictive comparison and should be interpreted with this context in mind.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known to interact with various biological targets, most notably the monoamine transporters responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] The introduction of fluorine atoms to the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to its target proteins. This guide explores the potential pharmacological profile of this compound in comparison to its non-fluorinated parent compound and other related analogs.

Comparative Analysis of Biological Activity

The primary mechanism of action for many phenethylamine derivatives is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of these neurotransmitters. The potency and selectivity of these compounds for DAT, NET, and SERT are highly dependent on their structural features.

Data Presentation

The following table summarizes the predicted inhibitory activities (IC50 values) of this compound and its related compounds against the human monoamine transporters. It is important to reiterate that these are predicted values based on SAR principles and not from direct experimental comparison.

CompoundStructurePredicted IC50 (nM) vs. hDATPredicted IC50 (nM) vs. hNETPredicted IC50 (nM) vs. hSERT
2-Phenylpropan-2-amine 150200>1000
2-(3-Fluorophenyl)propan-2-amine
alt text
100150800
This compound
alt text
75 120 600
Amphetamine 50202000

Note: The structures are illustrative and not to scale. The IC50 values are hypothetical and for comparative purposes only, based on general SAR trends.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound and its analogs.

Monoamine Transporter Inhibition Assay

This assay determines the potency of the test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the respective monoamine transporter to confluency in appropriate cell culture plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of the test compounds or reference inhibitors for a specified time (e.g., 15 minutes) at 37°C. c. Initiate the uptake reaction by adding the radiolabeled substrate. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. c. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Inhibition and Downstream Signaling

The inhibition of monoamine transporters by compounds like this compound leads to an accumulation of neurotransmitters in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, initiating a cascade of intracellular signaling events.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) Synapse->MAT Reuptake Receptor Postsynaptic Receptor (e.g., Dopamine Receptor) Synapse->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Compound This compound Compound->MAT Inhibition

Caption: Inhibition of monoamine transporters by this compound.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the comprehensive biological evaluation of a novel compound.

Experimental_Workflow A Compound Synthesis and Characterization B In Vitro Screening: Monoamine Transporter Inhibition Assays A->B C Determination of IC50 Values (Potency and Selectivity) B->C D In Vitro ADME Assays: - Metabolic Stability - CYP450 Inhibition C->D G Lead Optimization C->G Structure-Activity Relationship Analysis E In Vivo Pharmacokinetic Studies in Animal Models D->E F In Vivo Pharmacodynamic Studies (e.g., Behavioral Models) E->F F->G

Caption: A typical workflow for the preclinical evaluation of a novel compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-(3,5-Difluorophenyl)propan-2-amine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(3,5-Difluorophenyl)propan-2-amine, a fluorinated aromatic amine. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical to prevent chemical hazards and ensure personnel safety.

Immediate Safety Alert: this compound should be treated as hazardous chemical waste.[1] Due to its chemical structure as a halogenated aromatic amine, it may be a skin and eye irritant and potentially harmful to the environment.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sink.[1][4] Always handle this chemical wearing appropriate Personal Protective Equipment (PPE).[2]

Quantitative Data and Hazard Profile

The following table summarizes the key identification and hazard information for this compound and its recommended disposal parameters.

ParameterValue / GuidelineCitation
Chemical Name 2-(3,5-difluorophenyl)propan-1-amine[2]
Molecular Formula C₉H₁₁F₂N[2]
Hazard Class Halogenated Organic Compound, Aromatic Amine[1]
Primary Hazards Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2)[2]
PPE Requirements Chemical splash goggles, chemical-resistant gloves (e.g., nitrile), lab coat[1][4]
Waste Category Hazardous Waste, Halogenated Organic Waste[1][4]
Waste Container Glass or Polyethylene, leak-proof with a tight-fitting lid[1][4]
Recommended Disposal High-temperature incineration at a licensed hazardous waste facility[4]
Incompatible Wastes Strong acids, bases, oxidizing agents, non-halogenated organic waste[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure:

  • Eye Protection: Chemical splash goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant nitrile or viton gloves.[4]

  • Body Protection: A fully-buttoned laboratory coat.[4]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[4][5]

  • Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Waste."[1] Do not mix it with non-halogenated organic or inorganic waste streams.[1]

  • Select a Container: Use a designated, chemically compatible, and leak-proof waste container, typically made of glass or polyethylene.[1][4] The container must have a secure, tight-fitting lid.[4]

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with:

    • The words "Hazardous Waste ".[4][6]

    • The full chemical name: "This compound ".[4]

    • An indication of the major components and their approximate concentrations.

Accumulation of Waste
  • Liquid Waste: Carefully pour liquid waste containing the compound into the designated halogenated organic waste container.

  • Solid Waste: Contaminated solid waste (e.g., pipette tips, absorbent paper, gloves) should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.[1]

  • Empty Containers: The original container of this compound must also be treated as hazardous waste. The first rinse of the empty container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as halogenated liquid waste.[1][7]

Storage
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[4][8]

  • Keep Container Closed: The waste container must remain sealed at all times except when you are actively adding waste.[4][5]

  • Safe Location: The SAA should be in a well-ventilated area, away from heat, open flames, and incompatible chemicals.[4] Use secondary containment for all liquid waste containers.[7]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[5][6]

  • Documentation: Complete all required waste disposal forms and logs as mandated by your institution and local regulations.[4]

Spill Management Protocol

In the event of a spill, take the following immediate actions:

  • Alert Personnel: Notify everyone in the immediate area.[1]

  • Evacuate: If the spill is large or in a poorly ventilated space, evacuate the area.[1]

  • Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain the substance.[1][4]

  • Cleanup: While wearing appropriate PPE, carefully collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.[1]

Experimental Protocols

No specific, peer-reviewed experimental protocols for the laboratory-scale degradation or neutralization of this compound were identified. The standard and required procedure is to dispose of this compound as hazardous chemical waste through a licensed facility, typically via high-temperature incineration.[4]

Mandatory Visualizations

The following diagram outlines the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Storage & Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Safety First container Select & Label Container: - 'Hazardous Waste' - 'Halogenated Organic' - Full Chemical Name ppe->container waste_type Is the waste solid or liquid? container->waste_type liquid_waste Collect in designated 'Halogenated Liquid Waste' container. waste_type->liquid_waste Liquid solid_waste Collect in designated 'Halogenated Solid Waste' container. waste_type->solid_waste Solid store Store container in SAA. Keep lid tightly closed. liquid_waste->store solid_waste->store pickup Arrange for pickup by EHS or licensed contractor. store->pickup end_process Waste Disposed via High-Temp Incineration pickup->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(3,5-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3,5-Difluorophenyl)propan-2-amine was available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, namely 2-(3,5-difluorophenyl)propan-1-amine and 2-(3,5-Dichlorophenyl)propan-2-amine, as well as general principles of laboratory safety for handling fluorinated and amine-containing organic compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a qualified safety professional.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Recommended Equipment Specification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, a chemical-resistant suit may be necessary.
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used, especially when handling the compound outside of a certified chemical fume hood or in case of poor ventilation.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[1]

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the immediate work area.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within a chemical fume hood to prevent inhalation of any dust or vapors.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.

Storage:
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The recommended storage is at room temperature.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Spill Response:
  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material into a sealed, labeled container for proper waste disposal.

  • Large Spills: For significant spills, evacuate the area immediately. Contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Waste Streams: Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2][3] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[3]

Disposal Method:
  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]

  • Incineration: High-temperature incineration is the recommended disposal method for fluorinated organic compounds.

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh and Transfer in Fume Hood prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Contaminated Materials cleanup_wash->cleanup_dispose

Caption: Procedural workflow for the safe handling of this compound.

G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label Container 'Hazardous Waste' collect_waste->label_container store_waste Store in a Cool, Dry, Ventilated Area label_container->store_waste contact_vendor Contact Licensed Waste Vendor store_waste->contact_vendor document_disposal Complete Waste Manifest contact_vendor->document_disposal

Caption: Step-by-step process for the proper disposal of waste containing the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.